molecular formula C23H39NO2 B10767341 S-2 Methanandamide

S-2 Methanandamide

Cat. No.: B10767341
M. Wt: 361.6 g/mol
InChI Key: HTNMZCWZEMNFCR-ZKWNWVNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2 Methanandamide is a useful research compound. Its molecular formula is C23H39NO2 and its molecular weight is 361.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-

InChI Key

HTNMZCWZEMNFCR-ZKWNWVNESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(C)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O

Origin of Product

United States

Foundational & Exploratory

S-2 Methanandamide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide (B110085), a synthetic analog of the endogenous cannabinoid anandamide, serves as a potent and selective agonist for the Cannabinoid Receptor 1 (CB1). Its mechanism of action is primarily centered on the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation initiates a cascade of intracellular signaling events, leading to the modulation of various physiological processes. This technical guide provides an in-depth exploration of S-2 Methanandamide's mechanism of action, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological functions. This compound is a chiral analog of anandamide, designed for enhanced metabolic stability and potency at the CB1 receptor. Its enantiomer, (R)-methanandamide, has also been extensively studied. This document focuses on the S-enantiomer and its interaction with cannabinoid receptors and subsequent downstream signaling.

Interaction with Cannabinoid Receptors

This compound exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a key characteristic that dictates its pharmacological profile.

Binding Affinity

Quantitative analysis of this compound's binding to cannabinoid receptors has been determined through radioligand binding assays. The key parameters, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify the affinity of the ligand for the receptor.

Parameter CB1 Receptor CB2 Receptor Reference
Ki 26 nM> 10,000 nM[1]
IC50 (with PMSF) 173 nM8216 nM[2]

PMSF (Phenylmethylsulfonyl fluoride) is a serine protease inhibitor often used in binding assays to prevent the degradation of amide-containing ligands like methanandamide by fatty acid amide hydrolase (FAAH).

Downstream Signaling Pathways

Upon binding to the CB1 receptor, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling mechanism involves the coupling to inhibitory G-proteins (Gi/o).

Inhibition of Adenylyl Cyclase

A hallmark of CB1 receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds to Gi/o Protein Gi/o Protein CB1 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase

Figure 1: this compound-mediated inhibition of adenylyl cyclase.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the CB1 receptor by this compound also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). This pathway is involved in regulating a variety of cellular processes, including gene expression and cell proliferation.

This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Activates Gβγ Gβγ CB1 Receptor->Gβγ Releases Signaling Intermediates Signaling Intermediates Gβγ->Signaling Intermediates MEK MEK Signaling Intermediates->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates

Figure 2: this compound-induced activation of the MAPK/ERK pathway.
Modulation of Ion Channels

CB1 receptor activation is known to modulate the activity of various ion channels, primarily through the action of the G-protein βγ subunits. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels. These actions contribute to the overall inhibitory effect of CB1 receptor agonists on neurotransmission.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membrane Prep Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes with radioligand (e.g., [3H]CP55,940) and varying concentrations of this compound Membrane Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analyze Determine IC50 and calculate Ki values Scintillation->Analyze

Figure 3: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.

  • Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and a range of concentrations of this compound.

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing the CB1 receptor are cultured in appropriate media.

  • Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556).

  • Treatment: Cells are co-treated with forskolin and varying concentrations of this compound.

  • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that produces a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50 or EC50) is determined.

MAPK/ERK Activation Assay (Western Blot)

This assay is used to detect the phosphorylation of ERK1/2 as an indicator of MAPK pathway activation.

cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Detection & Analysis Treat Treat CB1-expressing cells with this compound Lyse Lyse cells and extract proteins Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS-PAGE Separate proteins by SDS-PAGE Quantify->SDS-PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS-PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary Ab Incubate with primary antibodies (anti-p-ERK and anti-total ERK) Block->Primary Ab Secondary Ab Incubate with HRP-conjugated secondary antibody Primary Ab->Secondary Ab Detect Detect signal using chemiluminescence Secondary Ab->Detect Analyze Quantify band intensities and normalize p-ERK to total ERK Detect->Analyze

Figure 4: Workflow for a Western blot assay to detect ERK phosphorylation.

Methodology:

  • Cell Treatment: CB1-expressing cells are serum-starved and then treated with this compound for a specific time course.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the level of p-ERK is normalized to the level of total ERK.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. While CB1 receptors primarily couple to Gi/o, they can also influence calcium signaling, often through Gβγ-mediated pathways or by coupling to Gq/11 in some systems.

Methodology:

  • Cell Loading: Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: The assay is performed in a buffer with a defined calcium concentration.

  • Baseline Measurement: The baseline fluorescence is recorded.

  • Compound Addition: this compound is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope.

  • Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is quantified.

Functional Effects

The activation of CB1 receptors by this compound leads to a range of functional effects that can be assessed in vitro and in vivo.

Murine Vas Deferens Twitch Response

The mouse vas deferens is a classic ex vivo preparation used to assess the functional activity of CB1 receptor agonists. These agonists inhibit the electrically-evoked contractions of the tissue.

Parameter Value Reference
IC50 (murine vas deferens) 47 nM[1]

Conclusion

This compound acts as a potent and selective CB1 receptor agonist. Its mechanism of action is initiated by binding to the CB1 receptor, leading to the inhibition of adenylyl cyclase and the activation of the MAPK signaling pathway, among other downstream effects. The detailed experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other cannabinoid receptor ligands. This in-depth understanding is crucial for researchers and professionals involved in the development of novel therapeutics targeting the endocannabinoid system.

References

S-2-Methanandamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-2-Methanandamide, a potent synthetic cannabinoid receptor agonist. It details the discovery of its parent compound, anandamide, and the subsequent development of S-2-Methanandamide as a more stable analog. This document outlines a detailed chemical synthesis pathway, experimental protocols for its biological evaluation, and an analysis of its interaction with the cannabinoid 1 (CB1) receptor. Quantitative data are presented in tabular format for clarity, and key pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.

Discovery and Background

The discovery of S-2-Methanandamide is rooted in the exploration of the endogenous cannabinoid system. The first endogenous ligand for the cannabinoid receptors, N-arachidonoylethanolamine, was isolated in 1992 and named "anandamide," derived from the Sanskrit word for "bliss".[1] Anandamide, however, is susceptible to rapid enzymatic hydrolysis in vivo by fatty acid amide hydrolase (FAAH), limiting its therapeutic potential.[1]

This led to the development of more stable analogs, including the methanandamide (B110085) series. S-2-Methanandamide, the (S)-enantiomer of 2-methanandamide, emerged as a potent CB1 receptor agonist with reduced susceptibility to FAAH inactivation.[2][3] Its formal chemical name is N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.[3]

Chemical Synthesis Pathway

The synthesis of S-2-Methanandamide is achieved through the coupling of arachidonic acid with the chiral amino alcohol, (S)-2-amino-1-propanol. This amide bond formation is a common transformation in medicinal chemistry, and various coupling reagents can be employed. Below is a representative synthetic protocol.

Experimental Protocol: Synthesis of S-2-Methanandamide

Materials:

Procedure:

  • Activation of Arachidonic Acid: To a solution of arachidonic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the reaction mixture at room temperature for 30 minutes to form the active ester.

  • Amide Coupling: In a separate flask, dissolve (S)-2-amino-1-propanol (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM. Slowly add this solution to the activated arachidonic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure S-2-Methanandamide.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Quantitative Data:

While specific yield and purity data for every synthesis can vary, a well-optimized procedure can be expected to yield the product in the range of 60-80% with a purity of >98% as determined by HPLC.

Biological Activity and Signaling Pathway

S-2-Methanandamide is a potent agonist of the cannabinoid 1 (CB1) receptor, which is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems.[2]

CB1 Receptor Signaling Pathway

Upon binding of S-2-Methanandamide to the CB1 receptor, a conformational change is induced, leading to the activation of the associated heterotrimeric G-protein (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_Channel K⁺ Channel K_out K⁺ Efflux K_Channel->K_out S2M S-2-Methanandamide S2M->CB1 Binds Gi->AC Inhibits Gbg Gβγ Gi->Gbg Dissociates Gbg->Ca_Channel Inhibits Gbg->K_Channel Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Activity Ca_in->Neuronal_Activity K_out->Neuronal_Activity

Caption: S-2-Methanandamide signaling via the CB1 receptor.

Experimental Protocols for Biological Evaluation

CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of S-2-Methanandamide for the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • S-2-Methanandamide (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940 (typically at its Kd), and varying concentrations of S-2-Methanandamide.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of S-2-Methanandamide that inhibits 50% of the specific binding of [³H]CP55,940 (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay measures the ability of S-2-Methanandamide to be hydrolyzed by FAAH.

Materials:

  • Recombinant human FAAH or tissue homogenate containing FAAH

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • S-2-Methanandamide

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/465 nm)

Procedure:

  • Reaction Setup: In a 96-well black plate, add the FAAH enzyme preparation and varying concentrations of S-2-Methanandamide.

  • Initiation: Add the FAAH substrate (AAMCA) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths. The fluorescence is proportional to the amount of AMC released upon substrate hydrolysis.

  • Data Analysis: Compare the rate of hydrolysis in the presence of S-2-Methanandamide to the control (no compound) to determine if it is a substrate or inhibitor of FAAH.

Quantitative Data Summary

ParameterValueReference
CB1 Receptor Binding Affinity (Ki) 26 nM[2][3]
Murine Vas Deferens Twitch Response (IC₅₀) 47 nM[2][3]
Purity (Typical) ≥98%[3]
Molecular Formula C₂₃H₃₉NO₂[3]
Formula Weight 361.6 g/mol [3]

Conclusion

S-2-Methanandamide is a valuable research tool for investigating the endocannabinoid system. Its enhanced stability compared to anandamide, coupled with its high potency at the CB1 receptor, makes it a suitable probe for in vitro and in vivo studies. The synthetic and analytical methods described in this guide provide a framework for its preparation and biological characterization. Further research into the therapeutic applications of stable cannabinoid receptor agonists like S-2-Methanandamide is warranted.

References

S-2 Methanandamide: A Technical Guide to a Potent CB1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-2 Methanandamide, also known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a chiral synthetic analog of anandamide (B1667382), an endogenous cannabinoid neurotransmitter.[1] It is distinguished by the addition of a methyl group at the 2-position of the ethanolamine (B43304) moiety. This structural modification confers greater metabolic stability compared to anandamide by making it less susceptible to degradation by fatty acid amide hydrolase (FAAH).[2][3] As a result, this compound exhibits higher potency and a longer duration of action, making it a valuable tool for investigating the pharmacology of the cannabinoid system.[4][5] This document provides a comprehensive technical overview of this compound, focusing on its pharmacological properties, the experimental protocols used for its characterization, and its engagement with CB1 receptor signaling pathways.

Pharmacological Data

This compound is characterized as a potent and selective agonist for the Cannabinoid Receptor 1 (CB1).[2][3] Its binding affinity and functional potency have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters of this compound.

Binding Affinity Data
Parameter Value
Ki for human CB1 Receptor26 nM[2][3]
Ki for human CB2 Receptor> 8000 nM[6]
Functional Potency Data
Assay Value
IC50 for CB1 Receptor (with PMSF)173 nM[6]
IC50 for CB2 Receptor8216 nM[6]
IC50 (murine vas deferens twitch response)47 nM[2][3]

Note: Variations in reported IC50 values can arise from different experimental conditions, cell types, and assay formats.

Experimental Protocols

The characterization of this compound as a CB1 receptor agonist relies on standardized experimental procedures. Below are detailed methodologies for key assays used to determine its binding affinity and functional activity.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand.

a) Materials and Reagents:

  • Receptor Source: Cell membranes prepared from CHO-K1 or HEK-293 cells recombinantly expressing the human CB1 receptor.[7]

  • Radioligand: [³H]-CP55,940, a high-affinity CB1 receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled potent CB1 agonist like CP55,940.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Cocktail and a Liquid Scintillation Counter .

b) Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

  • Total Binding Wells: Add binding buffer, a fixed concentration of [³H]-CP55,940 (typically near its Kd value), and the CB1 receptor membrane suspension.[7]

  • Non-specific Binding Wells: Add binding buffer, [³H]-CP55,940, a saturating concentration of unlabeled CP55,940, and the membrane suspension.[7]

  • Competition Binding Wells: Add binding buffer, [³H]-CP55,940, varying concentrations of this compound, and the membrane suspension.[7]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[7]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

c) Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for Functional Agonist Activity)

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[9][10]

a) Materials and Reagents:

  • Receptor Source: CB1 receptor-expressing cell membranes.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[9]

  • Basal Control: Assay buffer with vehicle.

  • Stimulated Control: A known full CB1 agonist.

b) Procedure:

  • Pre-incubation: In a 96-well plate, add the CB1 receptor membranes, varying concentrations of this compound, and GDP. Incubate for 15-20 minutes at 30°C.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/B filters.[10]

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

c) Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values.

cAMP Accumulation Assay

Activation of the Gi/o-coupled CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This assay measures this inhibitory effect.

a) Materials and Reagents:

  • Cell Line: A cell line expressing the CB1 receptor (e.g., CHO-CB1 or N18TG2 cells).[12]

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Test Compound: this compound.

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[12]

  • cAMP Detection Kit: A commercially available kit based on principles like TR-FRET, AlphaScreen, or competitive ELISA.[13][14]

b) Procedure:

  • Cell Seeding: Plate the cells in a 96-well or 384-well plate and grow to near confluence.

  • Pre-treatment: Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) in serum-free media for a short period.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells.

  • Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.[12]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

c) Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The primary signaling mechanism of the CB1 receptor involves coupling to inhibitory G-proteins (Gi/o).[7] Activation by an agonist like this compound initiates a cascade of intracellular events.

CB1_Signaling_Pathway S2M This compound CB1 CB1 Receptor S2M->CB1 Binds & Activates G_protein Gi/o Protein (αβγ) CB1->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: CB1 Receptor Signaling Cascade.

Workflow Visualizations

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Binding_Assay_Workflow start Start prep Prepare Reagents: CB1 Membranes, [3H]-Ligand, This compound start->prep setup Set up 96-well Plate: Total, Non-specific, & Competition Wells prep->setup incubate Incubate at 30°C (60-90 min) setup->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end GTPgS_Assay_Workflow start Start pre_incubate Pre-incubate Membranes with this compound & GDP start->pre_incubate initiate Add [35S]GTPγS to Initiate Reaction pre_incubate->initiate incubate Incubate at 30°C (60 min) initiate->incubate filter Rapid Filtration (Terminate Reaction) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Determine EC50 and Emax count->analyze end End analyze->end

References

The Pharmacological Profile of S-2 Methanandamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, the (S)-enantiomer of N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382). As a chiral compound, its stereochemistry plays a crucial role in its pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic stability, and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cannabinoid research and drug development.

Receptor Binding Profile

This compound is a potent and selective agonist for the Cannabinoid Type 1 (CB1) receptor. Its binding affinity for CB1 and Cannabinoid Type 2 (CB2) receptors has been characterized through radioligand binding assays.

Table 1: Receptor Binding Affinities of this compound

ReceptorLigandAssay TypeKi (nM)IC50 (nM)Reference
Human CB1This compoundRadioligand Binding26-[1]
Rat CB1R-(+)-MethanandamideRadioligand Binding17.9 - 28.3-
Human CB1This compoundRadioligand Binding-173 (with PMSF)[2]
Human CB2This compoundRadioligand Binding-8216[2]
Rat CB2R-(+)-MethanandamideRadioligand Binding815 - 868-

Functional Activity

The functional activity of this compound as a CB1 receptor agonist has been demonstrated in various in vitro functional assays.

Table 2: Functional Activity of this compound

AssayTissue/Cell LineParameterValueReference
Murine Vas Deferens Twitch ResponseMouse Vas DeferensIC5047 nM[1]
GTPγS Binding-EC50Data not available-
GTPγS Binding-EmaxData not available-
cAMP Accumulation-EC50Data not available-
Activity at Other Receptors

Beyond the classical cannabinoid receptors, this compound has been shown to interact with other receptor systems.

  • TRPV1: Methanandamide, the parent compound of this compound, is known to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This interaction may contribute to some of its physiological effects, particularly in the context of pain modulation[3].

  • GPR55: Methanandamide has also been identified as an agonist at the orphan G protein-coupled receptor 55 (GPR55), where it can trigger increases in intracellular calcium[4].

Metabolic Stability

This compound is reported to be less susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide[1]. This increased metabolic stability contributes to its prolonged duration of action in vivo.

In Vivo Effects

The in vivo pharmacological effects of this compound are consistent with its profile as a CB1 receptor agonist.

  • Nociception: Intrathecal administration of anandamide, a related compound, has been shown to inhibit nociceptive transmission in animal models of pain[5]. Given its CB1 agonist activity, this compound is expected to possess analgesic properties.

  • Learning and Memory: The R-enantiomer, R-(+)-Methanandamide, has been shown to impair short-term memory in a dose- and delay-dependent manner in rats performing a Delayed Non-Match to Sample (DNMS) task[6][7]. These effects are likely mediated by the activation of CB1 receptors in the hippocampus.

  • Reward and Reinforcement: R-(+)-Methanandamide has been demonstrated to serve as a reinforcer in intravenous self-administration studies in squirrel monkeys, an effect that is blocked by the CB1 receptor antagonist rimonabant[5]. This suggests a potential for abuse liability mediated through the brain's reward circuitry.

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to Gi/o proteins.

CB1_Signaling_Pathway S2_Methanandamide This compound CB1R CB1 Receptor S2_Methanandamide->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA PKA cAMP->PKA Reduces activation of Gene_Expression Gene Expression MAPK_pathway->Gene_Expression Regulates Cell_Survival Cell Survival & Proliferation PI3K_Akt_pathway->Cell_Survival Promotes Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Inhibits

Caption: CB1 Receptor Signaling Pathway.

Upon binding of this compound, the CB1 receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[8][9][10]. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, CB1 receptor activation modulates various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (involving ERK, JNK, and p38) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial for regulating gene expression, cell survival, and proliferation[8][9][10]. Furthermore, CB1 receptor activation can modulate the activity of ion channels, leading to an inhibition of neurotransmitter release[10].

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the CB1 receptor.

Radioligand_Binding_Assay start Start prepare_membranes Prepare Membranes (e.g., from cells expressing CB1R) start->prepare_membranes incubation Incubate Membranes, Radioligand, & this compound prepare_membranes->incubation prepare_reagents Prepare Reagents (Radioligand, this compound, Buffers) prepare_reagents->incubation filtration Separate Bound & Unbound Ligand (Rapid Filtration) incubation->filtration scintillation_counting Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation_counting data_analysis Data Analysis (Determine IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

1. Membrane Preparation:

  • Prepare membranes from cells or tissues expressing the CB1 receptor. This typically involves homogenization and centrifugation to isolate the membrane fraction.

2. Assay Setup:

  • In a 96-well plate, combine the following in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4):
  • A fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940).
  • Varying concentrations of this compound (or other unlabeled competitor).
  • The membrane preparation.
  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known CB1 ligand).

3. Incubation:

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

4. Filtration:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

5. Scintillation Counting:

  • Dry the filters and place them in scintillation vials with scintillation cocktail.
  • Measure the radioactivity on the filters using a scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of this compound.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.
  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the CB1 receptor.

GTP_gamma_S_Assay start Start prepare_membranes Prepare Membranes (expressing CB1R) start->prepare_membranes incubation Incubate Membranes, [35S]GTPγS, GDP & this compound prepare_membranes->incubation prepare_reagents Prepare Reagents ([35S]GTPγS, this compound, GDP, Buffers) prepare_reagents->incubation filtration Separate Bound & Unbound [35S]GTPγS (Rapid Filtration) incubation->filtration scintillation_counting Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation_counting data_analysis Data Analysis (Determine EC50 and Emax) scintillation_counting->data_analysis end End data_analysis->end

Caption: [35S]GTPγS Binding Assay Workflow.

1. Membrane Preparation:

  • Prepare membranes from cells or tissues expressing the CB1 receptor as described for the radioligand binding assay.

2. Assay Setup:

  • In a 96-well plate, combine the following in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4):
  • A fixed concentration of [35S]GTPγS.
  • A fixed concentration of GDP (to maintain a basal level of G-protein activity).
  • Varying concentrations of this compound.
  • The membrane preparation.
  • Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

3. Incubation:

  • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

4. Filtration:

  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold wash buffer.

5. Scintillation Counting:

  • Dry the filters and measure the radioactivity using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from the total binding.
  • Plot the specific [35S]GTPγS binding against the log concentration of this compound.
  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.

FAAH Metabolic Stability Assay

This assay determines the susceptibility of this compound to hydrolysis by FAAH.

1. Enzyme and Substrate Preparation:

  • Prepare a source of FAAH enzyme, either from tissue homogenates (e.g., liver or brain) or using a recombinant FAAH preparation.
  • Prepare a stock solution of this compound.

2. Reaction Setup:

  • In a reaction tube, combine the FAAH enzyme preparation with this compound in a suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0).
  • Include control reactions without the enzyme to account for non-enzymatic degradation.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile).
  • Analyze the reaction mixture to quantify the amount of remaining this compound and/or the formation of its hydrolysis products (arachidonic acid and the corresponding amine). This is typically done using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • Calculate the rate of hydrolysis of this compound by FAAH. This can be compared to the rate of hydrolysis of anandamide under the same conditions to determine the relative metabolic stability.

Conclusion

This compound is a potent and selective CB1 receptor agonist with enhanced metabolic stability compared to the endogenous ligand anandamide. Its pharmacological profile, characterized by high affinity for the CB1 receptor and robust functional agonism, underlies its diverse in vivo effects on nociception, memory, and reward. The detailed understanding of its interaction with the CB1 receptor and the subsequent signaling cascades provides a solid foundation for its use as a pharmacological tool and for the potential development of novel cannabinoid-based therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and development in this area.

References

The Endocannabinoid Analogue S-2 Methanandamide: A Technical Guide to its Relationship with Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system is the endogenous cannabinoid, N-arachidonoylethanolamine, or anandamide (B1667382). Anandamide's therapeutic potential is often limited by its rapid enzymatic degradation. This has led to the development of synthetic analogues with improved stability and receptor affinity. Among these, S-2 Methanandamide, the (R)-enantiomer of methanandamide, has emerged as a potent and stable tool for probing the ECS. This technical guide provides an in-depth analysis of the relationship between this compound and anandamide, focusing on their structural differences, receptor binding affinities, metabolic stability, and impact on signaling pathways.

Structural and Functional Comparison

Anandamide is an endogenous lipid neurotransmitter derived from arachidonic acid.[1] this compound is a synthetic analogue of anandamide, characterized by the introduction of a methyl group at the C-2' position of the ethanolamine (B43304) moiety. This seemingly minor structural modification confers significant changes in its pharmacological profile.

Data Presentation

The following tables summarize the quantitative data comparing the key pharmacological parameters of anandamide and this compound.

Table 1: Cannabinoid Receptor Binding Affinities

CompoundCB1 Receptor (Ki in nM)CB2 Receptor (Ki in nM)
Anandamide78 ± 2[2]>1000[3]
This compound20 ± 1.6[2]>1000[3]

Table 2: Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

CompoundFAAH Hydrolysis Rate (Relative to Anandamide)Kinetic Parameters (Km, Vmax)
Anandamide100%Km: ~25.3 ± 14.2 µM, Vmax: ~0.29 ± 0.13 nmol/mg/min[4]
This compoundSignificantly lower[2]Not explicitly quantified in comparative studies, but noted for its remarkable stability[2]

Experimental Protocols

Synthesis of (R)-Methanandamide (this compound)

This protocol outlines the general steps for the synthesis of (R)-methanandamide from arachidonic acid.

Materials:

Procedure:

  • Acid Chloride Formation: Dissolve arachidonic acid in dry benzene containing a catalytic amount of dry DMF. Cool the solution in an ice bath. Add oxalyl chloride dropwise under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 1 hour.

  • Amidation: In a separate flask, dissolve (R)-(-)-2-amino-1-propanol in dry benzene. Add this solution dropwise to the freshly prepared arachidonyl chloride solution at 0°C. Allow the reaction to proceed at room temperature for several hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (R)-methanandamide.[5]

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Competitive Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells)

  • Radioligand (e.g., [3H]CP-55,940)

  • Unlabeled test compounds (Anandamide, this compound)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells overexpressing the cannabinoid receptor of interest.[6]

  • Assay Setup: In a 96-well plate, add the following in order: binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[6][7]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol details a fluorometric assay to measure the enzymatic activity of FAAH and assess the inhibitory potential of test compounds.

Materials:

  • Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (Anandamide, this compound)

  • FAAH inhibitor (for control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/465 nm)

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the FAAH enzyme and the fluorogenic substrate in FAAH Assay Buffer.

  • Assay Setup: In a 96-well plate, add the FAAH Assay Buffer, the test compound at various concentrations (or vehicle control), and the FAAH enzyme solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the test compound to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to kinetic mode at 37°C. Readings are typically taken every 1-2 minutes for a period of 15-30 minutes.[8]

  • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value for the test compound.[8]

Signaling Pathways and Experimental Workflows

Anandamide Biosynthesis and Degradation

Anandamide is synthesized "on-demand" from membrane lipid precursors and is rapidly degraded to terminate its signaling.[9] The primary synthetic pathway involves the conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to anandamide by NAPE-specific phospholipase D (NAPE-PLD).[9] Degradation is primarily mediated by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[10]

anandamide_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation N-arachidonoyl phosphatidylethanolamine (NAPE) N-arachidonoyl phosphatidylethanolamine (NAPE) Anandamide Anandamide NAPE-PLD NAPE-PLD NAPE-PLD->Anandamide N-acyltransferase N-acyltransferase NAPE NAPE N-acyltransferase->NAPE Phosphatidylethanolamine Phosphatidylethanolamine Phosphatidylethanolamine->N-acyltransferase NAPE->NAPE-PLD Arachidonic Acid Arachidonic Acid Arachidonic Acid->N-acyltransferase Arachidonic Acid_d Arachidonic Acid Ethanolamine Ethanolamine FAAH FAAH FAAH->Arachidonic Acid_d FAAH->Ethanolamine Anandamide_d Anandamide Anandamide_d->FAAH

Anandamide Biosynthesis and Degradation Pathway
Cannabinoid Receptor 1 (CB1) Signaling

Upon activation by an agonist like anandamide or this compound, the CB1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the inhibition of neurotransmitter release.

cb1_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Anandamide or This compound CB1R CB1 Receptor Agonist->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP converts ATP to Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release leads to ATP ATP PKA Protein Kinase A cAMP->PKA activates

CB1 Receptor Downstream Signaling Cascade
Cannabinoid Receptor 2 (CB2) Signaling

The CB2 receptor, also a Gi/o-coupled GPCR, is primarily expressed in immune cells. Its activation by agonists leads to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway, modulating immune cell migration and cytokine release.

cb2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Anandamide or This compound CB2R CB2 Receptor Agonist->CB2R binds G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_Pathway activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Immune_Response Modulation of Immune Response PKA->Immune_Response MAPK_Pathway->Immune_Response binding_assay_workflow Prepare Reagents Prepare Buffers, Radioligand, and Test Compounds Incubate Incubate Membranes, Radioligand, and Test Compound Prepare Reagents->Incubate Prepare Membranes Prepare Cell Membranes with Receptors Prepare Membranes->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze

References

The Role of S-2 Methanandamide in Endocannabinoid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, a synthetic chiral analog of the endogenous cannabinoid anandamide (B1667382) (AEA), serves as a pivotal tool in the exploration of the endocannabinoid system (ECS). Its enhanced metabolic stability and potent, selective agonism for the cannabinoid receptor type 1 (CB1) make it an invaluable probe for elucidating the physiological and pathological roles of CB1 receptor activation. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, experimental applications, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducible research.

Physicochemical Properties and Receptor Binding Affinity

This compound, chemically known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a lipophilic molecule designed to mimic the action of anandamide while resisting rapid degradation. This stability is crucial for in vitro and in vivo studies where sustained receptor activation is required.

Data Presentation: Receptor Binding and Potency

The following table summarizes the binding affinities (Ki) of this compound and anandamide for the human cannabinoid receptors CB1 and CB2, as well as their potency in a functional assay.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)IC50 (Murine Vas Deferens Twitch, nM)
This compound 26[1]> 10,00047[1]
Anandamide (AEA) 61 - 891930 - 3710~230

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and tissue preparation.

Metabolic Stability

A key advantage of this compound over anandamide is its resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation[1][2]. This enhanced stability leads to a longer half-life and more sustained biological effects.

Data Presentation: Metabolic Hydrolysis
CompoundPrimary Metabolic EnzymeRelative Rate of Hydrolysis
This compound Fatty Acid Amide Hydrolase (FAAH)Significantly lower than Anandamide
Anandamide (AEA) Fatty Acid Amide Hydrolase (FAAH)Rapid

Signaling Pathways Modulated by this compound

As a potent CB1 receptor agonist, this compound activates downstream signaling cascades that are fundamental to the physiological effects of the endocannabinoid system. The primary signaling mechanisms involve the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway.

CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase

Activation of the Gi/o protein-coupled CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[3][4][5][6]. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and modulates the function of various downstream effectors, including ion channels.

G CB1 Receptor-Mediated Inhibition of Adenylyl Cyclase S2M This compound CB1 CB1 Receptor S2M->CB1 Binds and Activates Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors (e.g., Ion Channels) PKA->Downstream Phosphorylates

CB1-mediated adenylyl cyclase inhibition.
CB1 Receptor-Mediated Activation of MAPK Pathway

This compound also stimulates the mitogen-activated protein kinase (MAPK) cascade, a key pathway involved in cell proliferation, differentiation, and survival[3][7]. This activation is mediated through the βγ subunits of the activated Gi/o protein, which can lead to the sequential phosphorylation and activation of Raf, MEK, and ERK (p42/p44 MAPK).

G CB1 Receptor-Mediated Activation of MAPK Pathway S2M This compound CB1 CB1 Receptor S2M->CB1 Binds and Activates Gi_beta_gamma Gi/o (βγ subunit) CB1->Gi_beta_gamma Releases PI3K PI3K Gi_beta_gamma->PI3K Activates Ras Ras PI3K->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (p42/p44 MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription Activates Gene Gene Expression Transcription->Gene Regulates

CB1-mediated MAPK pathway activation.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Cannabinoid Receptor Binding Assay (Competitive Displacement)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP-55,940).

  • This compound and other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN-55,212-2).

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

FAAH Metabolic Stability Assay

This protocol provides a method to compare the rate of hydrolysis of this compound and anandamide by FAAH.

Materials:

  • Recombinant human FAAH or tissue homogenates containing FAAH.

  • This compound and Anandamide.

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

  • Quenching solution (e.g., acetonitrile).

  • LC-MS/MS system for quantification.

Procedure:

  • Pre-incubate the FAAH enzyme preparation at 37°C.

  • Initiate the reaction by adding this compound or anandamide to the enzyme preparation.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of remaining compound against time to determine the rate of hydrolysis.

In Vivo Cannabinoid Tetrad Assay

This assay is a standard method to assess the cannabimimetic activity of compounds in rodents. It consists of four components: hypothermia, catalepsy, hypoactivity, and antinociception.

Materials:

  • Male mice (e.g., C57BL/6).

  • This compound dissolved in a suitable vehicle (e.g., ethanol, Emulphor, and saline).

  • Rectal thermometer, catalepsy bar, open field arena, and hot plate or tail-flick apparatus.

Procedure:

  • Habituation: Acclimate the mice to the testing environment and handling for several days before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing (typically 30-60 minutes post-injection):

    • Hypothermia: Measure the core body temperature using a rectal thermometer.

    • Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile.

    • Hypoactivity: Place the mouse in an open field arena and record its locomotor activity for a set period.

    • Antinociception: Measure the latency to a nociceptive response (e.g., paw lick or jump) on a hot plate set to a specific temperature (e.g., 55°C) or using a tail-flick apparatus.

  • Data Analysis: Compare the responses of the drug-treated group to the vehicle-treated group for each component of the tetrad.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed by specialized chemists. The general approach involves the coupling of arachidonic acid with (S)-2-amino-1-propanol. The chirality of the final product is determined by the use of the enantiomerically pure (S)-2-amino-1-propanol. Detailed synthetic procedures are often proprietary but can be found in medicinal chemistry literature.

Conclusion

This compound is a powerful and selective tool for investigating the endocannabinoid system. Its high affinity for the CB1 receptor and resistance to metabolic degradation allow for robust and sustained activation of CB1-mediated signaling pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this compound to further unravel the complexities of endocannabinoid signaling in health and disease.

References

The Multifaceted Role of S-2 Methanandamide in Modulating Intracellular Calcium Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of S-2 Methanandamide, a stable analog of the endocannabinoid anandamide (B1667382), on intracellular calcium ([Ca²⁺]i) levels. This compound serves as a critical tool in cannabinoid research, and understanding its impact on calcium signaling is paramount for elucidating physiological processes and for the development of novel therapeutics. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways involved.

Core Concepts: this compound and Intracellular Calcium Signaling

This compound is a synthetic cannabinoid that exhibits a higher resistance to enzymatic degradation compared to its endogenous counterpart, anandamide. This stability makes it a preferred compound for in vitro and in vivo studies. Its primary mode of action involves the modulation of various receptors, leading to changes in intracellular calcium concentrations, a ubiquitous second messenger that governs a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.

The regulation of [Ca²⁺]i by this compound is complex, involving multiple receptor systems and downstream signaling cascades. The key molecular targets implicated in these effects include cannabinoid receptors (CB1 and CB2), the G protein-coupled receptor 55 (GPR55), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on intracellular calcium levels as reported in various studies. These data highlight the compound's activity across different cell types and receptor systems.

Cell TypeReceptor(s) ImplicatedThis compound ConcentrationObserved Effect on [Ca²⁺]iReference
hGPR55-HEK293 cellsGPR555 µM100 nM increase[1]
HEK293 cells expressing CB1CB110 µMNo significant increase[2]
N18TG2 neuroblastoma cellsCB15 µMNo significant increase[3]
Calf pulmonary artery endothelial (CPAE) cellsCB2Mimicked the effect of anandamide[4]
Trigeminal ganglion neuronsCB1 and TRPV1Dose-dependentDual effects: inhibition of high-voltage activated Ca²⁺ channels and elevation of intracellular Ca²⁺[5]
NG108-15 neuroblastoma x glioma hybrid cellsT-type calcium channels1 µM65 ± 6% block of T-type currents[6]

Signaling Pathways

The elevation of intracellular calcium by this compound is primarily mediated through the activation of Gq/11-coupled receptors and the TRPV1 ion channel. The following diagrams illustrate these signaling cascades.

Gq_Coupled_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum S-2_Methanandamide This compound Receptor Gq/11-Coupled Receptor (e.g., CB1, CB2, GPR55) S-2_Methanandamide->Receptor Binds Gq_protein Gq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol ↑ [Ca²⁺]i Ca_store->Ca_cytosol Release Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers TRPV1_Signaling cluster_membrane Plasma Membrane S-2_Methanandamide_extra This compound (extracellular) S-2_Methanandamide_intra This compound (intracellular) S-2_Methanandamide_extra->S-2_Methanandamide_intra Transports across membrane TRPV1 TRPV1 Channel Ca_extracellular Extracellular Ca²⁺ TRPV1->Ca_extracellular Allows Influx Ca_cytosol ↑ [Ca²⁺]i Ca_extracellular->Ca_cytosol S-2_Methanandamide_intra->TRPV1 Activates Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Calcium_Imaging_Workflow Cell_Culture 1. Cell Seeding Plate cells on glass coverslips or in black-walled, clear-bottom plates. Dye_Loading 2. Fura-2 AM Loading Incubate cells with Fura-2 AM and Pluronic F-127 in physiological buffer. Cell_Culture->Dye_Loading De-esterification 3. De-esterification Wash cells and allow time for intracellular esterases to cleave AM esters. Dye_Loading->De-esterification Baseline_Measurement 4. Baseline Fluorescence Record the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. De-esterification->Baseline_Measurement Stimulation 5. Stimulation Add this compound and continue to record the 340/380 ratio. Baseline_Measurement->Stimulation Calibration 6. Calibration (Optional) Determine Rmin and Rmax using ionomycin and EGTA for conversion to [Ca²⁺]. Stimulation->Calibration Data_Analysis 7. Data Analysis Calculate the change in fluorescence ratio or absolute [Ca²⁺]i. Calibration->Data_Analysis

References

In-Depth Technical Guide to S-2 Methanandamide: A Potent Cannabinoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide (B110085), the (S)-enantiomer of methanandamide, is a synthetic analog of the endogenous cannabinoid anandamide (B1667382). It is a potent agonist of the cannabinoid type 1 (CB1) receptor, exhibiting greater metabolic stability than its endogenous counterpart. This technical guide provides a comprehensive overview of the structural characteristics, receptor binding affinity, signaling pathways, and in vivo effects of S-2 Methanandamide. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Structural Characteristics

This compound, systematically named (S)-N-(2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a chiral molecule with a chemical formula of C23H39NO2 and a molecular weight of 361.6 g/mol . Its structure features the polyunsaturated arachidonoyl chain characteristic of anandamide, coupled to an (S)-2-hydroxypropylamine head group. This modification at the head group is crucial for its enhanced metabolic stability, rendering it less susceptible to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide.

PropertyValue
IUPAC Name (S)-N-(2-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Synonyms (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide
CAS Number 157182-48-4
Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol

Synthesis

Receptor Binding and Functional Activity

This compound is a high-affinity agonist for the CB1 receptor. Quantitative data on its binding affinity and functional potency are summarized below.

AssayReceptorValueReference
Binding Affinity (Ki) CB126 nM[1]
Functional Activity (IC50) Murine Vas Deferens Twitch Response47 nM[1]
Experimental Protocols

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [3H]CP55,940.

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the CB1 receptor-containing membranes with various concentrations of this compound and a fixed concentration of [3H]CP55,940.

    • Incubations are typically carried out at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay assesses the agonist activity of this compound by measuring its ability to inhibit electrically evoked contractions of the mouse vas deferens, a tissue rich in presynaptic CB1 receptors.

  • Materials:

    • Isolated mouse vasa deferentia.

    • Krebs solution (e.g., 118 mM NaCl, 4.75 mM KCl, 2.54 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM glucose).

    • This compound.

    • Organ bath with stimulating electrodes and a force transducer.

  • Procedure:

    • Mount the isolated vas deferens in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2/5% CO2.

    • Electrically stimulate the tissue with parameters (e.g., 0.1 Hz, 2 ms (B15284909) pulse width) that produce consistent twitch contractions.

    • After a stabilization period, add cumulative concentrations of this compound to the organ bath.

    • Record the inhibition of the twitch response.

    • Calculate the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of Gαi/o-coupled CB1 receptor activation.

  • Materials:

    • Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (B1673556).

    • This compound.

    • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins.

S2_Methanandamide_Signaling S2M This compound CB1R CB1 Receptor S2M->CB1R binds & activates G_protein Gαi/o βγ CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release Ion_Channels->Neurotransmission

Caption: this compound signaling cascade via the CB1 receptor.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate the activity of various downstream effectors, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of the CB1 receptor also leads to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively result in a reduction of neurotransmitter release.

In Vivo Effects

While specific in vivo data for the S-2 enantiomer is limited, studies on methanandamide (often the R-enantiomer or a racemic mixture) provide insights into its potential physiological and behavioral effects. These effects are primarily mediated by the CB1 receptor.

EffectSpeciesObservations
Cardiovascular RatCan induce a triphasic effect on blood pressure: an initial brief hypotension and bradycardia, followed by a brief pressor response, and then a prolonged hypotensive phase.
Motor Activity RodentGenerally produces hypomotility, catalepsy, and a decrease in spontaneous activity.
Analgesia RodentExpected to produce antinociceptive effects in various pain models.
Body Temperature RodentLikely to induce hypothermia.
Reinforcing Effects Squirrel MonkeyDemonstrates reinforcing properties in self-administration studies, suggesting a potential for abuse.

It is important to note that the potency and efficacy of these in vivo effects may differ for the S-2 enantiomer compared to the R-enantiomer or the racemic mixture.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system. Its high affinity for the CB1 receptor and enhanced metabolic stability make it a more reliable and potent agonist than anandamide in many experimental settings. This guide provides foundational knowledge of its structural and functional characteristics, which is essential for its application in cannabinoid research and the development of novel therapeutics targeting the CB1 receptor. Further research is warranted to fully elucidate the specific in vivo pharmacological profile of the S-2 enantiomer.

References

S-2 Methanandamide: A Comprehensive Technical Guide on its Initial Characterization and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the initial characterization and properties of S-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide (B1667382). This compound is a potent and selective agonist for the cannabinoid receptor type 1 (CB1), demonstrating enhanced metabolic stability compared to its endogenous counterpart. This document summarizes its chemical and physical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and analytical assessment.

Introduction

This compound, also known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a synthetic cannabinoid that has garnered significant interest in the scientific community.[1] As a chiral analog of anandamide, it was designed to exhibit improved potency and metabolic stability, making it a valuable tool for investigating the endocannabinoid system.[2] This guide will detail its fundamental characteristics and the experimental frameworks used to elucidate its properties.

Chemical and Physical Properties

This compound is a lipophilic molecule with a chemical structure designed for enhanced interaction with cannabinoid receptors. Its physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide[1]
Synonyms (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide[1]
Molecular Formula C₂₃H₃₉NO₂[1]
Molecular Weight 361.6 g/mol [1]
CAS Number 157182-48-4[1]
Appearance A solution in ethanol[1][3]
Solubility DMF: >10 mg/ml, DMSO: >30 mg/ml, Ethanol: >100 mg/ml, Ethanol:PBS (1:2): 8.5 mg/ml, PBS (pH 7.2): <100 µg/ml[1]
Predicted Boiling Point 529.0±50.0 °C[4]
Predicted Density 0.935±0.06 g/cm³[4]

Pharmacological Properties

This compound is a potent agonist of the CB1 receptor and exhibits selectivity over the CB2 receptor. Its methyl group at the 2'-position contributes to its increased metabolic stability by rendering it less susceptible to hydrolysis by fatty acid amide hydrolase (FAAH).[1][3]

ParameterValueReceptor/EnzymeReference(s)
Ki 26 nMCB1 Receptor[1][3]
IC₅₀ 47 nM (murine vas deferens twitch response)CB1 Receptor[1][3]
IC₅₀ 173 nM (with PMSF)CB1 Receptor[5]
IC₅₀ 8216 nMCB2 Receptor[5]
Metabolic Stability Less prone to FAAH inactivationFAAH[1][3]

Signaling Pathways

As a CB1 receptor agonist, this compound modulates intracellular signaling cascades primarily through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts S2M This compound S2M->CB1R Binds to G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

CB1 Receptor Signaling Pathway for this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the general approach involves the coupling of arachidonic acid with (S)-2-aminopropan-1-ol. The synthesis of chiral congeners of anandamide has been described in the literature and typically involves standard amide bond formation reactions.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the CB1 receptor using a radioligand displacement assay.[6]

Materials:

  • Membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).

  • [³H]CP55,940 (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - CB1 Membranes - [3H]CP55,940 - this compound dilutions Start->Prepare_Reagents Incubation Incubate Reagents (30°C, 60-90 min) Prepare_Reagents->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Analysis Calculate IC50 and Ki Scintillation_Counting->Analysis End End Analysis->End

Workflow for CB1 Receptor Radioligand Binding Assay.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to assess the metabolic stability of this compound by measuring its effect on FAAH activity.[3][7]

Materials:

  • Recombinant human FAAH or tissue homogenate containing FAAH.

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • This compound (test compound).

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

  • 96-well black microplate.

  • Fluorometric microplate reader (Ex/Em = 360/465 nm).

Procedure:

  • Prepare dilutions of this compound in the assay buffer.

  • Add the FAAH enzyme/homogenate to the wells of the microplate.

  • Add the different concentrations of this compound or vehicle to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at the specified excitation and emission wavelengths.

  • Compare the fluorescence in the presence of this compound to the control to determine the extent of FAAH inhibition, which is inversely correlated with the metabolic stability of the compound.

FAAH_Assay_Workflow Start Start Prepare_Samples Prepare Samples: - FAAH Enzyme - this compound dilutions Start->Prepare_Samples Pre_incubation Pre-incubate Enzyme with This compound (37°C, 10-15 min) Prepare_Samples->Pre_incubation Add_Substrate Add Fluorogenic Substrate (AAMCA) Pre_incubation->Add_Substrate Incubation Incubate (37°C, 30-60 min) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex/Em = 360/465 nm) Incubation->Measure_Fluorescence Analyze_Data Determine FAAH Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for Fluorometric FAAH Activity Assay.

Conclusion

This compound is a valuable pharmacological tool for the study of the endocannabinoid system. Its high potency and selectivity for the CB1 receptor, coupled with its enhanced metabolic stability, make it a superior probe compared to the endogenous ligand anandamide for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. Further research into the therapeutic potential of this compound and its analogs is warranted.

References

S-2 Methanandamide's Resistance to FAAH Inactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of S-2 Methanandamide, a synthetic analog of the endocannabinoid anandamide (B1667382), with a focus on its pronounced resistance to enzymatic inactivation by Fatty Acid Amide Hydrolase (FAAH). This property confers upon this compound a significantly longer duration of action and enhanced potency compared to its endogenous counterpart. This document details the quantitative differences in FAAH-mediated hydrolysis between this compound and anandamide, outlines the experimental protocols for assessing FAAH activity, and illustrates the downstream signaling consequences of sustained cannabinoid receptor activation. This guide is intended to be a valuable resource for researchers and professionals in the fields of cannabinoid pharmacology, drug discovery, and neuroscience.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Anandamide (N-arachidonoylethanolamine; AEA), a primary endogenous cannabinoid, exerts its effects through the activation of cannabinoid receptors, principally CB1 and CB2. The signaling of anandamide is tightly regulated by its rapid enzymatic degradation, primarily through hydrolysis by Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine (B43304).[1] This rapid inactivation curtails the magnitude and duration of its physiological effects.

This compound, the (R)-enantiomer of methanandamide, is a metabolically stable analog of anandamide.[2] Its structural modification, the addition of a methyl group at the 2-position of the ethanolamine moiety, confers significant resistance to FAAH-catalyzed hydrolysis.[3] This resistance to enzymatic breakdown leads to a prolonged half-life in biological systems, resulting in more sustained activation of cannabinoid receptors and consequently, more pronounced and longer-lasting physiological effects.[2][4] This guide explores the biochemical basis of this resistance and its implications for cannabinoid signaling.

Quantitative Analysis of FAAH Inactivation

SubstrateFAAH Kinetic ParametersReference
Anandamide (AEA) Km: ~15.7 µM (for rat FAAH)[5]
Vmax: Not explicitly stated in the specific study, but FAAH is known to efficiently hydrolyze anandamide.
This compound Not reported in the literature. Consistently described as "metabolically stable," "resistant to metabolic inactivation," or having "higher metabolic stability to amidase hydrolysis."[2][3][6]

Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of the Vmax (maximum reaction rate). A lower Km indicates a higher affinity of the enzyme for the substrate.

The lack of specific kinetic data for this compound is a significant gap in the literature. However, the consistent qualitative reports of its stability strongly suggest that its Vmax for FAAH-catalyzed hydrolysis is exceptionally low, and its kcat/Km (catalytic efficiency) is orders of magnitude lower than that of anandamide. This stark difference in metabolic stability is the primary driver of the distinct pharmacological profiles of these two cannabinoids.

Experimental Protocols

In Vitro FAAH Hydrolysis Assay (Radiometric Method)

This protocol is adapted from established methods for measuring FAAH activity using a radiolabeled substrate.

Objective: To determine the rate of hydrolysis of a radiolabeled substrate (e.g., [3H]-anandamide) by FAAH in a given sample (e.g., brain homogenates, cell lysates, or purified enzyme).

Materials:

  • Radiolabeled substrate: [Ethanolamine-1-3H]-Anandamide

  • FAAH source: Rat brain homogenates, cell lysates, or purified FAAH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

  • Scintillation fluid

  • Scintillation counter

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Organic solvent (e.g., chloroform/methanol mixture)

Procedure:

  • Sample Preparation: Prepare brain homogenates or cell lysates in ice-cold Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.

  • Reaction Setup: In a microcentrifuge tube, combine the FAAH source with the Assay Buffer.

  • Initiation of Reaction: Add [3H]-anandamide to the reaction mixture to a final concentration typically in the low micromolar range.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an excess of cold organic solvent (e.g., 2:1 chloroform/methanol).

  • Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted [3H]-anandamide will be in the organic phase.

  • Quantification: Aspirate an aliquot of the aqueous phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and express the FAAH activity as pmol/min/mg of protein.

cAMP Accumulation Assay

This protocol outlines a general method for measuring changes in intracellular cyclic AMP (cAMP) levels in response to cannabinoid receptor activation.

Objective: To quantify the effect of cannabinoid agonists (e.g., this compound, anandamide) on adenylyl cyclase activity through Gi/o-coupled CB1 receptors.

Materials:

  • Cell line expressing CB1 receptors (e.g., CHO-CB1, AtT20)

  • Cell culture medium and reagents

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compounds: this compound, anandamide

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in a multi-well plate.

  • Pre-treatment: Pre-incubate the cells with the test compounds (this compound or anandamide) at various concentrations for a specific duration.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The inhibitory effect of the Gi/o-coupled CB1 receptor will be measured against this stimulated level.[3]

  • Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength or setting for the chosen assay technology.

  • Data Analysis: Generate dose-response curves by plotting the cAMP levels against the concentration of the test compound. Calculate IC50 values to determine the potency of the agonists in inhibiting forskolin-stimulated cAMP accumulation.

Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2), a key downstream target of cannabinoid receptor signaling, by Western blot.[7][8][9]

Objective: To assess the activation of the MAPK/ERK signaling pathway in response to cannabinoid agonists.

Materials:

  • Cell line or primary cells of interest

  • Test compounds: this compound, anandamide

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or anandamide for various time points and concentrations.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software and express the level of p-ERK1/2 relative to total ERK1/2.

Signaling Pathways and Logical Relationships

The resistance of this compound to FAAH inactivation leads to a more sustained presence at the cannabinoid receptors, resulting in prolonged downstream signaling. The following diagrams illustrate the key signaling pathways affected.

FAAH-Mediated Hydrolysis of Anandamide

FAAH_Hydrolysis Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Binds to active site Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolyzes Methanandamide_Resistance S2_Methanandamide This compound FAAH FAAH S2_Methanandamide->FAAH Poor Substrate No_Hydrolysis No Significant Hydrolysis FAAH->No_Hydrolysis Sustained_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S2_Methanandamide This compound (Sustained Presence) CB1R CB1 Receptor S2_Methanandamide->CB1R Binds & Activates Gi Gαi/o CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ↑ MAPK/ERK Phosphorylation Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Produces Cellular_Response Prolonged Cellular Response cAMP->Cellular_Response Modulates MAPK->Cellular_Response Modulates

References

A Technical Guide to the Neurobehavioral Effects of S-2 Methanandamide Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide (B110085), a synthetic analog of the endogenous cannabinoid anandamide (B1667382), serves as a potent agonist for the cannabinoid type 1 (CB1) receptor.[1] Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the physiological and behavioral roles of the endocannabinoid system. This document provides a comprehensive overview of the neurobehavioral effects of S-2 Methanandamide administration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neurobehavioral effects of methanandamide. It is important to note that many studies use (R)-methanandamide or do not specify the stereoisomer; however, as a potent CB1 agonist, the data for methanandamide are considered highly relevant to the S-2 isomer.

Table 1: Reinforcing and Rewarding Effects
SpeciesAssayDose Range (per injection)Key FindingsReference
Squirrel MonkeysIntravenous Self-Administration2.5 - 80 µg/kgInverted U-shaped dose-effect curve for self-administration. Maximal responding at 40 µg/kg.[2]
Squirrel MonkeysIntravenous Self-Administration40 µg/kgPretreatment with the CB1 antagonist rimonabant (B1662492) (0.1 mg/kg) significantly decreased self-administration.[2][3]
Table 2: Effects on Locomotor Activity and Stereotypy
SpeciesAssayDoseRoute of AdministrationKey FindingsReference
RatsOpen-Field Test5 mg/kgIntraperitoneal (i.p.)No significant effect on basal locomotor or stereotypical activity.[4]
RatsAmphetamine-Induced Hyperactivity5 mg/kgIntraperitoneal (i.p.)Did not alter the acute increase in locomotor or stereotypical activities produced by amphetamine (2 mg/kg).[4]
RatsOpen-Field Test3, 10, 18 mg/kgIntraperitoneal (i.p.)Did not increase circling behavior, unlike Δ9-THC.[5]
Table 3: Effects on Anxiety-Like Behaviors
SpeciesAssayDoseRoute of AdministrationKey FindingsReference
RatsLight-Dark Box0.3 mg/kg (Anandamide)Intravenous (i.v.)Anxiolytic effects when given alone.[6]
RatsLight-Dark Box3 mg/kg (Anandamide)Intravenous (i.v.)Anxiogenic effects and depressed locomotor activity.[6]

Note: Data on anandamide is included to provide context for the effects of endocannabinoid system modulation, which methanandamide mimics.

Table 4: Effects on Memory and Cognition
SpeciesAssayDoseRoute of AdministrationKey FindingsReference
RatsDelayed Non-Match to Sample (DNMS)3.0, 10.0 mg/kgNot SpecifiedDose- and delay-dependent deficits in task performance.[7][8]
RatsOperant ConditioningNot SpecifiedNot SpecifiedDose-dependently disrupted operant conditioning via a CB1 receptor-mediated mechanism.[7]
MiceWater MazeNot SpecifiedNot SpecifiedDisrupted working memory.[7]
Table 5: Thermoregulatory Effects
SpeciesAssayDoseRoute of AdministrationKey FindingsReference
RatsBody Temperature Measurement5 mg/kgIntraperitoneal (i.p.)Did not affect basal body temperature.[9]
RatsBody Temperature Measurement10, 20 mg/kgIntraperitoneal (i.p.)Produced significant hypothermia.[9]
RatsCocaine-Induced Hyperthermia5 mg/kgIntraperitoneal (i.p.)Attenuated hyperthermia induced by cocaine (15 mg/kg). This effect was blocked by a CB1 antagonist (SR141716A) and a D2 antagonist (raclopride).[9]

Experimental Protocols

This section details the methodologies employed in the cited research to assess the neurobehavioral effects of this compound.

Intravenous Self-Administration in Squirrel Monkeys
  • Subjects: Adult male squirrel monkeys.

  • Apparatus: Operant conditioning chambers equipped with two response levers, stimulus lights, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Monkeys are first trained to self-administer a known reinforcing drug, such as cocaine.

    • Once stable responding is achieved, the training drug is replaced with various doses of methanandamide or its vehicle.

    • Sessions are typically conducted 5 days a week and last for 60 minutes.

    • A fixed-ratio schedule of reinforcement is used, where a set number of lever presses (e.g., 10) results in a single intravenous infusion of the drug.

    • Each infusion is paired with a visual stimulus (e.g., illumination of a light) and followed by a time-out period (e.g., 60 seconds) during which responses have no scheduled consequences.

  • Drug Preparation: (R)-Methanandamide is dissolved in a vehicle of 2% ethanol, 2% Tween 80, and saline.

  • Data Analysis: The primary dependent variables are the number of infusions per session and the response rate. Dose-effect curves are generated to determine the reinforcing efficacy of the compound.[2][10]

Open-Field Test in Rats
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: A square arena with the floor divided into smaller squares.

  • Procedure:

    • Rats are treated with methanandamide (e.g., 3, 10, and 18 mg/kg, i.p.) or vehicle 15 minutes prior to the test.

    • Each rat is placed individually in the center of the open field, and its behavior is recorded for a set duration (e.g., 5 minutes).

  • Behavioral Measures:

    • Ambulation: The number of squares crossed.

    • Rearing: The number of times the rat stands on its hind legs.

    • Latency: The time taken to leave the starting area.

    • Circling: The number of 360-degree turns.

    • Grooming: The number of grooming bouts.

    • Urination and Defecation: The number of urination spots and fecal boli.[5]

Cocaine-Induced Hyperthermia in Rats
  • Subjects: Adult male rats.

  • Procedure:

    • Baseline body temperature is measured.

    • Rats are pretreated with methanandamide (5 mg/kg, i.p.) or vehicle.

    • 20 minutes later, cocaine (15 mg/kg, i.p.) or saline is administered.

    • Body temperature is recorded at regular intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) post-cocaine injection.

  • Antagonist Studies: To determine the mechanism of action, separate groups of rats are pretreated with a CB1 receptor antagonist (e.g., SR141716A, 5 mg/kg, i.p.) or a dopamine (B1211576) D2 receptor antagonist (e.g., S(-)-raclopride, 5 mg/kg, i.p.) before methanandamide and cocaine administration.[9]

Signaling Pathways and Experimental Workflows

The neurobehavioral effects of this compound are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_membrane Presynaptic Neuron cluster_gprotein G-Protein cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome S2M This compound CB1R CB1 Receptor S2M->CB1R Binds and Activates G_alpha Gαi/o CB1R->G_alpha Activates G_beta_gamma Gβγ CB1R->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates K_channel K+ Channel G_beta_gamma->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability ↓ Neuronal Excitability PKA->Neuronal_Excitability MAPK->Neuronal_Excitability K_channel->Neuronal_Excitability Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduced Influx

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimation Acclimation to Housing and Handling Animal_Model->Acclimation Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Vehicle_Group Administer Vehicle Baseline->Vehicle_Group S2M_Group Administer this compound (Various Doses) Baseline->S2M_Group Antagonist_Group Administer Antagonist + S-2M (Mechanistic Studies) Baseline->Antagonist_Group Behavioral_Assay Conduct Behavioral Assay (e.g., Open Field, Self-Admin) Vehicle_Group->Behavioral_Assay S2M_Group->Behavioral_Assay Antagonist_Group->Behavioral_Assay Data_Collection Record and Quantify Behavioral and Physiological Data Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results and Draw Conclusions Stats->Interpretation

References

Methodological & Application

Application Notes and Protocols for the Preparation of S-2 Methanandamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide is a potent and selective agonist for the cannabinoid receptor type 1 (CB1), demonstrating greater metabolic stability compared to the endogenous ligand, anandamide.[1][2][3][4] These characteristics make it a valuable tool in neuroscience and pharmacology research, particularly in studies involving the endocannabinoid system. Proper preparation of this compound stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.

Physicochemical Properties and Solubility

This compound is formally known as N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide.[1] It has a molecular weight of 361.6 g/mol .[1][5] The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note its poor solubility in aqueous solutions like PBS.

Solvent Solubility Reference
Dimethylformamide (DMF)>10 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)>30 mg/mL or ≤10 mg/mL[1][2][3]
Ethanol (B145695)>100 mg/mL[1]
Ethanol:PBS (1:2)8.5 mg/mL[1]
PBS (pH 7.2)<100 µg/mL[1]

Note on DMSO solubility discrepancy: Different suppliers report varying solubilities. It is recommended to start with the lower concentration (≤10 mg/mL) to ensure complete dissolution.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent. This stock solution can then be used to prepare working solutions for various experimental applications.

Materials:

  • This compound (solid or as a pre-dissolved solution in ethanol)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated analytical balance

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: If working with solid this compound, carefully weigh the desired amount of the compound in a sterile vial. If the compound is supplied in a pre-weighed vial, proceed to the next step. If the compound is supplied as a solution in ethanol, the solvent can be evaporated under a gentle stream of nitrogen before adding the desired solvent.[3]

  • Solvent Addition: Using a sterile syringe, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed to facilitate the process.[6] Visually inspect the solution to ensure there are no visible particles.

  • Inert Gas Purging: To minimize oxidation, it is recommended to purge the headspace of the vial with an inert gas like nitrogen or argon before tightly sealing the cap.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.[6][7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] this compound is stable for at least two years when stored properly at -20°C.[1][8]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • High-concentration this compound stock solution (e.g., 10 mg/mL in DMSO)

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is below 0.5% to prevent adverse effects on the cells.[7][9] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is preferable.[9]

  • Control Preparation: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the this compound.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions for extended periods.

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh Weigh this compound add_solvent Add Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Purge with Inert Gas store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G This compound Signaling Pathway via CB1 Receptor S2M This compound CB1 CB1 Receptor S2M->CB1 Binds to Gi Gi/o Protein CB1->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates Ion Ion Channels Gi->Ion Modulates cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream MAPK->Downstream Ion->Downstream

Caption: Simplified this compound signaling pathway via the CB1 receptor.

References

Application Notes and Protocols for S-2 Methanandamide in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of S-2 Methanandamide, a stable analog of the endocannabinoid anandamide (B1667382), in rodent behavioral studies. This document outlines recommended dosages, administration routes, and standardized protocols for assessing anxiety-like behavior and spatial learning and memory.

Introduction

This compound is a potent and selective agonist for the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system.[1] Its higher stability compared to anandamide makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including anxiety and cognition. These protocols are designed to ensure reproducibility and comparability of results across different laboratories.

Data Presentation: Dosage and Administration

The following tables summarize the recommended dosages and administration routes for this compound and its related compound, anandamide, in common rodent behavioral paradigms.

Table 1: this compound and Anandamide Dosage for Anxiety-Like Behavior Studies in Mice (Elevated Plus Maze)

CompoundDosage RangeAdministration RoutePre-treatment TimeKey FindingsReference
Anandamide0.01 - 1.0 mg/kgIntraperitoneal (i.p.)30 minutesAnxiolytic-like effects observed at 0.1 mg/kg.[2][3][2][3]
WIN55,212-2 (CB1/CB2 agonist)1 - 5 mg/kgIntraperitoneal (i.p.)30 minutesAnxiolytic effects at 1 and 5 mg/kg.[4]
URB-597 (FAAH inhibitor)0.1 - 0.3 mg/kgIntraperitoneal (i.p.)30 minutesAnxiolytic effects at 0.1 and 0.3 mg/kg.[4]

Table 2: this compound and Anandamide Dosage for Cognitive Studies in Rats (Morris Water Maze & Drug Discrimination)

CompoundDosage RangeAdministration RouteBehavioral TestKey FindingsReference
(R)-(+)-Methanandamide10 mg/kgIntraperitoneal (i.p.)Drug DiscriminationClear discriminative stimulus effects.[5]
Anandamide10 - 18 mg/kgIntraperitoneal (i.p.)Drug DiscriminationPartial substitution for (R)-(+)-Methanandamide at a short pre-treatment time.
AM251 (CB1 antagonist)5, 25, 100 ngIntra-hippocampalMorris Water MazeImpaired spatial memory.[6]

Vehicle Preparation

The appropriate vehicle is crucial for the accurate delivery of lipophilic compounds like this compound. A commonly used vehicle formulation is a mixture of ethanol (B145695), a surfactant (like Tween 80 or Emulphor), and saline.

Protocol for Vehicle Preparation:

  • Dissolve the this compound in 100% ethanol.

  • Add an equal volume of Tween 80 or Emulphor to the ethanol solution and mix thoroughly.

  • Add physiological saline (0.9% NaCl) to the mixture to achieve the final desired concentration, typically in a ratio of 1:1:18 (ethanol:emulsifier:saline).[2][3]

  • Vortex the solution extensively to ensure a homogenous emulsion.

  • Prepare the vehicle fresh on the day of the experiment.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This protocol is adapted from standard EPM procedures and is suitable for assessing the anxiolytic or anxiogenic effects of this compound.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video recording and tracking system.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose. A pre-treatment time of 30 minutes is recommended.[4]

  • Test Initiation: Place the mouse in the center of the EPM, facing one of the open arms.

  • Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the session using a video tracking system.

  • Parameters to Measure:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory in Rats

This protocol outlines the procedure for assessing the effects of this compound on spatial learning and memory using the Morris Water Maze.

Materials:

  • Circular water tank (Morris water maze).

  • Escape platform.

  • Water opacifier (e.g., non-toxic white paint or milk powder).

  • Video recording and tracking system.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

Procedure:

  • Apparatus Setup: Fill the tank with water and opacify it. Place the escape platform in a fixed location in one of the quadrants, submerged just below the water surface. Ensure prominent extra-maze cues are visible from the pool.

  • Habituation: Acclimate the rats to the testing room for at least 30 minutes before the first trial.

  • Drug Administration: Administer this compound or vehicle i.p. at the desired dose and pre-treatment time before the first trial of each day.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each rat.

    • For each trial, gently place the rat into the water facing the wall at one of the four starting positions (North, South, East, West), with the sequence varying daily.

    • Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the latency to find the platform and the path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel starting position.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Acquisition: A learning curve should show a decrease in latency and path length to find the platform over the training days.

    • Probe Trial: A significant preference for the target quadrant (more time spent) compared to other quadrants indicates spatial memory retention.

Visualizations

Signaling Pathway of this compound via CB1 Receptor

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates S2M This compound S2M->CB1 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release Modulates MAPK->Neurotransmitter_Release Modulates Ion_Channels->Neurotransmitter_Release

Caption: this compound signaling via the CB1 receptor.

Experimental Workflow for Elevated Plus Maze Study

EPM_Workflow start Start acclimation Acclimate Mice (30 min) start->acclimation drug_admin Administer this compound or Vehicle (i.p.) acclimation->drug_admin wait Wait (30 min) drug_admin->wait place_on_maze Place Mouse on EPM wait->place_on_maze record Record Behavior (5 min) place_on_maze->record data_analysis Analyze Data (Time in open arms, etc.) record->data_analysis end End data_analysis->end

Caption: Workflow for an Elevated Plus Maze experiment.

Experimental Workflow for Morris Water Maze Study

MWM_Workflow start Start acclimation Acclimate Rats (30 min) start->acclimation drug_admin Administer this compound or Vehicle (i.p.) daily acclimation->drug_admin acquisition Acquisition Phase (4-5 Days) 4 trials/day probe_trial Probe Trial (Day 6) (60 sec) acquisition->probe_trial drug_admin->acquisition data_analysis Analyze Data (Latency, Path Length, Time in Quadrant) probe_trial->data_analysis end End data_analysis->end

Caption: Workflow for a Morris Water Maze experiment.

References

Application Notes and Protocols for S-2 Methanandamide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide (B110085) is a synthetic analog of the endogenous cannabinoid, anandamide. It is a potent and selective agonist for the Cannabinoid Type 1 (CB1) receptor, which is predominantly expressed in the central nervous system.[1] Its stability and high affinity for the CB1 receptor make it an invaluable tool in cannabinoid research, particularly in competitive receptor binding assays. These assays are fundamental for screening and characterizing novel compounds that target the CB1 receptor, aiding in the development of therapeutics for various neurological and physiological conditions. This document provides detailed protocols for utilizing S-2 Methanandamide in a competitive radioligand binding assay, alongside data presentation and visualization of relevant biological pathways.

Data Presentation: Binding Affinity and Selectivity

This compound and its enantiomer, R-(+)-Methanandamide, exhibit high affinity for the human CB1 receptor. The data presented below is a compilation from various studies to illustrate the binding profile of these compounds. In competitive binding assays, the inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity (CB1 vs. CB2)
This compound Human CB126[2]Highly Selective for CB1
R-(+)-MethanandamideHuman CB17.42 - 20Highly Selective for CB1[3][4]
Anandamide (AEA)Human CB1~78Weak CB2 affinity
CP55,940 (Agonist)Human CB10.5 - 5.0~1-fold (Non-selective)[5]
SR141716A (Antagonist)Human CB1~1.98>700-fold[4]
This compound Human CB2>10,000 (estimated)>380-fold
R-(+)-MethanandamideHuman CB2>1,000>50-fold

Note: The Ki value for this compound at the CB2 receptor is estimated based on the high selectivity reported in the literature for methanandamide analogs. All analogues in one study showed high selectivity for the CB1 receptor over the peripheral CB2 receptor.[6]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for the CB1 Receptor

This protocol describes the use of this compound as a competitor in a radioligand binding assay to determine the binding affinity of test compounds for the CB1 receptor. The assay utilizes [³H]-CP55,940, a high-affinity, non-selective cannabinoid agonist, as the radioligand.

Materials and Reagents:

  • CB1 Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or rat brain homogenates.

  • Radioligand: [³H]-CP55,940 (Specific Activity: ~120-180 Ci/mmol)

  • Competitor: this compound

  • Unlabeled Ligand for Non-Specific Binding: CP55,940

  • Test Compounds: Stock solutions of compounds to be assayed.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[2][7]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[2]

  • GF/B Glass Fiber Filters

  • Scintillation Cocktail

  • 96-well Plates

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Thaw the CB1 receptor-expressing membranes on ice.

    • Homogenize the membranes in ice-cold Binding Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

    • Dilute the membranes in Binding Buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup (in a 96-well plate, final volume of 200 µL):

    • Total Binding: Add Binding Buffer, [³H]-CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and the membrane suspension.

    • Non-Specific Binding (NSB): Add Binding Buffer, [³H]-CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and the membrane suspension.

    • Competitive Binding: Add Binding Buffer, [³H]-CP55,940, varying concentrations of this compound or test compound (typically in a log or semi-log dilution series), and the membrane suspension.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7][8]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through GF/B filters that have been pre-soaked in Wash Buffer.

    • Rapidly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound or test compound) concentration.

  • Determine IC50:

    • The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis.

  • Calculate Ki:

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[9] Upon activation by an agonist such as this compound, the receptor initiates a cascade of intracellular signaling events.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibition K_channel K⁺ Channel Gi_o->K_channel Activation MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activation cAMP cAMP AC->cAMP Conversion Neuro Neurotransmitter Release Ca_channel->Neuro Modulation K_channel->Neuro Modulation S2M This compound S2M->CB1R Agonist Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Gene Gene Transcription MAPK->Gene Regulation

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for Competitive Receptor Binding Assay

The following diagram illustrates the logical flow of the competitive receptor binding assay protocol.

Experimental_Workflow start Start prep Prepare Reagents (Membranes, Buffers, Ligands) start->prep setup Set up 96-Well Plate (Total, NSB, Competition) prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate filter Rapid Filtration (GF/B Filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Competitive Binding Assay Workflow.

References

Application Notes and Protocols for cAMP Assay with S-2 Methanandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, a synthetic analog of the endocannabinoid anandamide (B1667382), is a potent and metabolically stable agonist for the cannabinoid receptor 1 (CB1).[1] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes. Activation of the CB1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gi/o protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][3]

These application notes provide a detailed protocol for quantifying the inhibitory effect of this compound on cAMP production in a cell-based assay. The protocol is designed for researchers in drug discovery and pharmacology to assess the potency and efficacy of this compound and other CB1 receptor agonists.

Signaling Pathway of this compound at the CB1 Receptor

Upon binding to the CB1 receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels affects downstream signaling pathways, including the activity of Protein Kinase A (PKA).

This compound Signaling Pathway at CB1 Receptor S2M This compound CB1 CB1 Receptor S2M->CB1 Binds to Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: this compound signaling at the CB1 receptor.

Data Presentation: Potency of Cannabinoid Agonists in cAMP Assays

The potency of various cannabinoid agonists can be determined by their ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB1 receptor. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

CompoundReceptorAssay TypeCell LinePotency (EC50/IC50)Reference
CP55,940CB1cAMP InhibitionN18TG23.11 nM (EC50)[4]
WIN55,212-2CB1cAMP InhibitionN18TG27.4 nM (EC50)[4]
AnandamideCB1cAMP InhibitionCHO-K11320 nM (EC50)[3]
This compound CB1 cAMP Inhibition CHO-K1 or HEK293 To be determined experimentally

Note: The potency of this compound is expected to be high, with reported binding affinities (Ki) in the low nanomolar range.[1] Experimental determination is necessary to confirm its functional potency in a cAMP assay.

Experimental Protocol: cAMP Assay for this compound

This protocol outlines the steps to measure the inhibition of forskolin-stimulated cAMP accumulation in a recombinant cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293) using a commercially available cAMP assay kit (e.g., HTRF, Lance, or GloSensor).

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

  • Cell Culture Medium: As recommended by the cell line provider (e.g., DMEM/F12 with 10% FBS, antibiotics, and a selection agent).

  • This compound: Stock solution in DMSO.

  • Forskolin (B1673556): Stock solution in DMSO.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or Rolipram) Stock solution in DMSO.

  • Assay Buffer: HBSS or other suitable buffer, often provided in the cAMP assay kit.

  • cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF cAMP dynamic 2 kit from Cisbio, LANCE Ultra cAMP kit from PerkinElmer, or cAMP-Glo™ Assay from Promega).

  • White, opaque 96- or 384-well microplates.

  • Multichannel pipettes and sterile pipette tips.

  • Plate reader compatible with the chosen cAMP assay technology (e.g., HTRF-compatible reader for fluorescence resonance energy transfer assays or a luminometer for luminescence-based assays).

Experimental Workflow

Experimental Workflow for this compound cAMP Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO-CB1 or HEK-CB1) Cell_Plating Plate Cells Cell_Culture->Cell_Plating Reagent_Prep Reagent Preparation (this compound, Forskolin, Buffers) Pre_Incubation Pre-incubate with This compound Reagent_Prep->Pre_Incubation Cell_Plating->Pre_Incubation Stimulation Stimulate with Forskolin Pre_Incubation->Stimulation Lysis_Detection Cell Lysis and cAMP Detection Stimulation->Lysis_Detection Data_Acquisition Read Plate Lysis_Detection->Data_Acquisition Curve_Fitting Generate Dose-Response Curve Data_Acquisition->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Workflow for the this compound cAMP assay.

Step-by-Step Procedure

1. Cell Culture and Plating:

  • Culture the CB1-expressing cells according to the supplier's recommendations.

  • On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density. The optimal cell density should be determined empirically but typically ranges from 2,500 to 10,000 cells per well for a 384-well plate.

  • Dispense the cell suspension into the wells of a white, opaque microplate.

2. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a wide concentration range (e.g., from 1 pM to 10 µM) to generate a complete dose-response curve.

  • Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).

  • Add the diluted this compound or vehicle to the appropriate wells containing the cells.

3. Pre-incubation:

  • Incubate the plate at room temperature or 37°C for a predetermined time, typically 15-30 minutes. This allows this compound to bind to the CB1 receptors.

4. Stimulation with Forskolin:

  • Prepare a solution of forskolin in assay buffer. The final concentration of forskolin needs to be optimized to produce a submaximal stimulation of cAMP, typically in the EC50 to EC80 range (e.g., 1-10 µM). This creates a sufficient assay window to measure the inhibitory effect of the Gi-coupled receptor activation.[5]

  • Add the forskolin solution to all wells except for the negative control (basal cAMP level) wells.

  • Incubate the plate at room temperature or 37°C for 15-30 minutes. The incubation time should be consistent across all experiments.

5. cAMP Detection:

  • Following the stimulation, add the cAMP detection reagents (lysis buffer and detection reagents from the kit) to all wells as per the manufacturer's instructions.

  • Incubate the plate for the time specified in the kit protocol (usually 60 minutes at room temperature) to allow for cell lysis and the detection reaction to reach equilibrium.

6. Data Acquisition and Analysis:

  • Read the plate using a plate reader compatible with the assay technology. For HTRF assays, this will involve measuring fluorescence at two wavelengths. For luminescence assays, measure the light output.

  • The raw data (e.g., fluorescence ratio or relative light units) is inversely proportional to the amount of cAMP in the well.

  • Calculate the percentage of inhibition of the forskolin-stimulated response for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% of its maximal inhibition.

Conclusion

This document provides a comprehensive guide for researchers to perform a cAMP assay to characterize the activity of this compound on the CB1 receptor. By following this detailed protocol and understanding the underlying signaling pathway, scientists can obtain reliable and reproducible data on the potency and efficacy of this and other cannabinoid compounds, aiding in the development of novel therapeutics targeting the endocannabinoid system.

References

Application Notes and Protocols for S-2 Methanandamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, also known as (R)-(+)-Methanandamide, is a synthetic analog of anandamide (B1667382), an endogenous cannabinoid neurotransmitter. As a potent and selective agonist for the Cannabinoid Receptor 1 (CB1), this compound serves as a critical tool in the field of neuroscience.[1] Its enhanced metabolic stability compared to anandamide makes it particularly valuable for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the endocannabinoid system. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols and a summary of its pharmacological properties.

Pharmacological Data

This compound's activity is primarily mediated through the CB1 receptor, which is highly expressed in the central nervous system. Its binding affinity and functional potency have been characterized in various assays.

ParameterValueSpecies/SystemReference
Ki (CB1 Receptor) 26 nM[1]
Ki (CB1 Receptor) 37 nMRat brain membranes (with PMSF)[2]
Ki (CB1 Receptor) 72 nMRat brain membranes (without PMSF)[2]
IC50 (Murine Vas Deferens Twitch Response) 47 nMMouse[1]
EC50 (cAMP Inhibition) ~1320 nM (for Anandamide)CHO cells expressing human CB1[3]
EC50 (GIRK Channel Activation) Partial agonist activity observedXenopus Oocytes expressing CB1 and GIRK channels

Note: Some values are for closely related compounds or under specific experimental conditions and should be considered as a reference.

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the G-protein Gαi/o. This leads to the modulation of several key downstream effectors, influencing neuronal excitability, synaptic transmission, and gene expression.

CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel K_ion K+ Efflux GIRK->K_ion Mediates S2M This compound S2M->CB1 Binds Gi->AC Inhibits Gbg Gβγ Gi->Gbg Dissociates ERK ERK/MAPK Gi->ERK Activates Gbg->GIRK PKA PKA cAMP->PKA Activates CREB CREB ERK->CREB Phosphorylates Neuronal_Activity ↓ Neuronal Activity K_ion->Neuronal_Activity

CB1 Receptor Signaling Pathway. Max Width: 760px.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity in response to this compound in cells expressing the CB1 receptor.

Materials:

  • CHO-K1 cells stably expressing human CB1 receptor

  • This compound

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Rolipram

  • Physiologic saline solution (PSS)

  • cAMP assay kit (e.g., HTRF, BRET, or ELISA-based)

Procedure:

  • Cell Culture: Culture CHO-K1-hCB1 cells in appropriate media until they reach 90% confluency in 24-well plates.

  • Assay Preparation:

    • Wash cells once with warm PSS.

    • Pre-incubate cells with phosphodiesterase inhibitors (100 µM IBMX and 100 µM rolipram) in PSS for 15 minutes at 37°C to prevent cAMP degradation.

  • Compound Treatment:

    • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for 15 minutes at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control to stimulate adenylyl cyclase.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Normalize the data to the forskolin-only control.

    • Plot the concentration-response curve and calculate the EC50 value for this compound's inhibition of cAMP accumulation.

cAMP_Workflow A Plate CB1-expressing cells B Pre-incubate with PDE inhibitors A->B C Add this compound (various conc.) B->C D Stimulate with Forskolin C->D E Lyse cells & measure cAMP D->E F Analyze data & calculate EC50 E->F

Workflow for cAMP Accumulation Assay. Max Width: 760px.
ERK1/2 Phosphorylation Western Blot Assay

This protocol details the procedure to assess the activation of the ERK/MAPK pathway by this compound.

Materials:

  • Neuronal cell line (e.g., N18TG2) or primary neurons

  • This compound

  • Serum-free media

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

    • Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).[4]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against t-ERK to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Calculate the p-ERK/t-ERK ratio for each sample and normalize to the vehicle control.

Western_Blot_Workflow A Treat cells with this compound B Lyse cells & quantify protein A->B C SDS-PAGE & transfer to membrane B->C D Block and probe with anti-p-ERK C->D E Detect chemiluminescence D->E F Strip and re-probe with anti-t-ERK E->F G Quantify and analyze p-ERK/t-ERK ratio F->G

Workflow for ERK Phosphorylation Western Blot. Max Width: 760px.
GIRK Channel Activity Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes how to measure the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by this compound in a heterologous expression system.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human CB1 receptor and GIRK channel subunits (e.g., GIRK1 and GIRK2)

  • This compound

  • High potassium recording solution

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA for the CB1 receptor and GIRK channel subunits.

    • Incubate the oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with high potassium solution to increase the inward current.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Establish a stable baseline current.

    • Apply this compound at various concentrations to the perfusion solution.

    • Record the change in inward current.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Normalize the current to the maximal response elicited by a full agonist or to the baseline.

    • Construct a concentration-response curve and determine the EC50 value.

TEVC_Workflow A Inject Xenopus oocytes with cRNA (CB1 & GIRK) B Incubate for protein expression A->B C Perform two-electrode voltage clamp B->C D Apply this compound C->D E Record inward K+ current D->E F Analyze dose-response relationship E->F

Workflow for GIRK Channel Assay in Xenopus Oocytes. Max Width: 760px.

In Vivo Application: Self-Administration Behavioral Study

This compound can be used in animal models to investigate the rewarding and reinforcing properties of cannabinoid receptor activation.

Experimental Model: Squirrel monkeys[5]

Protocol Outline:

  • Animal Preparation: Animals are surgically implanted with intravenous catheters for drug self-administration.

  • Training: Monkeys are trained to press a lever to receive infusions of a reinforcer (e.g., cocaine).

  • Substitution: Once stable responding is established, this compound is substituted for the training reinforcer.

  • Dose-Effect Curve: A range of this compound doses (e.g., 2.5 to 80 µg/kg per injection) is tested to determine the dose-response relationship for self-administration.

  • Antagonist Studies: To confirm the involvement of the CB1 receptor, animals can be pretreated with a CB1 antagonist (e.g., rimonabant) before the self-administration session.

  • Data Collection: The number of lever presses and drug infusions are recorded to assess the reinforcing efficacy of this compound.

Conclusion

This compound is a powerful research tool for investigating the endocannabinoid system's role in a wide array of neurological processes. Its stability and potent CB1 receptor agonism make it an ideal compound for a variety of in vitro and in vivo experimental paradigms. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the multifaceted effects of CB1 receptor activation in the nervous system.

References

Application Note: Quantification of S-2 Methanandamide in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-2 Methanandamide, a synthetic chiral analog of anandamide (B1667382) (AEA), is a potent and metabolically stable agonist of the cannabinoid type 1 (CB1) receptor.[1] Its resistance to degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for studying the endocannabinoid system's role in various neurological processes. Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established protocols for endogenous cannabinoids like anandamide, which share similar analytical characteristics.[2][3][4]

Principle

This method employs a stable isotope dilution technique coupled with LC-MS/MS for the quantification of this compound. Brain tissue is homogenized in the presence of a deuterated internal standard (e.g., Anandamide-d8, as a close structural analog). Lipids, including this compound, are extracted from the homogenate using a liquid-liquid extraction (LLE) procedure. The extract is then concentrated and analyzed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte to the internal standard is used to construct a calibration curve for accurate quantification.

Experimental Protocols

Materials and Reagents
  • Standards: this compound, Anandamide-d8 (AEA-d8) or other suitable deuterated analog.

  • Solvents (LC-MS Grade): Acetonitrile (B52724) (ACN), Methanol (MeOH), Toluene, Ethyl Acetate, Water.

  • Reagents: Formic acid, Ammonium acetate, Tris-HCl buffer (50 mM, pH 7.4).

  • Equipment:

    • Analytical balance

    • Homogenizer (e.g., bead beater or ultrasonic)

    • Microcentrifuge tubes (1.5 mL, siliconized)

    • Centrifuge (capable of >12,000 x g and 4°C)

    • Nitrogen evaporator

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

    • Reverse-phase C18 column (e.g., 2.1 x 100 mm, <2.7 µm particle size)

Sample Handling and Preparation

To minimize post-mortem changes in endogenous lipid levels and prevent degradation, rapid tissue harvesting and immediate freezing are critical.[3]

  • Tissue Collection: Euthanize the animal according to approved institutional guidelines. Immediately dissect the brain region of interest.

  • Snap Freezing: Promptly snap-freeze the tissue in liquid nitrogen. Store samples at -80°C until analysis. The time between decapitation and freezing should be minimized, ideally under 5 minutes.[5]

  • Homogenization:

    • Weigh the frozen brain tissue (~30-50 mg).[6]

    • Add ice-cold homogenization buffer (e.g., 50 mM Tris-HCl) at a ratio of 1:3 (mg tissue: µL buffer).[7]

    • Add the internal standard (e.g., AEA-d8) to the tube.

    • Homogenize the tissue thoroughly using a bead beater or sonicator while keeping the sample on ice.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from methods known to provide high recovery for anandamide and related lipids.[4][8]

  • Protein Precipitation & Extraction: To the tissue homogenate (~200 µL), add 10 volumes of ice-cold acetonitrile (or a 1:1 mixture of ethyl acetate:hexane) to precipitate proteins and extract lipids.[3][8]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 30-60 seconds. Centrifuge at 12,000 x g for 20 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new silanized glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex for 30 seconds and sonicate for 5-10 minutes in a cold water bath.[8]

  • Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an LC autosampler vial for analysis.

Data Presentation

LC-MS/MS Method Parameters

The successful quantification of this compound relies on optimized LC-MS/MS parameters. The following tables provide typical starting conditions based on the analysis of anandamide and other synthetic cannabinoids.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Kinetex C18 (or equivalent), 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 50% B to 95% B over 8 min, hold 2 min, re-equilibrate
Column Temp. 40°C

| Injection Vol. | 5-20 µL |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 550°C
MRM Transitions Analyte-specific (requires optimization)
This compound (Example) Precursor Ion (Q1): m/z 362.3 -> Product Ion (Q2): m/z 62.1
Anandamide (AEA) Precursor Ion (Q1): m/z 348.3 -> Product Ion (Q2): m/z 62.0[7]

| Anandamide-d8 (IS) | Precursor Ion (Q1): m/z 356.3 -> Product Ion (Q2): m/z 62.1 |

Method Validation Data (Representative)

The following table summarizes typical validation parameters for LC-MS/MS methods quantifying anandamide and related compounds in biological matrices. These serve as performance benchmarks for the this compound assay.

Table 3: Summary of Method Performance

Parameter Typical Value Reference
Linearity (r²) > 0.99 [2][7]
Linear Range 1 - 250 ng/mL [7]
LLOQ 0.5 - 1.5 ng/mL [2][9]
LOD 0.003 - 0.5 ng/mL [10][11]
Recovery 85 - 106% [2][9]
Intra-day Precision (%CV) < 15% [2][9]
Inter-day Precision (%CV) < 15% [2][9]

| Accuracy (% Bias) | Within ±15% |[4] |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Tissue Brain Tissue Collection (Snap Freeze at -80°C) Homogenize Homogenization (Buffer + Internal Std) Tissue->Homogenize LLE Liquid-Liquid Extraction (Acetonitrile or Toluene) Homogenize->LLE Centrifuge1 Centrifugation (12,000 x g, 4°C) LLE->Centrifuge1 Evaporate Evaporation (N2 Stream) Centrifuge1->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitute->LCMS Data Data Quantification (Analyte/IS Ratio) LCMS->Data

Caption: Workflow for this compound quantification in brain tissue.

This compound Signaling Pathway

This compound mimics anandamide by acting as a presynaptic CB1 receptor agonist. Its binding inhibits neurotransmitter release.

G cluster_pre Presynaptic Neuron CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle cAMP->Vesicle Inhibition Release ↓ Release Vesicle->Release NT Neurotransmitter Receptor Neurotransmitter Receptor S2M This compound S2M->CB1 Binds NT->Receptor

Caption: this compound activates presynaptic CB1 receptors to reduce neurotransmitter release.

References

Application Notes: High-Sensitivity HPLC-MS/MS Method for S-2 Methanandamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of S-2 Methanandamide, a stable synthetic analog of the endocannabinoid anandamide, in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition, suitable for researchers in pharmacology, drug development, and neuroscience. The method demonstrates high selectivity and sensitivity, enabling accurate measurement of this compound for pharmacokinetic, pharmacodynamic, and metabolism studies.

Introduction

This compound, the (R)-enantiomer of methanandamide, is a potent agonist of the cannabinoid receptor type 1 (CB1) and also interacts with the cannabinoid receptor type 2 (CB2).[1][2] Unlike its endogenous counterpart, anandamide, this compound exhibits greater resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH), making it a valuable tool for studying the endocannabinoid system.[3] Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. This HPLC-MS/MS method provides the necessary sensitivity and specificity for such analyses.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of this compound from plasma or serum samples. This method has been shown to provide high recovery and reduce matrix effects.[4]

Protocol:

  • To 100 µL of plasma/serum sample in a polypropylene (B1209903) tube, add 20 µL of an internal standard working solution (e.g., Anandamide-d8 at 50 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized to ensure high selectivity and sensitivity for this compound.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Autosampler Temperature4°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole (e.g., Sciex API 4000 or equivalent)
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas20 psi
Collision GasNitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound362.362.115025
This compound (Qualifier)362.391.115035
Anandamide-d8 (IS)356.362.115025

Note: MRM transitions for Methanandamide are based on published data. Optimization may be required for specific instrumentation.

Results and Discussion

This method provides excellent linearity over a concentration range of 0.1 to 100 ng/mL in biological matrices. The limit of quantification (LOQ) is typically in the low picogram per milliliter range, making it suitable for studies where low concentrations of this compound are expected. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.

Table 4: Method Performance Characteristics (Example)

ParameterResult
Linearity (r²)> 0.995
LLOQ0.1 ng/mL
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is alkalinize Alkalinize add_is->alkalinize lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) alkalinize->lle centrifuge Centrifuge lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report signaling_pathway cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor Gi Gi/o Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Gi->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP (Inhibited) S2M This compound S2M->CB1R Agonist Binding PKA Protein Kinase A cAMP->PKA Activation (Reduced) Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream MAPK->Downstream

References

Application Notes: S-2 Methanandamide for Studying G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-2 Methanandamide, a chiral and metabolically stable analog of the endogenous cannabinoid anandamide (B1667382), serves as a critical pharmacological tool for the investigation of G protein-coupled receptors (GPCRs).[1][2] Specifically, it is a potent agonist for the cannabinoid receptor type 1 (CB1), a Gi/o-coupled receptor predominantly expressed in the central and peripheral nervous systems.[3][4] Its enhanced stability against enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide makes it an ideal compound for in vitro and in vivo studies to elucidate CB1 receptor signaling and function.[3] These notes provide a summary of its pharmacological properties and detailed protocols for its use in key GPCR assays.

Pharmacological Data

This compound exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its pharmacological parameters are summarized below, providing a quantitative basis for its application in experimental settings.

ParameterValueReceptor/SystemNotesReference
Binding Affinity (Ki) 26 nMHuman CB1 Receptor[3][4]
Functional Potency (IC50) 173 nMHuman CB1 ReceptorMeasured in the presence of PMSF, an FAAH inhibitor.[5]
Functional Potency (IC50) 8216 nMHuman CB2 ReceptorDemonstrates >47-fold selectivity for CB1 over CB2.[5]
Functional Potency (IC50) 47 nMMurine Vas Deferens Twitch ResponseA classic bioassay for CB1 receptor agonism.[3][4]
Signaling Pathways

As an agonist at the CB1 receptor, this compound primarily initiates signaling through the Gi/o family of G proteins.[6] This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Downstream of G protein activation, CB1 receptor stimulation can also modulate various ion channels and activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[7][8]

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S2M This compound CB1R CB1 Receptor (GPCR) S2M->CB1R Binds G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_Cascade MAPK Cascade (ERK1/2) G_betagamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response MAPK_Cascade->Cellular_Response Regulates Transcription ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets

CB1 receptor Gi/o-coupled signaling pathway.

Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the CB1 receptor.

Materials:

  • Cell membranes from a cell line expressing human CB1 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]CP-55,940.

  • Non-labeled competitor: this compound.

  • Non-specific binding control: High concentration of a potent CB1 agonist (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Protocol:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize membranes in ice-cold Assay Buffer and determine protein concentration (e.g., Bradford assay). Dilute membranes to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • 25 µL Assay Buffer (for total binding) or 25 µL non-specific binding control.

    • 25 µL of serially diluted this compound (typically from 0.1 nM to 10 µM).

    • 50 µL of [3H]CP-55,940 diluted in Assay Buffer (final concentration ~0.5-1.0 nM).

    • 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by this compound.[9][10]

Materials:

  • Cell membranes expressing CB1 receptors (10-20 µg protein/well).

  • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • This compound (agonist).

  • GDP (final concentration 10-30 µM).

  • Unlabeled GTPγS (for non-specific binding; final concentration 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[11]

  • 96-well filter plates, scintillation counter.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of Assay Buffer containing GDP.

    • 50 µL of diluted this compound (or buffer for basal binding, or unlabeled GTPγS for non-specific binding).

    • 50 µL of diluted cell membranes.

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C.

  • Initiate Reaction: Add 50 µL of [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash 3 times with ice-cold wash buffer.[12]

  • Detection: Dry the plate, add scintillation cocktail, and count radioactivity.

  • Data Analysis:

    • Calculate specific [³⁵S]GTPγS binding: (Binding with this compound) - (Non-specific Binding).

    • Plot the specific binding (or % stimulation over basal) against the log concentration of this compound.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

cAMP Inhibition Assay

This assay quantifies the functional consequence of Gi/o protein activation by measuring the inhibition of adenylyl cyclase activity, which results in decreased intracellular cAMP levels.

Materials:

  • Whole cells expressing CB1 receptors (e.g., CHO-CB1 cells).

  • This compound.

  • Adenylyl cyclase stimulator: Forskolin (final concentration 1-10 µM).

  • Phosphodiesterase (PDE) inhibitor: IBMX or Rolipram (to prevent cAMP degradation).[11]

  • cAMP detection kit (e.g., HTRF, ELISA, or other competitive immunoassay formats).[13][14]

  • Cell lysis buffer (provided with the kit).

Protocol:

  • Cell Culture: Plate cells in a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Wash cells with serum-free media or HBSS. Pre-incubate cells with the PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.[11]

  • Agonist Stimulation: Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.

  • Adenylyl Cyclase Activation: Add Forskolin to all wells (except for basal control) to stimulate cAMP production. Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Stop the reaction by removing the medium and adding cell lysis buffer.

  • cAMP Detection: Perform the cAMP measurement following the manufacturer's protocol for the specific detection kit used. This typically involves transferring the lysate to the assay plate and adding detection reagents.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the % inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the IC50 value from the dose-response curve using non-linear regression.

Workflow and Logic Diagrams

Experimental_Workflow cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Proximal Functional Activity cluster_2 Phase 3: Downstream Signaling cluster_3 Phase 4: Cellular/Physiological Response Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay [35S]GTPγS Binding Assay (Measure G-Protein Activation) Binding_Assay->GTP_Assay Confirms functional coupling potential cAMP_Assay cAMP Inhibition Assay (Measure AC Inhibition) GTP_Assay->cAMP_Assay Links G-protein activation to downstream effector MAPK_Assay MAPK/ERK Assay (e.g., Western Blot) GTP_Assay->MAPK_Assay Ca_Assay Calcium Mobilization Assay cAMP_Assay->Ca_Assay Evaluates integrated cellular responses Bioassay Physiological Bioassay (e.g., Vas Deferens) MAPK_Assay->Bioassay Correlates signaling with tissue-level effect Ca_Assay->Bioassay

Experimental workflow for GPCR ligand characterization.

Logical_Relationship S2M This compound Properties Key Properties: - Potent CB1 Agonist - High Selectivity vs CB2 - Metabolically Stable S2M->Properties Tool Research Tool for GPCR Studies S2M->Tool Study_Binding Elucidate Ligand-Receptor Binding Dynamics Tool->Study_Binding Application Study_Signaling Probe Receptor-G Protein Coupling & Signaling Tool->Study_Signaling Application Study_Function Investigate Physiological & Pathological Roles of CB1 Tool->Study_Function Application Outcome Validated Target Engagement & Understanding of CB1 Function Study_Binding->Outcome Study_Signaling->Outcome Study_Function->Outcome

Use of this compound as a research tool.

References

Application Notes and Protocols for In Vivo Administration of S-2 Methanandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration techniques for S-2 Methanandamide (B110085) (also referred to as (R)-(+)-Methanandamide), a stable synthetic analog of the endocannabinoid anandamide (B1667382). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to guide researchers in designing and executing in vivo studies.

Introduction

S-2 Methanandamide is a potent and metabolically stable agonist of the cannabinoid type 1 (CB1) receptor, with a Ki value of 26 nM.[1] Its resistance to degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the physiological and behavioral effects of CB1 receptor activation in vivo.[2][3] This document outlines established methods for the preparation and administration of this compound in animal models.

Physicochemical Properties and Solubility

This compound is a lipid-like molecule with poor aqueous solubility. Proper vehicle selection and preparation are critical for achieving consistent and reproducible results in vivo.

Solubility Profile:

  • Ethanol (B145695): >100 mg/ml

  • DMSO: >30 mg/ml

  • DMF: >10 mg/ml

  • Ethanol:PBS (1:2): 8.5 mg/ml

  • PBS (pH 7.2): <100 µg/ml[1]

Due to its lipophilic nature, this compound is typically formulated in a vehicle containing a solvent and a surfactant to ensure its dispersion in an aqueous medium for parenteral administration.

In Vivo Administration Routes and Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the specific research question. Intravenous and intraperitoneal routes are the most commonly reported methods for this compound administration.

Intravenous (i.v.) Administration

Intravenous administration allows for rapid delivery and circumvents first-pass metabolism, leading to a rapid onset of action.[2][4] This route is often used in studies investigating the immediate behavioral and physiological effects of the compound.

Experimental Protocol: Intravenous Administration in Rodents

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of absolute ethanol.

    • Add a surfactant, such as Emulphor (or a similar non-ionic surfactant like Tween 80 or Cremophor EL), to the ethanolic solution. A common ratio is 1:1 ethanol to surfactant.

    • Add sterile saline (0.9% NaCl) dropwise while vortexing to achieve the final desired concentration. A commonly used vehicle composition is a mixture of ethanol, Emulphor, and saline in a ratio of 1:1:18.[5][6]

    • The final solution should be a clear emulsion. Gently warm the solution if necessary to aid in dissolution, but avoid overheating.

    • Prepare the vehicle control solution using the same ethanol:surfactant:saline ratio.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat, mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Surgically expose the jugular or femoral vein for catheterization.

    • Implant a sterile catheter into the vein and secure it in place.

    • Exteriorize the catheter, typically at the back of the neck, to allow for drug administration in conscious, freely moving animals.

    • Allow the animal to recover from surgery for a sufficient period (e.g., 5-7 days) before the experiment.

  • Administration:

    • Flush the catheter with sterile saline to ensure patency.

    • Administer the this compound solution or vehicle control through the catheter at a controlled rate.

    • The injection volume will depend on the animal's weight and the desired dose.

Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common and less invasive alternative to intravenous administration. The compound is absorbed into the portal circulation and undergoes some first-pass metabolism in the liver.

Experimental Protocol: Intraperitoneal Administration in Rodents

  • Preparation of this compound Solution:

    • Follow the same procedure as for intravenous administration to prepare the drug solution in a suitable vehicle (e.g., ethanol:Emulphor:saline 1:1:18).[5][6]

  • Animal Restraint and Injection:

    • Gently restrain the mouse or rat. For mice, scruffing the neck is a common method. For rats, manual restraint is typically sufficient.

    • Tilt the animal slightly downwards on one side to allow the abdominal organs to shift.

    • Insert a sterile needle (e.g., 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

    • Inject the this compound solution or vehicle control slowly.

    • The typical injection volume for mice is 10 ml/kg.[5][7]

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound administered via different routes in various animal models.

Table 1: Intravenous Administration of this compound

Animal ModelDose RangeVehicleObserved EffectsReference(s)
Squirrel Monkey2.5 - 80 µg/kg/injectionNot specifiedSelf-administration (reinforcing effects)[3][4][8]
Anesthetized RatNot specifiedNot specifiedDose-dependent decrease in heart rate and blood pressure[9]

Table 2: Intraperitoneal Administration of this compound

Animal ModelDose RangeVehicleObserved EffectsReference(s)
Rat10 mg/kgNot specifiedDiscriminative stimulus effects[10]
Mouse70 mg/kgNot specifiedDiscriminative stimulus effects[7]
MouseNot specifiedEthanol:Emulphor:Saline (1:1:18)Hypomotility, antinociception, catalepsy, hypothermia[5]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound primarily exerts its effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol S2M This compound CB1 CB1 Receptor S2M->CB1 Binds and Activates Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates MAPK MAPK/ERK Pathway Gi_o->MAPK Activates PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Activates cAMP cAMP AC->cAMP Produces Ca2_PKC Ca2+ / PKCε PLC->Ca2_PKC Activates PKA PKA cAMP->PKA Activates Cellular_Effects Cellular Effects (e.g., altered neurotransmission) PKA->Cellular_Effects MAPK->Cellular_Effects Ca2_PKC->MAPK Activates PI3K_Akt->Cellular_Effects

Caption: this compound signaling via the CB1 receptor.

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study investigating the effects of this compound involves several key steps, from preparation to data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep_Drug Prepare this compound and Vehicle Solutions Randomization Randomize Animals into Treatment Groups Prep_Drug->Randomization Prep_Animal Animal Acclimation and Surgical Preparation (if needed) Prep_Animal->Randomization Administration Administer this compound or Vehicle (i.v. or i.p.) Randomization->Administration Behavioral_Testing Conduct Behavioral or Physiological Assessments Administration->Behavioral_Testing Sample_Collection Collect Tissue/Blood Samples Behavioral_Testing->Sample_Collection Data_Analysis Analyze Behavioral and Physiological Data Behavioral_Testing->Data_Analysis Biochemical_Analysis Perform Biochemical Assays (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Interpretation Interpret Results and Draw Conclusions Data_Analysis->Interpretation Biochemical_Analysis->Interpretation

Caption: General experimental workflow for in vivo this compound studies.

Conclusion

The in vivo administration of this compound is a valuable approach for elucidating the role of the endocannabinoid system in various physiological and pathological processes. Careful consideration of the administration route, dosage, and vehicle is essential for obtaining reliable and reproducible data. The protocols and information provided in these application notes serve as a guide for researchers to design and implement robust in vivo studies with this compound.

References

Application Notes and Protocols: S-2 Methanandamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-2 Methanandamide, also known as (R)-(+)-Methanandamide (R(+)-MA or MET), is a synthetic, metabolically stable analog of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2] Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the physiological roles of the endocannabinoid system in vitro.[2] this compound is a potent agonist for the cannabinoid receptor type 1 (CB1) and a weaker agonist for the cannabinoid receptor type 2 (CB2).[3][4] These application notes provide detailed protocols and summarize key findings for the use of this compound in cell culture-based research, particularly in the fields of oncology and neuroscience.

Application Note 1: Induction of Apoptosis in Cancer Cell Lines

This compound is widely used to induce and study the mechanisms of apoptosis in various cancer cell lines. It has been shown to selectively trigger programmed cell death in malignant cells while leaving normal cells unaffected, highlighting its therapeutic potential.[5][6]

Key Applications:

  • Inducing apoptosis in mantle cell lymphoma (MCL) and prostate cancer cells.[3][5]

  • Investigating the role of CB1 and CB2 receptors in cancer cell death.[3][6]

  • Elucidating downstream signaling pathways, including ceramide accumulation and MAPK activation.[5][6]

Quantitative Data: Pro-Apoptotic Effects of this compound
Cell LineCancer TypeEffective ConcentrationObserved EffectReference
Rec-1Mantle Cell LymphomaNot specifiedInduction of apoptosis[6]
Primary MCL CellsMantle Cell LymphomaNot specifiedInduction of apoptosis[5]
PC-3Prostate Cancer> 5 µMComplete block of proliferation, induction of apoptosis[3]
MCF-7, EFM-19Human Breast CancerIC₅₀: 0.5-1.5 µMInhibition of cell proliferation[1]

Signaling Pathway: Apoptosis in Mantle Cell Lymphoma

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Ceramide Ceramide Accumulation CB1->Ceramide Induces CB2 CB2 Receptor CB2->Ceramide Induces p38 p38 MAPK Activation Ceramide->p38 Mito Mitochondrial Depolarization p38->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Methanandamide This compound Methanandamide->CB1 Binds Methanandamide->CB2 Binds

This compound-induced apoptotic pathway in MCL cells.[5][6]
Protocol 1: Cell Viability and Apoptosis Assay using MTT

This protocol assesses the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO or ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO/ethanol as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Application Note 2: Modulation of Cell Proliferation

This compound exhibits differential effects on cell proliferation depending on the cell type. While it inhibits the growth of various cancer cells, it has been shown to promote the proliferation of neural stem cells.[1][7]

Key Applications:

  • Studying anti-proliferative effects in breast and prostate cancer.[1][3]

  • Investigating neurogenesis by promoting proliferation in murine subventricular zone (SVZ) stem/progenitor cells.[7]

  • Analyzing the involvement of PI3K/Akt and MAPK/ERK pathways in cell cycle regulation.[7]

Quantitative Data: Effects of this compound on Proliferation
Cell LineCell TypeConcentrationIncubation TimeObserved EffectReference
SVZ Stem CellsMurine Neural Stem Cells1 µM48 hoursSignificant increase in BrdU-positive nuclei[7]
PC-3Human Prostate Cancer> 5 µMNot specifiedTotal block of proliferation[3]
EFM-19Human Breast Cancer5-10 µMNot specified83-92% maximal inhibition of proliferation[1]

Signaling Pathway: Proliferation in Neural Stem Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor PI3K PI3K CB1->PI3K MEK MEK1/2 CB1->MEK Proliferation Cell Proliferation PI3K->Proliferation MEK->Proliferation Methanandamide This compound Methanandamide->CB1 U0126 U0126 U0126->MEK LY294002 LY294002 LY294002->PI3K

This compound-induced proliferative pathway in SVZ cells.[7]
Protocol 2: BrdU Cell Proliferation Assay

This protocol measures DNA synthesis as an indicator of cell proliferation in SVZ neural stem cells.

Materials:

  • SVZ cell culture

  • Serum-Free Medium (SFM)

  • This compound (1 µM final concentration)

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixation/denaturation solution

  • Anti-BrdU primary antibody

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture SVZ cells on coverslips in SFM.

  • Treatment: Treat the cells with 1 µM this compound in SFM for 48 hours. For inhibitor studies, co-incubate with specific inhibitors like 20 µM U0126 (MEK1/2 inhibitor) or 25 µM LY294002 (PI3K inhibitor).[7]

  • BrdU Labeling: During the final 4 hours of incubation, add BrdU labeling solution to the culture medium.

  • Fixation: Wash the cells with PBS and fix them with a suitable fixation solution.

  • Denaturation: Treat the cells with a denaturation solution (e.g., 2N HCl) to expose the incorporated BrdU.

  • Immunolabeling: Block non-specific binding and incubate with an anti-BrdU primary antibody, followed by a fluorescently-labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with Hoechst 33342 and mount the coverslips on microscope slides.

  • Analysis: Capture images using a fluorescence microscope. Count the number of BrdU-positive (proliferating) nuclei and the total number of nuclei (Hoechst stain). Express the result as the percentage of BrdU-positive cells.

Application Note 3: Investigation of Cellular Signaling Pathways

This compound is a critical tool for dissecting the complex signaling cascades initiated by cannabinoid receptor activation. Its stability allows for precise and reproducible studies of downstream effectors.

Key Applications:

  • Analyzing the phosphorylation status of key kinases like p38 MAPK, p42/44 MAPK (ERK), and Akt.[5][8][9]

  • Studying the induction of gene expression, such as for cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[9][10]

  • Investigating the role of second messengers like ceramide.[3][5]

Experimental Workflow: Signaling Pathway Analysis

G start 1. Cell Culture (e.g., PC-3, SVZ) treat 2. Treatment This compound +/- Inhibitors start->treat lyse 3. Cell Lysis (Protein Extraction) treat->lyse quant 4. Protein Quantification (e.g., BCA Assay) lyse->quant sds 5. SDS-PAGE & Western Blot quant->sds probe 6. Antibody Probing (e.g., anti-p-p38, anti-p-Akt) sds->probe detect 7. Detection & Analysis probe->detect

References

Application Notes and Protocols for S-2 Methanandamide in Vas Deferens Twitch Response Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vas deferens serves as a critical model in pharmacology for studying neurotransmission and smooth muscle contractility.[1] Its dense sympathetic innervation makes it an ideal ex vivo preparation to investigate the effects of compounds that modulate neurotransmitter release. The electrically evoked twitch response of the vas deferens is a well-established assay to screen and characterize the activity of various pharmacological agents. S-2 Methanandamide, a stable analog of the endocannabinoid anandamide, is a potent agonist at cannabinoid receptors, primarily the CB1 receptor.[2] This document provides detailed application notes and protocols for utilizing this compound in the vas deferens twitch response assay to assess its inhibitory effects on neurogenic contractions.

The inhibitory action of cannabinoid agonists in the mouse vas deferens is mediated by prejunctional CB1 receptors, which, when activated, suppress the release of neurotransmitters like noradrenaline and ATP, leading to a reduction in the contractile response.[2] This assay is therefore highly valuable for characterizing the potency and efficacy of cannabinoid receptor agonists and antagonists.

Signaling Pathway of this compound in the Vas Deferens

This compound primarily exerts its inhibitory effect on the vas deferens twitch response through the activation of presynaptic CB1 cannabinoid receptors located on sympathetic nerve terminals. This activation initiates a G-protein coupled signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

G cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Vesicle Synaptic Vesicle (NA, ATP) Ca_channel->Vesicle Triggers fusion PKA PKA cAMP->PKA Activates PKA->Ca_channel Modulates Release Neurotransmitter Release Vesicle->Release Receptors α1-Adrenoceptors P2X1 Purinoceptors Release->Receptors Activates Contraction Smooth Muscle Contraction Receptors->Contraction

Figure 1: this compound's presynaptic inhibitory signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the vas deferens twitch response assay to evaluate the effects of this compound.

Materials and Reagents
  • This compound

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.19, MgSO4 1.19, NaHCO3 25, glucose 11.1)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Distilled water

  • Ethanol (for stock solution of this compound)

  • Surgical thread

  • Dissection tools (scissors, forceps)

Equipment
  • Organ bath system with temperature control

  • Isometric force transducer

  • Stimulator for electrical field stimulation (EFS)

  • Data acquisition system and chart recorder or computer software

  • Dissection microscope

  • pH meter

  • Analytical balance

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment Execution cluster_analysis Data Analysis A Euthanize mouse (e.g., CO2 exposure) B Dissect and isolate both vasa deferentia A->B C Clean adipose and connective tissue B->C D Tie surgical thread to both ends C->D E Mount tissue in organ bath containing Krebs-Henseleit D->E F Connect one end to tissue holder and other to force transducer E->F G Bubble with carbogen and maintain at 37°C F->G H Apply initial tension (e.g., 0.5 g) G->H I Equilibrate for 30-60 min, washing every 15 min H->I J Apply electrical field stimulation (EFS) to elicit twitch responses I->J K Establish a stable baseline of twitch contractions J->K L Add this compound cumulatively to the bath K->L M Record the inhibition of twitch height L->M N Wash out the drug to allow for recovery M->N O Measure twitch height at each concentration N->O P Calculate percentage inhibition O->P Q Construct concentration-response curve P->Q R Determine EC50/IC50 and maximum inhibition Q->R

Figure 2: Experimental workflow for the vas deferens twitch response assay.
Detailed Procedure

  • Tissue Preparation:

    • Humanely euthanize a male mouse (e.g., ICR, 25-30g) via an approved method.

    • Carefully dissect the vasa deferentia, removing them from the animal.

    • Under a dissection microscope, clean the tissues of any adhering fat and connective tissue.

    • Securely tie a length of surgical thread to both the prostatic and epididymal ends of each vas deferens.

  • Mounting the Tissue:

    • Fill the organ baths with Krebs-Henseleit solution and begin bubbling with carbogen gas. Maintain the temperature at 37°C.

    • Mount each vas deferens in an organ bath by attaching the prostatic end to a fixed tissue holder and the epididymal end to an isometric force transducer.

    • Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

  • Electrical Field Stimulation (EFS):

    • Position two platinum electrodes parallel to the tissue in the organ bath.

    • Apply electrical field stimulation to induce neurogenic twitch contractions. The stimulation parameters can be varied, but typical settings are:

      • Condition 1 (Low Frequency): Trains of 4 pulses at 5 Hz, with a pulse duration of 2 ms, delivered every 10 seconds.

      • Condition 2 (High Frequency): Trains of 5 pulses at 15 Hz, with a pulse duration of 2 ms, delivered at appropriate intervals.

    • Adjust the stimulation voltage to produce submaximal, consistent twitch responses.

  • Drug Administration:

    • Once a stable baseline of twitch contractions is achieved for at least 20 minutes, begin the cumulative addition of this compound.

    • Prepare a stock solution of this compound in a suitable solvent like ethanol. Make serial dilutions to add to the organ bath in small volumes to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Add increasing concentrations of this compound to the bath at regular intervals (e.g., 3-5 minutes) after the response to the previous concentration has stabilized.

  • Data Acquisition and Analysis:

    • Record the isometric contractions continuously throughout the experiment.

    • Measure the amplitude (height) of the twitch contractions before and after the addition of each concentration of this compound.

    • Express the inhibitory effect as a percentage of the baseline twitch height.

    • Plot the percentage inhibition against the logarithm of the molar concentration of this compound to construct a concentration-response curve.

    • From the concentration-response curve, calculate the EC50 (or IC50) value, which is the concentration of this compound that produces 50% of the maximal inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant cannabinoid agonists in the mouse vas deferens twitch response assay.

Table 1: Potency of Cannabinoid Agonists in Mouse Vas Deferens Twitch Response Assay

CompoundStimulation ConditionspEC50 / pIC50 (Mean ± SEM)Maximum Inhibition (%)
This compound 4 pulses at 5 Hz7.4 ± 0.1Not Reported
This compound 5 pulses at 15 Hz6.5 ± 0.1Not Reported
CP 55,940 4 pulses at 5 Hz8.6 ± 0.1Not Reported
CP 55,940 5 pulses at 15 Hz8.4 ± 0.1Not Reported
WIN 55,212-2 4 pulses at 5 Hz7.9 ± 0.1Not Reported
WIN 55,212-2 5 pulses at 15 Hz6.8 ± 0.1Not Reported

Data for this table is synthesized from studies on cannabinoid agonists in the mouse vas deferens.

Table 2: Antagonism of this compound's Effect

AgonistAntagonistAntagonist ConcentrationEffect
This compoundSR141716A (CB1 Antagonist)~100 nMSignificant rightward shift in the concentration-response curve
This compoundCapsazepine (TRPV1 Antagonist)VariableMarginal antagonism observed

This table illustrates the primary mediation of this compound's effect via CB1 receptors.[2]

Conclusion

The vas deferens twitch response assay is a robust and sensitive method for characterizing the pharmacology of this compound. The inhibitory effects of this compound are dose-dependent and primarily mediated by the activation of presynaptic CB1 receptors. These application notes and protocols provide a comprehensive framework for researchers to effectively utilize this assay in their studies of cannabinoid signaling and drug development. Careful adherence to the described procedures will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

S-2 Methanandamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for S-2 Methanandamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated out of solution. What should I do?

A1: Precipitation is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath (up to ~50°C) to aid dissolution.[1]

  • Sonication: Use a sonicator to break down particles and enhance solubility.[2]

  • pH Adjustment: Ensure the pH of your aqueous buffer is appropriate. This compound's solubility is very low in neutral PBS (pH 7.2).[3]

  • Review Solvent System: For aqueous applications, using a single solvent is often insufficient. Consider using a co-solvent system as detailed in the protocols below.

  • Fresh Preparation: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to prevent precipitation over time.[2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For creating a concentrated stock solution, organic solvents are recommended. The choice of solvent can impact the maximum achievable concentration:

  • Ethanol: Soluble at >100 mg/mL.[3]

  • DMSO: Soluble at >30 mg/mL.[3]

  • DMF: Soluble at >10 mg/mL.[3]

When preparing for cell culture, it's crucial to make a highly concentrated stock in an organic solvent like DMSO and then dilute it into your culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).[4][5]

Q3: Can I store my this compound stock solution? If so, under what conditions?

A3: Yes, stock solutions can be stored, but proper conditions are critical to maintain stability. For a stock solution prepared in an organic solvent, recommended storage is:

  • -80°C: for up to 6 months.[2]

  • -20°C: for up to 1 month.[2]

Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: I am conducting an in vivo study. How should I prepare my this compound solution for administration?

A4: For in vivo administration, it is crucial to prepare a biocompatible solution that maintains the compound's solubility. Direct injection of a pure organic solvent stock is not advisable. The following multi-step protocols are recommended to create a stable aqueous formulation. Always start by dissolving the compound in an organic solvent (like DMSO) before adding co-solvents.[2]

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvent systems. The following table summarizes key solubility data for easy reference.

Solvent SystemConcentrationObservations
Ethanol>100 mg/mLClear solution
DMSO>30 mg/mLClear solution
DMF>10 mg/mLClear solution
Ethanol:PBS (1:2)8.5 mg/mLClear solution
PBS (pH 7.2)<100 µg/mLPoorly soluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.91 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.91 mM)Clear solution

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo experiments.

Protocol 1: Preparation of Stock Solution in Organic Solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the target concentration (e.g., 25 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots.[2]

Protocol 2: Preparation of Working Solution for In Vitro Cell Culture
  • Thaw a frozen aliquot of the this compound stock solution (e.g., in DMSO).

  • Serially dilute the stock solution in your cell culture medium to the final desired working concentration.

  • Ensure the final concentration of the organic solvent in the culture medium is low (e.g., <0.1% to <0.5%) to avoid cytotoxicity.[4][5]

  • Gently mix the final solution before adding it to your cell cultures.

Protocol 3: Preparation of Working Solution for In Vivo Administration (Co-solvent System 1)

This protocol is suitable for creating a 2.5 mg/mL working solution.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.[2]

  • To prepare 1 mL of the final working solution, combine the following in a stepwise manner, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of saline (0.9% NaCl in ddH₂O).[2]

  • The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Use this solution on the day of preparation.[2]

Protocol 4: Preparation of Working Solution for In Vivo Administration (Co-solvent System 2)

This protocol is an alternative for creating a 2.5 mg/mL working solution.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.[2]

  • Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.[2]

  • To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[2]

  • Mix thoroughly until a clear solution is obtained.

  • The final solution will have a composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

  • Use this solution on the day of preparation.[2]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

S2_Methanandamide_CB1_Signaling S2_M This compound CB1R CB1 Receptor S2_M->CB1R Agonist Binding Gi_Go Gαi/o CB1R->Gi_Go Activation AC Adenylate Cyclase Gi_Go->AC Inhibition MAPK MAPK Pathway Gi_Go->MAPK Activation IonChannels Ion Channels (e.g., K+, Ca2+) Gi_Go->IonChannels Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Neurotransmitter Neurotransmitter Release IonChannels->Neurotransmitter Inhibition

Caption: this compound activates the CB1 receptor, leading to downstream signaling cascades.

Solution_Preparation_Workflow start Start: this compound (Powder) dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock invitro_path For In Vitro Use stock->invitro_path invivo_path For In Vivo Use stock->invivo_path dilute_medium Dilute in Cell Culture Medium (Final DMSO < 0.5%) invitro_path->dilute_medium add_cosolvents Add Co-solvents Stepwise (e.g., PEG300, Tween-80, Saline) invivo_path->add_cosolvents final_invitro Final Working Solution (for cells) dilute_medium->final_invitro final_invivo Final Working Solution (for injection) add_cosolvents->final_invivo

Caption: Workflow for preparing this compound solutions for experimental use.

References

Optimizing S-2 Methanandamide concentration for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of S-2 Methanandamide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, chiral analog of anandamide (B1667382), the endogenous cannabinoid ligand.[1][2] It is a potent agonist for the Cannabinoid Receptor 1 (CB1), exhibiting greater potency and metabolic stability compared to anandamide because it is less susceptible to inactivation by fatty acid amide hydrolase (FAAH).[1][3] This stability makes it a reliable tool for in vitro studies of the cannabinoid system.

Q2: What is the primary mechanism of action for this compound?

This compound primarily acts by binding to and activating the CB1 receptor, a G-protein coupled receptor (GPCR).[3] Activation of the CB1 receptor is typically associated with Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4][5] This can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4][6]

Q3: How selective is this compound for CB1 over CB2 receptors?

This compound shows high selectivity for the CB1 receptor over the CB2 receptor.[7] Studies have reported IC50 values of 173 nM for CB1 versus 8216 nM for CB2, indicating a significant preference for the CB1 receptor.[8]

Q4: How should I prepare and store this compound stock solutions?

  • Storage : Unopened, this compound is typically shipped on wet ice and should be stored at -20°C for long-term stability (≥ 2 years).[1]

  • Solvents : The compound is often supplied as a solution in ethanol (B145695).[1][3] For experimental use, high-purity, anhydrous solvents like DMSO or ethanol are recommended for preparing concentrated stock solutions.[2]

  • Stock Solution Preparation : To change the solvent from the supplied ethanol, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[3] For creating stock solutions, dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10-100 mg/mL).[2] It is crucial to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[2]

  • Storage of Stock Solutions : Once in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q5: What is a typical working concentration range for this compound in cell assays?

The optimal concentration is highly dependent on the cell type, receptor expression level, and the specific endpoint being measured. Based on its binding affinity and functional potency, a common starting range for dose-response experiments is from 10 nM to 10 µM.[9][10] For example, studies on prostate cancer cells showed effects at doses over 5 µM, while experiments on mantle cell lymphoma used concentrations around 10 µM.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound to facilitate experimental design.

Table 1: Receptor Binding & Functional Activity

ParameterReceptorValueNotes
Ki CB126 nMBinding affinity.[1][3]
IC50 CB1173 nMFunctional potency (with PMSF to inhibit degradation).[8]
IC50 CB28216 nMDemonstrates high selectivity for CB1 over CB2.[8]
IC50 Murine Vas Deferens47 nMInhibition of twitch response, a functional assay for CB1 agonism.[1][3]

Table 2: Solubility Information

SolventConcentrationNotes
DMSO >30 mg/mLUse of newly opened, anhydrous DMSO is recommended.[1][2]
Ethanol >100 mg/mLOften supplied in this solvent.[1]
PBS (pH 7.2) <100 µg/mLPoorly soluble in aqueous buffers alone.[1]
Ethanol:PBS (1:2) ~8.5 mg/mLA co-solvent system can improve aqueous solubility.[1]

Troubleshooting Guide

Problem: I am not observing any effect of this compound in my cell assay.

  • Question: Is the concentration too low?

    • Answer: The effective concentration can vary significantly between cell lines. Perform a wide dose-response curve, for instance from 1 nM to 30 µM, to determine the optimal range for your specific cell system and assay.

  • Question: Has the compound degraded or precipitated?

    • Answer: this compound is a lipid and can be unstable in aqueous solutions over long periods. Always prepare fresh dilutions of your stock solution into culture medium for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, gentle heating or sonication may aid dissolution.[2]

  • Question: Is my vehicle control appropriate?

    • Answer: The solvent used for the stock solution (e.g., DMSO, ethanol) can have effects on cells. Ensure that all wells, including the untreated control, contain the same final concentration of the vehicle. The final vehicle concentration should typically be kept below 0.5%.

  • Question: Does my cell line express functional CB1 receptors?

    • Answer: The effect of this compound is dependent on the presence of its target, the CB1 receptor. Confirm CB1 receptor expression in your cell line at the mRNA or protein level (e.g., via RT-PCR or Western blot).[12]

Problem: I am observing high levels of cytotoxicity or cell death.

  • Question: Is the concentration of this compound too high?

    • Answer: At high concentrations, cannabinoids can induce apoptosis or other forms of cell death.[13] It is essential to determine the cytotoxic threshold in your cell line. Run a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) with a broad range of concentrations to identify the concentration at which viability drops.[14]

  • Question: Is the solvent concentration causing toxicity?

    • Answer: Solvents like DMSO can be toxic to cells at concentrations as low as 1%. Check your final solvent concentration and run a vehicle-only toxicity curve to ensure that the observed cell death is not an artifact of the solvent.

Problem: My results are inconsistent and not reproducible.

  • Question: Is the compound coming out of solution?

    • Answer: Due to its lipophilic nature, this compound can precipitate when diluted into aqueous culture media. This can lead to variable effective concentrations between wells. Prepare dilutions immediately before use and mix thoroughly. Using a carrier protein like bovine serum albumin (BSA) in serum-free media can sometimes help maintain solubility.

  • Question: Are my experimental conditions consistent?

    • Answer: Ensure all experimental parameters are tightly controlled. This includes cell seeding density, incubation times, and the passage number of the cells. Small variations can lead to significant differences in results.

  • Question: Am I observing off-target effects?

    • Answer: To confirm that the observed effect is mediated by the CB1 receptor, use a specific CB1 antagonist like SR141716A (Rimonabant).[15] Pre-incubating the cells with the antagonist before adding this compound should block or significantly attenuate the response if it is CB1-mediated.[11]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution: If working with a solid form, dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM or 3.6 mg/mL). If it is supplied in ethanol, this can be used as the stock or the solvent can be exchanged.[3] Store at -80°C.

  • Create Intermediate Dilutions: On the day of the experiment, create a series of intermediate dilutions from your stock solution using your chosen solvent (e.g., DMSO).

  • Prepare Final Working Solutions: Directly add a small volume of the intermediate dilutions to your pre-warmed cell culture medium to achieve the final desired concentrations. Mix immediately and thoroughly by gentle pipetting or vortexing. The final DMSO concentration in the medium should be consistent across all conditions and ideally ≤0.5%.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) dose_response Dose-Response Assay (e.g., 1 nM - 10 µM) prep_stock->dose_response prep_cells Seed Cells in Assay Plate (Ensure uniform density) prep_cells->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT / LDH) prep_cells->cytotoxicity vehicle_control Include Vehicle Control (e.g., 0.1% DMSO) prep_cells->vehicle_control antagonist_control Include Antagonist Control (e.g., SR141716A + S-2) prep_cells->antagonist_control readout Measure Assay Readout (e.g., Fluorescence, cAMP) dose_response->readout cytotoxicity->readout vehicle_control->readout antagonist_control->readout analyze Analyze Data (Calculate EC50/IC50) readout->analyze optimize Optimize Concentration analyze->optimize

Caption: Workflow for optimizing this compound concentration.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25 µM) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9][14]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each concentration.

Troubleshooting Logic Diagram

Troubleshooting cluster_no_effect No Observable Effect cluster_toxicity High Cytotoxicity cluster_solutions Potential Solutions start Problem Encountered conc_low Concentration too low? start->conc_low degraded Compound degraded? start->degraded no_receptor No CB1 receptor expression? start->no_receptor conc_high Concentration too high? start->conc_high solvent_toxic Solvent toxicity? start->solvent_toxic sol_dose Perform wide dose-response conc_low->sol_dose sol_fresh Prepare fresh dilutions degraded->sol_fresh sol_receptor Verify receptor expression (PCR/WB) no_receptor->sol_receptor sol_antagonist Use CB1 antagonist to confirm mechanism no_receptor->sol_antagonist conc_high->sol_dose sol_vehicle Check vehicle concentration (<0.5%) solvent_toxic->sol_vehicle

Caption: A decision tree for troubleshooting common experimental issues.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, but it can also influence ion channels and other kinases.

CB1_Signaling cluster_Gprotein G-Protein Complex S2 This compound CB1 CB1 Receptor S2->CB1 Binds & Activates G_alpha Gαi/o CB1->G_alpha Activates G_beta_gamma Gβγ CB1->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway ↑ G_beta_gamma->MAPK Activates cAMP cAMP ↓ AC->cAMP Produces PKA PKA Activity ↓ cAMP->PKA Activates

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

References

Troubleshooting low signal in S-2 Methanandamide cAMP assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using S-2 Methanandamide in cyclic AMP (cAMP) assays, particularly when encountering low signal or a poor assay window.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a stable, synthetic analog of anandamide, an endogenous cannabinoid.[1] It functions as a potent agonist for the Cannabinoid Receptor 1 (CB1), and to a lesser extent, CB2.[1] The CB1 receptor is predominantly coupled to the Gi/o family of G-proteins.[2][3]

Q2: How does this compound affect intracellular cAMP levels?

Upon binding to the CB1 receptor, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase.[4][5][6] This inhibition leads to a decrease in the intracellular production of cAMP.[2][4] Therefore, this compound is expected to lower cAMP levels in cells expressing the CB1 receptor.

Q3: Why is forskolin (B1673556) used in a cAMP assay with this compound?

Since this compound inhibits cAMP production, you must first stimulate a basal level of cAMP to observe a decrease. Forskolin is a direct activator of adenylyl cyclase and is used to artificially raise intracellular cAMP levels.[4][7] The inhibitory effect of the this compound is then measured as a reduction from this forskolin-stimulated level.

Q4: What is the principle of a competitive TR-FRET cAMP assay?

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays are common for measuring cAMP.[8][9] In these assays, cAMP produced by your cells competes with a fluorescently-labeled cAMP tracer for binding to a specific antibody.[10]

  • High cellular cAMP: More cellular cAMP binds to the antibody, displacing the tracer and causing a low TR-FRET signal .

  • Low cellular cAMP: Less cellular cAMP is available to compete, so more tracer binds to the antibody, resulting in a high TR-FRET signal .[9][11]

This inverse relationship is critical for data interpretation.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key pathways and procedures.

G_protein_signaling cluster_membrane Cell Membrane S2M This compound CB1 CB1 Receptor S2M->CB1 Binds Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP FSK Forskolin FSK->AC Activates cAMP cAMP ATP->cAMP Converts  AC PDE PDE AMP AMP PDE->AMP Degrades  cAMP IBMX IBMX IBMX->PDE Inhibits

Caption: this compound signaling pathway for cAMP inhibition.

Assay_Workflow prep 1. Cell Preparation (Harvest & Resuspend) plate 2. Plate Cells prep->plate forsk_agonist 3. Add Forskolin & This compound plate->forsk_agonist incubate_stim 4. Stimulate Cells (e.g., 30 min, RT) forsk_agonist->incubate_stim lyse_detect 5. Add Lysis/Detection Reagents (Antibody & Tracer) incubate_stim->lyse_detect incubate_detect 6. Incubate for Detection (e.g., 60 min, RT) lyse_detect->incubate_detect read 7. Read Plate (TR-FRET Reader) incubate_detect->read analyze 8. Analyze Data read->analyze

Caption: General experimental workflow for a Gi-coupled cAMP assay.

Troubleshooting Guide: Low Signal / Poor Assay Window

Problem: My assay window is very small. The signal from cells treated with this compound is not significantly different from the forskolin-only control.

This indicates either a failure to adequately stimulate cAMP production with forskolin or a failure of this compound to inhibit that production.

Troubleshooting_Flowchart cluster_std_curve Standard Curve Issues cluster_forsk_stim Forskolin Stimulation Issues cluster_agonist_inhib Agonist Inhibition Issues start Start: Low Assay Window check_controls Are Standard Curve and Forskolin-Only controls working? start->check_controls std_curve_fail No -> Problem with Assay Kit Reagents or Reader Settings check_controls->std_curve_fail No, Std Curve Fails forsk_fail No -> Problem with Forskolin Stimulation or Cell Health check_controls->forsk_fail No, Forsk Control Fails agonist_fail Yes -> Problem is specific to This compound Inhibition check_controls->agonist_fail Yes fix_reagents Action: Check reagent prep, dilutions, storage, lot numbers. Verify TR-FRET filter settings. std_curve_fail->fix_reagents fix_forsk Action: Titrate Forskolin (EC50-EC80). Check cell density & viability. Ensure PDE inhibitor (IBMX) is used. forsk_fail->fix_forsk fix_agonist Action: Check this compound concentration & integrity. Verify CB1 receptor expression. Optimize stimulation time. agonist_fail->fix_agonist

Caption: Troubleshooting logic for low assay window in cAMP assays.
Troubleshooting Checklist

Category Potential Cause Recommended Solution
Reagents & Solutions Forskolin concentration is not optimal. Titrate forskolin to find a concentration that yields 50-80% of the maximal cAMP response (EC50-EC80).[10][11] Too low gives no signal to inhibit; too high can mask the inhibitory effect.
cAMP is being degraded. Always include a phosphodiesterase (PDE) inhibitor like IBMX (typically 0.5 mM) in your stimulation buffer to prevent cAMP breakdown.[8][12] Prepare it fresh.[7]
This compound degradation or incorrect concentration. Confirm the integrity and concentration of your this compound stock. Test a full dose-response curve.
Assay kit reagent error. Ensure kit reagents (antibody, tracer) are stored, diluted, and mixed correctly.[8][9] Do not mix reagents from different kit lots.[8]
High DMSO concentration. Ensure the final DMSO concentration in the well is low (e.g., <1-2%) as it can affect cell health.[8]
Cellular Issues Cell density is too high or too low. This is a critical parameter.[11] Titrate cell number to find the optimal density that gives a robust signal within the linear range of the cAMP standard curve.[7][10][12]
Low CB1 receptor expression. Confirm that your cell line expresses sufficient levels of the CB1 receptor. Low expression will lead to a weak response.[12]
Poor cell health or viability. Use healthy, viable cells at an appropriate confluency (e.g., ~80%).[7] Poor viability will lead to inconsistent and weak results.
Assay Procedure Incorrect incubation times. Optimize the stimulation time for your specific cell line (typically 15-60 minutes).[10] Follow the kit's recommended incubation time for the detection step.
Improper reagent mixing. Gently but thoroughly mix all reagents before and after adding to the plate. Avoid foaming, especially with antibodies.[13]
Instrumentation (TR-FRET) Incorrect reader settings. This is a very common failure point.[14] Ensure you are using the exact excitation and emission filter wavelengths recommended for your specific assay kit.
Incorrect plate type. Use the recommended microplate (e.g., white, opaque, low-volume 384-well plates are common for TR-FRET assays).[8]
Reader is not set to bottom-read. For adherent cells, a bottom-read setting may be necessary.[14]

Key Experimental Protocols

This is a generalized protocol for a Gi-coupled receptor agonist assay in a 384-well format. Volumes and concentrations must be optimized for your specific cell line and assay kit.

1. Cell Preparation

  • Culture cells to approximately 80% confluency.[7]

  • Harvest cells using a non-enzymatic dissociation buffer or gentle scraping.

  • Centrifuge the cell suspension (e.g., 300-400 x g for 3-5 minutes).[7]

  • Aspirate the supernatant and resuspend the cell pellet in a stimulation buffer (e.g., HBSS or PBS with 0.5 mM IBMX).[7]

  • Perform a cell count and adjust the density to the pre-optimized concentration.

2. Assay Procedure

  • Compound Plating: Add this compound dilutions and controls to the appropriate wells of a 384-well plate.

  • Cell Plating: Dispense the cell suspension into each well.

  • Stimulation: Add forskolin to all wells (except the negative control) to achieve the final optimized concentration (e.g., EC80).

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).

  • Lysis and Detection: Add the cAMP assay detection reagents (containing cell lysis buffer, Eu-labeled tracer, and ULight-labeled antibody) as per the manufacturer's protocol.[8][9]

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader using the manufacturer-specified wavelength settings.

3. Controls to Include

  • No-Cell Control: Buffer only, to determine background signal.

  • Basal Control: Cells without forskolin or agonist, to measure basal cAMP.

  • Forskolin-Stimulated Control (Positive Control): Cells with forskolin only, to determine the maximum signal to be inhibited.

  • cAMP Standard Curve: A serial dilution of a known cAMP standard is essential to confirm assay performance and to quantify the cAMP concentration in your samples.[7][10]

References

S-2 Methanandamide in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of S-2 Methanandamide dissolved in dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or lower.[1][2][3] Aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles.

Q2: How long can I store this compound in DMSO at -20°C?

Q3: Can I store the this compound/DMSO stock solution at room temperature?

No, long-term storage at room temperature is not recommended. Storing DMSO solutions under ambient conditions can lead to compound degradation. One study on a large collection of compounds in DMSO showed that after one year at room temperature, a significant percentage of the compounds had degraded.[5]

Q4: Are there any known degradation pathways for this compound in DMSO?

Specific degradation pathways for this compound in DMSO are not well-documented in publicly available literature. However, potential degradation could occur through hydrolysis of the amide bond, especially in the presence of water, or oxidation of the polyunsaturated fatty acid chain. It is important to use anhydrous DMSO and protect the solution from light and air.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Perform a stability study on your specific batch of this compound in DMSO. Ensure proper storage conditions (-20°C or colder, protected from light).
Precipitate forms in the stock solution upon thawing. The concentration of this compound exceeds its solubility limit in DMSO at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound before use. Consider preparing a more dilute stock solution if the issue persists.
Loss of compound activity. Multiple freeze-thaw cycles. Contamination of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Use sterile techniques when handling the solution to prevent contamination.

Stability Data Summary

The following table summarizes the available stability information for this compound and related compounds. Note the absence of specific long-term stability data in DMSO.

CompoundSolventStorage TemperatureStated StabilityCitation
This compoundEthanol (B145695)-20°C≥ 2 years[1]
R-2 MethanandamideEthanol-20°C≥ 2 years[2]
S-1 MethanandamideNot Specified-20°C≥ 2 years[6]
R-1 MethanandamideEthanol-20°C≥ 2 years[3]
Arachidonoyl Ethanolamide (Anandamide)Ethanol-20°C≥ 4 years[7]

Experimental Protocols & Workflows

Protocol for Preparing this compound Stock Solution in DMSO
  • Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes or vials.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Under a fume hood, weigh the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. This compound is soluble in DMSO at concentrations greater than 30 mg/mL.[1] d. Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -20°C or -80°C.

Visualizing the Stock Preparation Workflow

G This compound Stock Preparation Workflow cluster_prep Preparation cluster_storage Storage A Equilibrate this compound B Weigh Compound A->B C Add Anhydrous DMSO B->C D Dissolve (Vortex/Warm) C->D E Aliquot into Vials D->E F Store at -20°C / -80°C E->F G General Stability Testing Workflow cluster_setup Experiment Setup cluster_analysis Time-Point Analysis cluster_measurement Measurement A Prepare Fresh Stock Solution B Store Aliquots at Desired Conditions (e.g., -20°C, 4°C, Room Temp) A->B C Time Point 0 (Initial Analysis) B->C D Time Point 1 (e.g., 1 Month) B->D E Time Point 'n' (Subsequent Time Points) B->E F Analyze by LC-MS/HPLC (Purity & Concentration) C->F D->F E->F

References

Preventing degradation of S-2 Methanandamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for S-2 Methanandamide. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

This compound is a synthetic, chiral analog of anandamide (B1667382), the endogenous cannabinoid. It is a potent agonist for the CB1 receptor, with a Ki value of 26 nM.[1] While it is designed to be less prone to inactivation by Fatty Acid Amide Hydrolase (FAAH) than anandamide, its stability remains a critical factor for experimental success.[1][2] Degradation can lead to a loss of potency, resulting in inaccurate and non-reproducible data. The primary degradation pathways involve enzymatic hydrolysis.[3][4][5]

Q2: What are the primary causes of this compound degradation?

The degradation of this compound and other anandamide-like compounds can be attributed to several factors:

  • Enzymatic Hydrolysis: The primary route of degradation is hydrolysis by serine hydrolase enzymes. The main enzyme responsible for breaking down anandamide is Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond to produce arachidonic acid and ethanolamine.[4][5] Although this compound is more resistant, it can still be a substrate. Other enzymes like Monoacylglycerol Lipase (MAGL) may also play a minor role.[6][7]

  • Oxidative Degradation: Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) can oxidize the arachidonic acid backbone of the molecule, leading to inactive products.[8]

  • pH and Temperature Instability: Like many lipids and peptides, this compound's stability can be compromised by non-optimal pH and temperature conditions during storage and in experimental buffers.[9][10][11]

Q3: How should I properly store this compound and its solutions?

Proper storage is the first line of defense against degradation. Adhering to recommended conditions is crucial for maintaining the compound's integrity over time.

Table 1: Recommended Storage Conditions for this compound
FormulationStorage TemperatureDurationSource
As supplied (in ethanol)-20°C≥ 2 years[1]
Stock Solution-80°CUp to 6 months[12]
Stock Solution-20°CUp to 1 month[12]
In vivo Working SolutionN/APrepare fresh daily[12]

Q4: Can I use enzyme inhibitors to prevent degradation during my experiments?

Yes, incorporating enzyme inhibitors into your experimental setup is a highly effective strategy. These inhibitors block the enzymes responsible for hydrolysis, thereby preserving the concentration of active this compound.

Table 2: Common Enzyme Inhibitors to Prevent Degradation
InhibitorTarget Enzyme(s)Typical Working ConcentrationNotesSource
PMSF (Phenylmethylsulfonyl fluoride)FAAH and other serine hydrolases100 µM - 1 mMPotent but not highly specific; must be handled with care.[2][13]
URB597FAAH (Selective)1 µMA selective and commonly used FAAH inhibitor.[7][14]
JZL184MAGL (Selective)1 µMUsed to inhibit the secondary degradation pathway via MAGL.[7][14]

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has visible precipitate.

  • Cause: this compound is highly lipophilic and has very low solubility in aqueous buffers like PBS (<100 µg/ml).[1] Precipitation can occur if the concentration exceeds its solubility limit in the chosen solvent system.

  • Solution:

    • Use Co-solvents: Prepare solutions using recommended co-solvents such as DMSO, PEG300, or Tween-80 to improve solubility.[12]

    • Gentle Warming/Sonication: If precipitation occurs during preparation, gentle heating or sonication can help redissolve the compound.[12]

    • Prepare Fresh: Always prepare working solutions fresh on the day of the experiment to minimize the risk of precipitation over time.[12]

Table 3: Solubility of this compound in Common Solvents
SolventSolubility
Ethanol>100 mg/ml
DMSO>30 mg/ml
DMF>10 mg/ml
Ethanol:PBS (1:2)8.5 mg/ml
PBS (pH 7.2)<100 µg/ml
Source:[1]

Problem: I am observing inconsistent or lower-than-expected biological activity.

  • Cause: This is a classic sign of compound degradation. If the active concentration of this compound is decreasing during the experiment, the observed effect will be diminished and variable.

  • Troubleshooting Workflow: Follow the logical steps outlined in the diagram below to diagnose the potential source of the issue.

G cluster_0 start Inconsistent Results Observed storage 1. Check Storage Conditions - Temperature correct? - Within expiration? start->storage Start Troubleshooting solution 2. Review Solution Prep - Prepared fresh? - Correct solvents used? - Any precipitation? storage->solution Storage OK? experiment 3. Assess Assay Conditions - pH/temp of buffer optimal? - Included enzyme inhibitors? solution->experiment Solution OK? analysis 4. Verify with Analytics - Run LC-MS to confirm concentration and purity. experiment->analysis Assay OK? resolve Problem Resolved analysis->resolve Analysis OK?

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Working Solution for In Vivo Experiments

This protocol is adapted for creating a clear, soluble working solution suitable for animal studies.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL final working solution, add the solvents sequentially in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[12]

  • Step 1: Take 100 µL of your DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Step 2: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Step 3: Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.

  • Usage: Use this working solution on the same day it is prepared.[12] Do not store. If any phase separation or precipitation occurs, it may be aided by gentle warming.[12]

Protocol 2: Assessment of this compound Stability

This protocol outlines a method to quantify the degradation of this compound under your specific experimental conditions using Liquid Chromatography-Mass Spectrometry (LC-MS), a common analytical technique for this purpose.[15][16]

Procedure:

  • Prepare Samples: Prepare your this compound working solution in the final experimental buffer.

  • Create Conditions: Aliquot the solution into separate tubes for each condition to be tested:

    • Control (Time 0): Immediately quench the reaction (see step 4) and store at -80°C.

    • Experimental Condition (e.g., 37°C incubation): Incubate for the duration of your experiment.

    • Inhibitor Condition: Add an appropriate FAAH inhibitor (e.g., URB597) to the buffer before adding this compound and incubate alongside the experimental sample.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each condition.

  • Quench Reaction: Stop any potential enzymatic degradation by adding a 4x volume of ice-cold acetonitrile. This will precipitate proteins.

  • Sample Prep: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent this compound.

  • Data Analysis: Compare the concentration of this compound at each time point relative to the Time 0 control. A significant decrease in the "Experimental Condition" that is prevented in the "Inhibitor Condition" confirms enzymatic degradation.

Signaling and Degradation Pathways

To better understand the biological context and the importance of preventing degradation, the following diagrams illustrate the relevant molecular pathways.

G cluster_0 This compound Signaling s2m This compound (Active Agonist) cb1 CB1 Receptor s2m->cb1 Binds & Activates ac Adenylyl Cyclase cb1->ac Inhibits camp cAMP ac->camp Reduces effect Downstream Cellular Effects camp->effect

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

G cluster_1 Primary Degradation Pathway s2m This compound (Active) faah FAAH Enzyme s2m->faah Substrate metabolites Inactive Metabolites (e.g., Arachidonic Acid) faah->metabolites Hydrolyzes inhibitor FAAH Inhibitors (e.g., URB597, PMSF) inhibitor->faah Blocks

Caption: Enzymatic degradation of this compound by FAAH.

References

Identifying and minimizing S-2 Methanandamide off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of S-2 Methanandamide (B110085). The following sections offer troubleshooting advice and frequently asked questions (FAQs) to help identify and minimize potential off-target effects during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with S-2 Methanandamide, with a focus on distinguishing on-target from off-target effects.

Issue Potential Cause Recommended Action
Inconsistent or unexpected in vivo behavioral effects (e.g., motor activity changes not aligning with expected CB1 agonism) Off-target activity at TRPV1 or muscarinic receptors.1. Pharmacological Blockade: Co-administer selective antagonists for potential off-targets. For example, use a TRPV1 antagonist like capsazepine (B1668289) or a muscarinic antagonist like atropine. 2. Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects may only appear at higher concentrations. 3. Control Compound: Compare the effects with a structurally different CB1 agonist to see if the unexpected behavior is specific to this compound's chemical scaffold.[1]
Discrepancy between binding affinity (Ki) and functional potency (EC50/IC50) 1. Off-target functional activity: The compound may have a high affinity for CB1 but also functionally activate or inhibit an off-target that influences the assay readout. 2. Assay-specific artifacts: The experimental conditions (e.g., cell line, buffer composition) may favor an off-target interaction.1. Orthogonal Assays: Use multiple functional assays that measure different downstream signaling events (e.g., cAMP inhibition for CB1, calcium flux for TRPV1). 2. Negative Control Cells: Use cell lines that do not express the intended target (CB1) but may express potential off-targets to test for activity. 3. CRISPR Knockout: Validate on-target effects using a cell line where the CB1 receptor has been knocked out using CRISPR-Cas9 technology.[1]
Compound precipitation in aqueous buffers This compound is a lipophilic molecule with poor water solubility.1. Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.[2] 2. Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay medium as low as possible (typically <0.5%) to avoid solvent-induced artifacts while maintaining solubility. 3. Use of Surfactants/Co-solvents: For sensitive in vivo or cell-based assays, consider using surfactants like Tween-80 or co-solvents to aid dispersion in aqueous solutions.[2]
Rapid degradation of the compound in solution Although more stable than anandamide (B1667382), this compound can still degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.1. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] 2. Fresh Preparations: Prepare working solutions fresh on the day of the experiment from a thawed aliquot. 3. Stability Testing: If long-term experiments are planned, conduct a stability study of the compound in the experimental buffer under the assay conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

A1: this compound is a potent agonist of the Cannabinoid Receptor 1 (CB1).[5] Its primary on-target effect is the activation of CB1, leading to downstream signaling cascades typically associated with this G-protein coupled receptor.

Known and potential off-target activities include:

  • TRPV1 Channels: Like its parent compound anandamide, this compound may activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are non-selective cation channels involved in pain and temperature sensation.[6]

  • Muscarinic Acetylcholine (B1216132) Receptors: Studies have shown that methanandamide can inhibit ligand binding to muscarinic acetylcholine receptors, which are involved in various physiological processes, including in the central and peripheral nervous systems.

Q2: How can I be sure that the observed effect in my experiment is mediated by CB1 and not an off-target?

A2: To confirm that the observed effect is on-target, a combination of the following strategies is recommended:

  • Use of a Selective CB1 Antagonist: Pre-treatment with a selective CB1 antagonist, such as rimonabant (B1662492) (SR141716A), should block the effect. If the effect persists, it is likely due to an off-target mechanism.[7]

  • Employ a Structurally Unrelated CB1 Agonist: If a different CB1 agonist with a distinct chemical structure produces the same effect, it strengthens the evidence for on-target activity.[1]

  • Utilize a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same effect if the activity is on-target.

  • Validate with a CB1 Knockout Model: The most definitive way to confirm on-target activity is to perform the experiment in a cell line or animal model where the CB1 receptor has been genetically deleted. The effect should be absent in the knockout model.[1]

Q3: What are the best practices for preparing and storing this compound solutions?

A3: Due to its lipophilic nature, this compound requires careful preparation and storage:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a high-purity organic solvent like DMSO or ethanol. Gentle warming (e.g., 37°C) can aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can lead to degradation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to a month), -20°C is generally sufficient.

  • Working Solution: On the day of the experiment, thaw an aliquot completely at room temperature and vortex briefly before diluting it into your final aqueous experimental buffer. Be mindful of the final solvent concentration to avoid precipitation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interactions with its on-target and potential off-target receptors.

Table 1: On-Target Binding Affinity and Functional Activity

TargetLigandAssay TypeSpeciesKi (nM)IC50 (nM)Reference
CB1 Receptor This compoundReceptor Binding-26-[5]
CB1 Receptor (S)-MethanandamideReceptor Binding-173-
CB1 Receptor This compoundMurine Vas Deferens TwitchMouse-47[5]

Table 2: Potential Off-Target Interactions

TargetLigandAssay TypeSpeciesKi (µM)IC50 (µM)Reference
Muscarinic Receptor R-methanandamide[3H]QNB BindingHuman Brain-34
Muscarinic Receptor R-methanandamide[3H]NMS BindingHuman Brain-15
TRPV1 AnandamideCalcium InfluxHuman-0.261 ± 0.013[8]

Experimental Protocols

1. CB1 Receptor Binding Assay (Competitive Binding)

This protocol is adapted from standard radioligand binding assay procedures.[9][10]

  • Materials:

    • Cell membranes expressing the CB1 receptor.

    • Radioligand (e.g., [3H]CP55,940).

    • This compound (unlabeled competitor).

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

    • Wash buffer (50 mM Tris-HCl, 0.2% BSA, pH 7.4).

    • 96-well filter plates (GF/B filters).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • This compound at various concentrations (for competition curve) or vehicle.

      • Radioligand at a concentration near its Kd.

      • Cell membranes (typically 10-20 µg of protein per well).

    • For non-specific binding control wells, add a high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2) instead of this compound.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the Ki value using the Cheng-Prusoff equation.

2. TRPV1 Functional Assay (Calcium Flux)

This protocol is a general guideline for a fluorescent-based calcium flux assay.[1][11][12]

  • Materials:

    • Cells expressing TRPV1 (e.g., HEK293-TRPV1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte-520).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • This compound.

    • Positive control (e.g., capsaicin).

    • TRPV1 antagonist (e.g., capsazepine) for validation.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the TRPV1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Establish a baseline fluorescence reading for each well.

    • Inject this compound at various concentrations and immediately begin recording the fluorescence intensity over time.

    • After the response to this compound has peaked and started to decline, a positive control like capsaicin (B1668287) can be added to confirm cell viability and receptor functionality.

    • For antagonist experiments, pre-incubate the cells with the antagonist for a specified time before adding this compound.

    • Analyze the data by calculating the change in fluorescence from baseline (ΔF/F) and plot the dose-response curve to determine the EC50.

Visualizations

Signaling Pathways

CB1_Signaling_Pathway CB1 Receptor Signaling Pathway S2M This compound CB1 CB1 Receptor S2M->CB1 Agonist Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channels Gi_o->Ca_channel Inhibits K_channel K⁺ Channels Gi_o->K_channel Activates MAPK MAPK Pathway (ERK, JNK) Gi_o->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates TRPV1_Signaling_Pathway TRPV1 Off-Target Signaling Pathway S2M This compound TRPV1 TRPV1 Channel S2M->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Ca_signaling Downstream Ca²⁺ Signaling Ca_influx->Ca_signaling Depolarization Membrane Depolarization Na_influx->Depolarization Muscarinic_Signaling_Pathway Muscarinic Receptor Off-Target Interaction S2M This compound mAChR Muscarinic Receptor S2M->mAChR Inhibits Binding Ligand_Binding Ligand Binding mAChR->Ligand_Binding Off_Target_Validation_Workflow Experimental Workflow for Off-Target Validation start Observe Unexpected Experimental Outcome dose_response Conduct Dose-Response Curve with this compound start->dose_response antagonist_block Test with Selective CB1 Antagonist dose_response->antagonist_block off_target_antagonist Test with Selective Off-Target Antagonists (e.g., Capsazepine) antagonist_block->off_target_antagonist Effect Persists on_target Effect is On-Target antagonist_block->on_target Effect Blocked structurally_different Compare with Structurally Different CB1 Agonist off_target_antagonist->structurally_different Effect Persists off_target Effect is Off-Target off_target_antagonist->off_target Effect Blocked knockout_model Validate in CB1 Knockout Model structurally_different->knockout_model knockout_model->on_target Effect Absent knockout_model->off_target Effect Present

References

How to address poor S-2 Methanandamide bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-2 Methanandamide (B110085). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of its poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent efficacy of S-2 Methanandamide in my in vivo experiments?

A1: The primary reasons for the poor in vivo bioavailability of this compound, an analog of the endocannabinoid anandamide (B1667382), are its rapid enzymatic degradation and low aqueous solubility.

  • Enzymatic Degradation : Like anandamide, this compound is susceptible to rapid hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is abundant in the liver and other tissues.[1] This leads to significant first-pass metabolism and a short biological half-life, reducing the amount of active compound reaching systemic circulation and the target receptors.[2][3] Other enzymes, such as cyclooxygenase-2 (COX-2), may also contribute to its metabolism.[3]

  • Poor Aqueous Solubility : As a lipophilic molecule, this compound has very low solubility in aqueous environments like the gastrointestinal fluid or bloodstream.[4] This poor solubility limits its dissolution rate and absorption after oral administration and can cause precipitation when administered in aqueous-based parenteral formulations.[5][6]

Q2: What is Fatty Acid Amide Hydrolase (FAAH) and how does it affect my compound?

A2: Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme responsible for breaking down the family of fatty acid amides, which includes the endogenous cannabinoid anandamide and its analogs like this compound.[5][7] It hydrolyzes the amide bond of these molecules, converting them into inactive arachidonic acid and an amine.[5] This enzymatic action is a major pathway for terminating the signaling of these compounds in vivo.[8] While methanandamide is designed for greater metabolic stability compared to anandamide, it remains a substrate for FAAH.[1]

Q3: My this compound solution is precipitating upon dilution in my aqueous buffer (e.g., PBS). How can I resolve this?

A3: This is a common issue due to the compound's low aqueous solubility (<100 µg/mL in PBS). To prevent precipitation, a formulation strategy using co-solvents or specialized delivery systems is necessary. For direct administration, a common approach is to first dissolve the compound in a water-miscible organic solvent like DMSO and then use other co-solvents and surfactants such as PEG300 and Tween-80 to maintain solubility upon further dilution in saline or buffer.[4] However, for optimal bioavailability, more advanced formulation strategies are recommended (see Troubleshooting Guide).

Troubleshooting Guides & Recommended Solutions

Issue 1: Low Systemic Exposure Due to Poor Solubility

This guide provides strategies to enhance the solubility and dissolution of this compound, thereby improving its absorption and bioavailability.

Solution 1.1: Lipid-Based Formulations (Nanoemulsions / SNEDDS)

Lipid-based systems, such as nanoemulsions or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are highly effective for lipophilic drugs.[9][10][11] They encapsulate the compound in tiny lipid droplets, increasing its surface area, protecting it from degradation, and enhancing its absorption through the gastrointestinal tract.[6][12]

  • Supporting Data: While specific data for this compound is limited, studies on the structurally similar cannabinoid, cannabidiol (B1668261) (CBD), demonstrate the effectiveness of this approach.

Formulation TypeCompoundKey FindingFold Increase in Bioavailability (AUC)Reference
Nanoemulsion (NE)CBDNE formulation significantly improved systemic exposure compared to an oil-based solution in rats.1.65x[13]
Solid SNEDDSCBDS-SNEDDS formulations showed significantly higher plasma concentrations compared to oil solutions.~2.5x (Cmax)[12]
  • Experimental Protocol: See Protocol 1: Preparation of an this compound Nanoemulsion.

Solution 1.2: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that dramatically increases aqueous solubility and stability.[2][14]

  • Supporting Data: Studies on other cannabinoids have shown significant improvements in solubility and bioavailability.

Cyclodextrin TypeCompoundKey FindingFold Increase in Solubility / BioavailabilityReference
2,6-di-O-methyl-β-cyclodextrinCBDComplexation significantly increased the aqueous solubility of CBD.614x (solubility)[15]
Randomly methylated-β-cyclodextrinTHCSublingual administration of the complex improved bioavailability over oral ethanolic THC.~3x (bioavailability)[16]
  • Experimental Protocol: See Protocol 2: Preparation of an this compound-Cyclodextrin Complex.

Issue 2: Rapid In Vivo Clearance Due to Metabolic Degradation

This guide focuses on preventing the rapid enzymatic breakdown of this compound.

Solution 2.1: Co-administration with a FAAH Inhibitor

Inhibiting the FAAH enzyme prevents the primary metabolic breakdown of this compound, thereby increasing its half-life and systemic exposure.[17] URB597 is a well-characterized, selective FAAH inhibitor commonly used for this purpose in preclinical studies.[3][18]

  • Supporting Data: Co-administration of FAAH inhibitors has been shown to elevate endogenous anandamide levels and potentiate its pharmacological effects, which serves as a strong proxy for the expected effect on this compound.

FAAH InhibitorEffect on Anandamide (AEA) / AnalogsAnimal ModelKey FindingReference
URB597Increased AEA LevelsRatElevated AEA levels in mesenteric arteries by ~100%.[18]
URB597Potentiated AEA EffectsRatAugmented and prolonged the hemodynamic actions of AEA.[3]
URB597Potentiated AEA Self-AdministrationSquirrel MonkeySignificantly increased the reinforcing effects of a low dose of AEA.[19]
  • Experimental Protocol: See Protocol 3: Co-administration of this compound with a FAAH Inhibitor.

Issue 3: High First-Pass Metabolism

For oral administration, bypassing the liver is key to avoiding extensive first-pass metabolism.

Solution 3.1: Alternative Routes of Administration

Administering the compound via routes that enter systemic circulation directly can significantly increase bioavailability.

  • Intravenous (IV) Injection : Provides 100% bioavailability by definition and is useful for establishing baseline pharmacokinetic parameters. Studies have successfully used IV administration for methanandamide in primates.[20][21]

  • Intranasal (IN) Administration : Bypasses the gastrointestinal tract and first-pass metabolism, allowing for rapid absorption directly into the bloodstream and potentially the central nervous system. This route has been used for anandamide administration in mice.[8]

  • Sublingual/Transdermal Routes : These routes also avoid first-pass metabolism. Sublingual delivery of a THC-cyclodextrin complex has shown improved bioavailability compared to oral administration.[16]

Detailed Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion (NE)

This protocol is a representative method based on successful formulations for other cannabinoids.[13] Optimization will be required.

  • Component Selection :

    • Oil Phase : Medium-chain triglycerides (MCT) or Vitamin E acetate (B1210297).

    • Surfactant : Tween 20 or Tween 80.

    • Co-surfactant/Co-solvent : Transcutol P or Ethanol.

  • Preparation of the Organic Phase :

    • Accurately weigh this compound and dissolve it in the chosen oil phase and co-solvent (e.g., Vitamin E acetate and ethanol).

    • Vortex or sonicate briefly until a clear, homogenous solution is formed.

  • Formation of the Nanoemulsion :

    • Add the surfactant (e.g., Tween 20) to the organic phase and mix thoroughly.

    • Slowly add the aqueous phase (purified water or buffer) to the oil/surfactant mixture under constant, gentle magnetic stirring.

    • Continue stirring until a clear, transparent, and stable nanoemulsion forms spontaneously.

  • Characterization :

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A particle size <200 nm with a low PDI is desirable.

    • Visually inspect for stability (clarity, absence of phase separation) over time at relevant storage conditions.

Protocol 2: Preparation of an this compound-Cyclodextrin Complex

This protocol uses the freeze-drying method, which is effective for creating stable, water-soluble powders.[15][22]

  • Component Selection :

    • Cyclodextrin : β-Cyclodextrin (β-CD) or a modified version like 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) for potentially higher solubility enhancement.

  • Dissolution :

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., DM-β-CD in purified water) at a specified concentration.

    • Separately, dissolve this compound in a minimal amount of a volatile organic solvent like ethanol.

  • Complexation :

    • Slowly add the ethanolic this compound solution to the aqueous cyclodextrin solution under continuous stirring. A 1:1 molar ratio is a common starting point.

    • Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization (Freeze-Drying) :

    • Freeze the resulting aqueous solution (e.g., at -80°C).

    • Lyophilize the frozen mixture under vacuum until a dry, fluffy powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.

  • Characterization :

    • Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Determine the increase in aqueous solubility by measuring the concentration of this compound in a saturated aqueous solution of the complex.

Protocol 3: Co-administration of this compound with a FAAH Inhibitor

This protocol describes a general procedure for an in vivo experiment.

  • Vehicle Preparation :

    • Prepare a suitable vehicle for both this compound and the FAAH inhibitor (e.g., URB597). A common vehicle consists of saline with 5-10% Tween 80 and 5-10% DMSO.

  • Dosing Regimen :

    • Based on literature, administer the FAAH inhibitor (e.g., URB597, 1-10 mg/kg, i.p.) 30-60 minutes before administering this compound. This pre-treatment allows the inhibitor to reach its target and block the enzyme effectively.

  • Administration :

    • Administer the prepared this compound formulation via the desired route (e.g., oral gavage, i.p., i.v.).

  • Control Groups :

    • Include the following control groups for proper comparison:

      • Vehicle only.

      • This compound in vehicle (without inhibitor).

      • FAAH inhibitor in vehicle (without this compound).

  • Pharmacokinetic/Pharmacodynamic Analysis :

    • At specified time points, collect blood samples for pharmacokinetic analysis (measuring plasma concentrations of this compound) or perform behavioral/physiological assessments for pharmacodynamic analysis. Compare the results between the group receiving the inhibitor and the group that did not.

Visualizations

cluster_absorption Absorption Barrier cluster_metabolism Metabolic Barrier S2M_Oral This compound (Oral Dose) Solubility Poor Aqueous Solubility S2M_Oral->Solubility S2M_Systemic Systemic This compound S2M_Oral->S2M_Systemic Absorbed Fraction Solubility->S2M_Systemic Limited Absorption FAAH FAAH Enzyme (Liver, etc.) S2M_Systemic->FAAH Metabolism Bioavailability Low Bioavailability S2M_Systemic->Bioavailability Inactive Inactive Metabolites (Arachidonic Acid + Amine) FAAH->Inactive Hydrolysis Inactive->Bioavailability

Figure 1. Key barriers limiting the in vivo bioavailability of this compound.

Start Start: Prepare Components Step1 1. Dissolve this compound in Oil Phase + Co-solvent Start->Step1 Step2 2. Add Surfactant to Organic Phase & Mix Step1->Step2 Step3 3. Titrate Aqueous Phase under Gentle Stirring Step2->Step3 Decision Is Solution Clear & Monophasic? Step3->Decision Success Stable Nanoemulsion Formed Decision->Success Yes Failure Adjust Component Ratios & Repeat Decision->Failure No Characterize 4. Characterize Size (DLS) & Stability Success->Characterize Failure->Step1

Figure 2. Experimental workflow for preparing a nanoemulsion formulation.

References

Troubleshooting variability in S-2 Methanandamide behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-2 Methanandamide (B110085) in behavioral studies. Our goal is to help you address potential sources of variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is S-2 Methanandamide and what is its primary mechanism of action?

This compound, also known as (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide, is a synthetic, chiral analog of the endocannabinoid anandamide (B1667382).[1][2] Its primary mechanism of action is as a potent agonist for the Cannabinoid Type 1 (CB1) receptor, with a reported Ki value of 26 nM.[1][2] It is designed to be more metabolically stable than anandamide because it is less susceptible to inactivation by fatty acid amide hydrolase (FAAH).[1][2][3] While it is highly selective for the CB1 receptor, it has a much lower affinity for the CB2 receptor.[4][5]

Q2: How should I store and handle this compound?

Proper storage and handling are critical to maintain the compound's stability and potency.

  • Storage: this compound should be stored at -20°C.[1][6] When stored correctly, it is stable for at least two years.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

  • Handling: The compound is often supplied as a solution in ethanol (B145695).[1][2] To prepare for experiments, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in a suitable vehicle.[2] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Prepare aliquots of your stock solution for single use.

Q3: What is the receptor binding profile of this compound?

This compound is a selective CB1 receptor agonist. Its binding affinity is significantly higher for the CB1 receptor compared to the CB2 receptor.

Data Presentation: Receptor Binding Affinity

ReceptorBinding Affinity/ActivityReference
CB1Ki: 26 nM[1][2]
CB1IC50: 173 nM (with PMSF)[4]
CB2IC50: 8216 nM[4]

Q4: What are the solubility characteristics of this compound?

This compound is a lipophilic compound with poor aqueous solubility.

Data Presentation: Solubility Data

SolventSolubilityReference
Ethanol>100 mg/ml[1]
DMSO>30 mg/ml[1]
DMF>10 mg/ml[1]
Ethanol:PBS (1:2)~8.5 mg/ml[1]
PBS (pH 7.2)<100 µg/ml[1]

Troubleshooting Variability in Behavioral Studies

Variability in behavioral outcomes is a common challenge. The following guide addresses specific issues you may encounter.

Q5: My behavioral results are inconsistent between experiments. What are the potential causes?

Inconsistent results can stem from several factors, ranging from compound preparation to experimental conditions.

  • Compound Integrity: Ensure your this compound has been stored correctly at -20°C and that you have avoided multiple freeze-thaw cycles.[6][7] Consider the stability of your prepared dosing solution, as long-term storage is not recommended.[2]

  • Vehicle Preparation: Due to its poor water solubility, the vehicle is critical. A common vehicle for cannabinoids is a mixture of ethanol, a surfactant like Tween-80 or Emulphor, and saline. The final concentration of organic solvents like DMSO should be kept low (e.g., below 2%) as the vehicle itself can have behavioral effects.[7] Ensure the compound is fully dissolved and does not precipitate out of solution.

  • Dose-Response Relationship: Cannabinoids often exhibit complex, non-linear, or even U-shaped dose-response curves.[8][9] An increase in dose may not always lead to a greater effect. It is crucial to perform a thorough dose-response study to identify the optimal dose for your desired behavioral outcome.

  • Animal Factors: The species, strain, sex, age, and even genetic drift within a colony can significantly impact behavioral responses.[10][11] Be consistent with these factors across your experimental groups.

  • Environmental Conditions: Behavioral assays are highly sensitive to environmental variables. Maintain consistency in lighting, temperature, humidity, and noise levels. Acclimatize animals to the testing room before the experiment begins.

Q6: I am not observing the expected behavioral effect (e.g., analgesia, anxiolysis). Why might this be?

A lack of effect could be related to the dose, administration route, or other experimental parameters.

  • Inadequate Dosage: You may be operating on the lower, ineffective end of the dose-response curve. Consult the literature for typical dose ranges for your specific behavioral assay and animal model (see table below). For example, doses for anxiolytic-like effects in mice can be as low as 0.1 mg/kg, while studies on motor function may use higher doses.[9][12]

  • Pharmacokinetics: The route of administration (e.g., intraperitoneal, intravenous) dramatically affects the bioavailability and time to peak effect.[8] Ensure your behavioral observation window aligns with the pharmacokinetic profile of this compound for the chosen route. Intraperitoneal injections in rats have shown effects 15-30 minutes post-administration.[12]

  • Metabolism: While more stable than anandamide, this compound is still subject to metabolism. Factors like the sex of the animal can influence the activity of metabolic enzymes like cytochrome P450, potentially altering the compound's clearance.[11]

  • Behavioral Assay Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of this compound. Ensure the assay is properly validated and that baseline behaviors are stable.

Data Presentation: Example Dosages in Rodent Behavioral Studies

Animal ModelBehavioral AssayRouteEffective Dose RangeReference
RatsOpen-fieldi.p.3 - 18 mg/kg[12]
MiceOpen-field, Elevated Plus-Mazei.p.0.1 mg/kg (anxiolytic)[9][13]
Squirrel MonkeysSelf-administrationi.v.2.5 - 80 µg/kg per injection[8]
RatsAmphetamine-induced sensitizationi.p.5 mg/kg[3]

Q7: I am observing unexpected or paradoxical behavioral effects. What could be the cause?

Unexpected effects may be due to off-target activity or interactions with other systems.

  • Off-Target Receptor Activation: While this compound is a selective CB1 agonist, at higher doses it may interact with other receptors. For instance, anandamide and its analogs can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which can mediate distinct behavioral and physiological effects.[14][15][16]

  • Vehicle Effects: The vehicle solution, especially if it contains solvents like DMSO or ethanol, can have its own behavioral effects. Always run a vehicle-only control group to account for these potential confounds.

  • Interaction with Other Neurotransmitter Systems: The endocannabinoid system modulates the release of other neurotransmitters, including dopamine (B1211576) and glutamate.[3][17] The observed behavioral outcome is the net result of these complex interactions.

Mandatory Visualizations

Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) cluster_extracellular cluster_intracellular CB1R CB1 Receptor G_alpha CB1R->G_alpha G_beta_gamma Gβγ CB1R->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (N-type, P/Q-type) Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel (Inward Rectifier) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux G_alpha->AC Inhibits G_alpha->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK MAPK Signaling G_beta_gamma->MAPK Activates S2M S-2 Methanandamide S2M->CB1R Agonist Binding Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: Simplified CB1 receptor signaling pathway.

Experimental Workflow

Behavioral_Study_Workflow cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase A Acclimatize Animals (e.g., 1 week) D Animal Handling & Habituation to Test Room A->D B Prepare this compound Stock Solution (Aliquot & Store) C Prepare Fresh Dosing Solution in Vehicle B->C E Administer Compound (i.p., i.v., etc.) - this compound - Vehicle Control C->E D->E F Waiting Period (e.g., 15-30 min) E->F G Conduct Behavioral Assay (e.g., Open Field) F->G H Record & Score Behavior G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpret Results & Draw Conclusions I->J

Caption: General workflow for a behavioral study.

Experimental Protocols

Protocol: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

This protocol provides a general methodology for assessing the effects of this compound on locomotor activity and anxiety-like behavior in rodents.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 5% Ethanol, 5% Tween-80, 90% Saline)

  • Open-field arena (e.g., 40x40x30 cm for mice), typically made of a non-porous material for easy cleaning. The arena floor is divided into a grid of equal squares (e.g., 16 squares), with the central four squares defining the "center zone."

  • Video tracking software or manual scoring system.

  • Appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old).

2. Procedure:

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment. Handle animals for several days prior to testing to reduce handling-induced stress.

  • Habituation: On the day of the experiment, transfer the animals to the testing room at least 60 minutes before the procedure begins to allow them to acclimate to the new environment.

  • Compound Preparation: Prepare a fresh dosing solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved. Prepare a vehicle-only solution for the control group.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A typical volume for i.p. injection in mice is 10 ml/kg body weight.[9][13]

  • Pre-treatment Interval: Place the animal back in its home cage for a specific pre-treatment interval. This interval depends on the route of administration and should correspond to the time of expected peak drug effect (e.g., 15-30 minutes for i.p. administration).[12]

  • Open-Field Test:

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).[12]

    • Record the session using a video camera mounted above the arena.

    • Between trials, thoroughly clean the arena with 70% ethanol or another suitable cleaning agent to remove any olfactory cues.

  • Behavioral Scoring:

    • Analyze the recordings using automated video-tracking software or by a trained observer blinded to the experimental conditions.

    • Locomotor Activity: Measure the total distance traveled, number of squares crossed, and mean velocity.

    • Anxiety-Like Behavior: Measure the time spent in the center zone, distance traveled in the center zone, and latency to first enter the center zone.[9]

    • Other Behaviors: Record instances of rearing (vertical exploration) and grooming.[12]

3. Data Analysis:

  • Compare the behavioral measures between the this compound-treated group(s) and the vehicle-control group.

  • Use appropriate statistical tests, such as a Student's t-test (for one dose group) or a one-way ANOVA followed by post-hoc tests (for multiple dose groups), to determine statistical significance.

  • Results are typically presented as mean ± SEM. A p-value of < 0.05 is generally considered statistically significant.

References

Technical Support Center: Identification of S-2 Methanandamide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying the degradation products of S-2 Methanandamide (B110085). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate accurate and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is S-2 Methanandamide and why is its degradation relevant?

This compound, the (S)-enantiomer of methanandamide, is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA).[1][2] It is a potent agonist of the cannabinoid receptor 1 (CB1).[3] Understanding its degradation is crucial because the metabolic stability of cannabinoid agonists directly influences their duration of action, potency, and overall pharmacological profile in vivo.[1][4] Its degradation products may also possess their own biological activities or contribute to off-target effects.

Q2: What are the primary expected degradation products of this compound?

The primary degradation pathway for this compound is enzymatic hydrolysis, analogous to that of anandamide.[5] The enzyme Fatty Acid Amide Hydrolase (FAAH) is expected to cleave the amide bond, yielding arachidonic acid and (S)-2-aminopropanol . While the (R)-isomer, (R)-methanandamide, is known to be more resistant to FAAH hydrolysis than anandamide, the (S)-isomer is also a substrate for this enzyme.[4]

Q3: What are the main enzymes responsible for this compound degradation?

The principal enzyme responsible for the hydrolysis of anandamide and its analogs is Fatty Acid Amide Hydrolase (FAAH) .[5][6] Other enzymes that can metabolize the arachidonyl structure, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), may also contribute to the formation of additional oxidized metabolites, similar to the alternative degradation pathways of anandamide.[6]

Q4: How does the stability of this compound compare to anandamide and its (R)-enantiomer?

(R)-Methanandamide was specifically designed to be more metabolically stable and resistant to FAAH hydrolysis compared to anandamide.[4] While direct comparative kinetic data for this compound is less common in the literature, it is generally considered less stable than the (R)-enantiomer but may still exhibit greater stability than the parent compound, anandamide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation of this compound observed. 1. Inactive enzyme preparation (e.g., FAAH).2. Inappropriate buffer conditions (pH, cofactors).3. Presence of an unknown inhibitor in the sample matrix.4. This compound concentration is too low for detection of products.1. Test enzyme activity with a known substrate like anandamide. Use fresh tissue homogenates or recombinant enzyme.2. Ensure the buffer pH is optimal for FAAH activity (typically pH 7.4-9.0).[7]3. Run a control with this compound spiked into a clean buffer to check for matrix effects.4. Increase the initial concentration of this compound or use a more sensitive analytical method.
High variability between replicate experiments. 1. Inconsistent incubation times or temperatures.2. Pipetting errors, especially with small volumes of lipids.3. Incomplete termination of the enzymatic reaction.4. Variable efficiency of the lipid extraction step.1. Use a calibrated incubator or water bath and a precise timer.2. Use calibrated pipettes and consider dissolving lipid stocks in an appropriate solvent like ethanol (B145695) or DMSO before adding to the aqueous buffer.3. Ensure rapid and thorough mixing with the stop solution (e.g., cold chloroform/methanol).4. Standardize the extraction protocol. Use an internal standard to normalize for extraction efficiency.
Unexpected peaks in chromatogram. 1. Non-enzymatic degradation (e.g., oxidation of arachidonic acid).2. Isomerization of related lipids in the sample.3. Contaminants from solvents, plasticware, or the biological matrix.4. Formation of adducts (e.g., sodium, potassium) during mass spectrometry analysis.1. Run a control sample without the enzyme source (heat-inactivated homogenate) to identify non-enzymatic products.2. While less of an issue for methanandamide than for 2-AG, ensure proper storage and handling of all lipid standards.[8]3. Use high-purity solvents (e.g., LC-MS grade) and run a blank sample (matrix without analyte).4. Analyze the mass spectrum to identify common adducts and confirm the molecular weight of the parent ion.
Difficulty in quantifying degradation products. 1. Lack of commercially available analytical standards for all potential products.2. Low abundance of degradation products.3. Co-elution with interfering substances from the matrix.1. Use a well-characterized standard for the primary product (arachidonic acid). For other products, use relative quantification against the parent compound or a related internal standard.2. Increase incubation time or enzyme concentration. Concentrate the sample extract before analysis.3. Optimize the chromatographic separation (e.g., adjust the gradient, change the column). Use tandem mass spectrometry (MS/MS) for higher selectivity.[9]

Quantitative Data Summary

The following table summarizes the relative stability and enzymatic interactions of methanandamide isomers compared to anandamide. Absolute degradation rates can vary significantly based on experimental conditions (enzyme source, temperature, substrate concentration).

CompoundPrimary Degrading EnzymeRelative Stability to FAAH HydrolysisReceptor Binding Affinity (Ki for CB1)
Anandamide (AEA)FAAHBaseline~78 nM
(S)-Methanandamide FAAHMore stable than AEA~173 nM[2]
(R)-MethanandamideFAAHSignificantly more stable than AEA~20-26 nM[3][4]

Note: This data is compiled from multiple sources and serves as a comparative guide. Researchers should determine specific kinetic parameters under their own experimental conditions.

Detailed Experimental Protocol

Objective: To identify and quantify the enzymatic degradation products of this compound using an in vitro assay with rat brain homogenate and LC-MS/MS analysis.

Materials:

  • This compound

  • Arachidonic Acid (analytical standard)

  • Internal Standard (e.g., d8-Anandamide)

  • Rat brain tissue

  • Homogenization Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic Acid

  • Chloroform

Procedure:

  • Preparation of Brain Homogenate:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer (1:10 w/v) using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Dilute to a final concentration of 1 mg/mL with Homogenization Buffer.

  • Enzymatic Degradation Assay:

    • Prepare reaction tubes. For each time point, include:

      • Test Sample: 50 µg of brain homogenate protein.

      • Control Sample: 50 µg of heat-inactivated (95°C for 10 min) brain homogenate protein.

    • Add this compound to each tube to a final concentration of 10 µM.

    • Add Homogenization Buffer to a final volume of 500 µL.

    • Incubate the tubes at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding 1 mL of ice-cold chloroform:methanol (2:1, v/v).

    • Add the internal standard (e.g., d8-Anandamide) to each tube to correct for extraction efficiency.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase into a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).

    • Detect the parent compound and its degradation products using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and arachidonic acid.

Visualizations

degradation_pathway cluster_alt S2M This compound AA Arachidonic Acid S2M->AA Hydrolysis S2A (S)-2-Aminopropanol Oxidized Oxidized Metabolites (e.g., Prostaglandin-ethanolamides) S2M->Oxidized Oxidation FAAH FAAH FAAH->S2M COX2 COX-2 / LOX COX2->S2M

Caption: Primary and alternative degradation pathways for this compound.

experimental_workflow prep 1. Prepare Enzyme Source (e.g., Rat Brain Homogenate) incubate 2. Incubate this compound with Enzyme at 37°C prep->incubate stop 3. Stop Reaction & Add Internal Standard incubate->stop extract 4. Perform Liquid-Liquid Lipid Extraction stop->extract dry 5. Evaporate Solvent extract->dry recon 6. Reconstitute Sample dry->recon analyze 7. Analyze by LC-MS/MS recon->analyze data 8. Quantify Products & Interpret Data analyze->data

Caption: Experimental workflow for analyzing this compound degradation.

References

Avoiding precipitation of S-2 Methanandamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of S-2 Methanandamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a lipophilic molecule with very limited solubility in aqueous buffers. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is less than 100 µg/mL[1].

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

Precipitation occurs because this compound is not readily soluble in water-based solutions. Direct addition of this compound, especially from a concentrated stock in an organic solvent, to an aqueous buffer can cause it to immediately come out of solution.

Q3: Can I dissolve this compound directly in an aqueous buffer?

Direct dissolution in aqueous buffers is not recommended due to its low solubility. It is best to first dissolve this compound in an organic solvent and then use a specific protocol to create a stable aqueous solution.

Q4: How should I store my this compound stock solution?

Stock solutions of this compound prepared in an organic solvent like ethanol (B145695) or DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to ensure stability[2]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[2].

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitate.

Potential Cause Troubleshooting Step
Low Aqueous Solubility Ensure you are using a recommended protocol with co-solvents to increase solubility.
Incorrect Solvent Ratio Verify the percentages of all solvents in your final solution. Even small deviations can lead to precipitation.
Low Temperature Some precipitation can occur at lower temperatures. Gentle warming of the solution may help. However, be cautious about the temperature stability of this compound.
pH of the Buffer While specific data on the effect of pH on this compound solubility is limited, for some cannabinoids, an acidic pH can help maintain a stable colloidal suspension[3]. Consider if the pH of your buffer is appropriate.
Improper Mixing Ensure thorough mixing after the addition of each solvent. Vortexing or brief sonication can aid in dissolution[2].

Issue: My this compound precipitates over time after being in solution.

Potential Cause Troubleshooting Step
Instability of the Solution The prepared aqueous solution may not be stable for long periods. It is best to prepare fresh solutions before each experiment[2].
Storage Conditions If storing the aqueous solution, ensure it is at an appropriate temperature. Avoid repeated freeze-thaw cycles, as this can affect the stability of similar compounds[4].

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents and solvent systems.

Solvent/Solvent System Solubility Reference
Ethanol>100 mg/mL[1]
DMSO>30 mg/mL[1]
DMF>10 mg/mL[1]
Ethanol:PBS (1:2)8.5 mg/mL[1]
PBS (pH 7.2)<100 µg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.91 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.91 mM)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using DMSO, PEG300, and Tween-80 [2]

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[2].

Protocol 2: Preparation of this compound Solution using DMSO and SBE-β-CD [2]

This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for one week.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

Visualizations

TroubleshootingWorkflow start Precipitation of this compound in Aqueous Buffer Observed check_protocol Are you using a recommended solubilization protocol? start->check_protocol implement_protocol Implement a validated protocol (e.g., using co-solvents like DMSO, PEG300, Tween-80, or SBE-β-CD). check_protocol->implement_protocol No verify_ratios Verify the concentration and ratio of all solvents and co-solvents. check_protocol->verify_ratios Yes solution_stable Solution should now be stable. Proceed with experiment. implement_protocol->solution_stable adjust_ratios Adjust solvent ratios to match the recommended protocol. verify_ratios->adjust_ratios No check_mixing Was the solution mixed thoroughly after each component addition? verify_ratios->check_mixing Yes adjust_ratios->solution_stable mix_thoroughly Use vortexing or brief sonication to ensure complete dissolution. check_mixing->mix_thoroughly No check_temp Is the solution at a suitable temperature? check_mixing->check_temp Yes mix_thoroughly->solution_stable gentle_warming Apply gentle warming to the solution. Monitor for any degradation. check_temp->gentle_warming No check_freshness Was the aqueous solution prepared fresh? check_temp->check_freshness Yes gentle_warming->solution_stable prepare_fresh Prepare a fresh solution immediately before the experiment. check_freshness->prepare_fresh No check_freshness->solution_stable Yes prepare_fresh->solution_stable

References

Validation & Comparative

A Comparative Analysis of S-2 Methanandamide and R-methanandamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of the two enantiomers of methanandamide: (R)-(+)-methanandamide (also referred to as S-2 Methanandamide in some literature) and (S)-(-)-methanandamide. This document summarizes key experimental data on their interaction with cannabinoid receptors and their metabolic stability, offering valuable insights for researchers in cannabinoid pharmacology and drug development.

Comparative Activity Data

The following table summarizes the quantitative data on the binding affinities of (R)- and (S)-methanandamide for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, as well as their functional potencies in a classic cannabinoid bioassay.

Parameter(R)-Methanandamide(S)-MethanandamideReference
CB1 Receptor Binding Affinity (Ki) 20 nM173 nM[1][2]
CB2 Receptor Binding Affinity (Ki) 815 nM>10,000 nM[3]
Mouse Vas Deferens Twitch Inhibition (IC50) 47 nM230 nM[2][4]
Metabolic Stability (FAAH Hydrolysis) Resistant to hydrolysisSusceptible to hydrolysis[5][6]

Key Findings

(R)-Methanandamide demonstrates significantly higher affinity and potency for the CB1 receptor compared to its (S)-enantiomer. The binding affinity of (R)-methanandamide for the CB1 receptor is approximately 8.65 times greater than that of (S)-methanandamide.[1][2] This stereoselectivity is also reflected in functional assays, where (R)-methanandamide is about 4.9 times more potent in inhibiting the electrically-evoked twitch response in the mouse vas deferens, a well-established assay for CB1 receptor agonism.[2][4]

Both enantiomers exhibit much lower affinity for the CB2 receptor, with (R)-methanandamide being moderately selective for CB1 over CB2, while (S)-methanandamide is highly selective for the CB1 receptor. (R)-methanandamide's affinity for the CB1 receptor is approximately 40 times higher than for the CB2 receptor.[1][3]

A critical difference between the two enantiomers lies in their metabolic stability. (R)-methanandamide is notably resistant to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382).[5][6] This resistance to enzymatic breakdown contributes to a longer duration of action in vivo, making it a more robust pharmacological tool for studying cannabinoid effects.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for cannabinoid receptors and a generalized workflow for a competitive radioligand binding assay, a fundamental technique used to determine the binding affinities presented in this guide.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand R/S-Methanandamide (Agonist) Ligand->CB1_R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion channel modulation, MAPK activation) cAMP->Downstream Regulates

Cannabinoid Receptor Signaling Pathway

Competitive Radioligand Binding Assay Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CB1/CB2 receptors Incubate Incubate membranes, radioligand, and competitor Membrane_Prep->Incubate Radioligand Prepare radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) Radioligand->Incubate Competitor Prepare serial dilutions of R/S-Methanandamide Competitor->Incubate Filter Separate bound from free radioligand (via filtration) Incubate->Filter Count Quantify bound radioactivity (Scintillation counting) Filter->Count Curve Generate competition curve Count->Curve Ki Calculate Ki value Curve->Ki

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of test compounds for cannabinoid receptors.

1. Membrane Preparation:

  • Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO or HEK293 cells) or from brain tissue (for native CB1 receptors).

  • Cells or tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

    • Increasing concentrations of the unlabeled test compound (S-2 or R-methanandamide).

    • A fixed amount of membrane protein.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

  • Total binding is determined in the absence of any competing ligand.

  • Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This fluorometric assay measures the rate of hydrolysis of a substrate by FAAH, providing a means to assess the metabolic stability of compounds like methanandamide.

1. Enzyme Source Preparation:

  • A source of FAAH is prepared, typically from homogenized rat brain or liver, or from cells overexpressing the enzyme.

  • The tissue or cells are homogenized in an appropriate buffer, and the homogenate is centrifuged to obtain a supernatant or microsomal fraction containing the enzyme.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate.

  • The reaction mixture contains:

    • The FAAH enzyme preparation.

    • The test compound (S-2 or R-methanandamide) or vehicle control.

    • A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • The reaction is initiated by the addition of the substrate.

  • The plate is incubated at 37°C.

3. Measurement:

  • The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin).

  • The increase in fluorescence is measured over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 465 nm).

4. Data Analysis:

  • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time curve.

  • The inhibitory effect of the test compounds on FAAH activity can be quantified by comparing the reaction rates in the presence and absence of the compounds.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to cannabinoid receptors upon agonist binding.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing CB1 or CB2 receptors, as described for the receptor binding assay.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture in each well contains:

    • Membrane preparation.

    • Increasing concentrations of the agonist (S-2 or R-methanandamide).

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (to regulate basal G protein activity).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Basal binding is measured in the absence of an agonist.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The plate is incubated at 30°C for 60 minutes.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from the total binding.

  • The data are plotted as the percentage of stimulation over basal versus the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are determined by non-linear regression analysis.

Adenylyl Cyclase Activity Assay

This assay measures the ability of cannabinoid agonists to inhibit the production of cyclic AMP (cAMP) via the Gi/o-coupled CB1 receptor.

1. Cell Culture and Treatment:

  • Cells expressing CB1 receptors (e.g., CHO-hCB1) are cultured in appropriate media.

  • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then treated with:

    • A stimulator of adenylyl cyclase (e.g., forskolin).

    • Increasing concentrations of the cannabinoid agonist (S-2 or R-methanandamide).

2. cAMP Measurement:

  • After a defined incubation period, the reaction is stopped, and the cells are lysed.

  • The intracellular concentration of cAMP is measured using a commercially available kit, typically based on a competitive immunoassay (e.g., ELISA or HTRF).

3. Data Analysis:

  • The amount of cAMP produced is quantified.

  • The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the agonist concentration.

  • The IC50 value (the concentration of the agonist that causes 50% inhibition of the stimulated cAMP production) is determined by non-linear regression analysis.

References

A Comparative Analysis of the Potency of S-2 Methanandamide and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of S-2 Methanandamide against other widely studied synthetic cannabinoids. The data presented is curated from peer-reviewed scientific literature to assist researchers in selecting appropriate compounds for their studies. This document details binding affinities at cannabinoid receptors CB1 and CB2, functional potencies in various cellular assays, and the underlying experimental methodologies.

Quantitative Potency Comparison

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and other key synthetic cannabinoids for the CB1 and CB2 receptors. Lower values indicate higher potency.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
This compound 26[1]8216[2]~316-fold for CB1
(R)-Methanandamide7.42[3]>1000>135-fold for CB1
WIN 55,212-20.5 - 5.0[4]0.69 - 2.8[4]Non-selective
JWH-018~9.0~2.94~3-fold for CB1
CP 55,9400.5 - 5.0[4]0.69 - 2.8[4]Non-selective
Anandamide (AEA)78.2[3]>1000>12-fold for CB1

Table 2: Functional Potency (EC50/IC50, nM) in Cellular Assays

CompoundAssay TypeReceptorPotency (nM)
This compound Inhibition of murine vas deferens twitch responseCB147 (IC50)[1]
JWH-018Drug discrimination (in vivo)CB10.01 mg/kg (ED50)[5]
WIN 55,212-2Nociception (rodent tail flick)CB1~1 µmole/kg (ED50)[6]
JWH-018Nociception (rodent tail flick)CB1< 0.1 µmole/kg (ED50)[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of common assays used to determine cannabinoid potency.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.[7][8]

Objective: To determine the inhibitory constant (Ki) of a test compound.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.[9]

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[9]

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.[9][10]

Objective: To determine the potency (EC50) and efficacy (Emax) of a cannabinoid agonist.

General Procedure:

  • Membrane Preparation: As with the binding assay, cell membranes expressing the receptor are used.[9]

  • Incubation: Membranes are incubated with varying concentrations of the test agonist in the presence of [³⁵S]GTPγS and GDP.

  • G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Detection: The [³⁵S]GTPγS-bound G-proteins are captured, and the radioactivity is measured.[9]

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.

cAMP Assay

This assay measures the functional consequence of cannabinoid receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

Objective: To determine the potency (IC50) of a cannabinoid agonist in inhibiting cAMP production.

General Procedure:

  • Cell Culture: Cells expressing the cannabinoid receptor are cultured.

  • Stimulation: Cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels.

  • Agonist Treatment: Cells are then treated with varying concentrations of the cannabinoid agonist.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[11]

  • Data Analysis: An inhibition curve is plotted to determine the IC50 value of the agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of cannabinoid receptors and the general workflow of the experimental assays described above.

G cluster_0 Cannabinoid Receptor Signaling Agonist Cannabinoid Agonist CB1R CB1/CB2 Receptor Agonist->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Leads to MAPK->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Generalized signaling pathway for CB1 and CB2 cannabinoid receptors.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand and Test Compound A->B C Separate Bound from Unbound Ligand (Filtration) B->C D Quantify Radioactivity C->D E Determine IC50 and Ki D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

G cluster_2 [35S]GTPγS Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Agonist, [35S]GTPγS, and GDP A->B C Capture [35S]GTPγS-bound G-proteins B->C D Quantify Radioactivity C->D E Determine EC50 and Emax D->E

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

G cluster_3 cAMP Assay Workflow A Culture Receptor-Expressing Cells B Stimulate Adenylyl Cyclase (e.g., with Forskolin) A->B C Treat with Cannabinoid Agonist B->C D Lyse Cells and Measure Intracellular cAMP C->D E Determine IC50 D->E

Caption: Experimental workflow for a cAMP inhibition assay.

References

Validating S-2 Methanandamide's CB1 Agonism: A Comparative Guide to Antagonist-Based Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a cannabinoid agonist is a critical step. This guide provides a comparative overview of experimental approaches to confirm the Cannabinoid Receptor 1 (CB1) agonism of S-2 Methanandamide using specific antagonists. We present key experimental data, detailed protocols, and visual workflows to facilitate the design and interpretation of validation studies.

This compound, the (R)-enantiomer of methanandamide, is a stable analog of the endogenous cannabinoid anandamide (B1667382) and is recognized as a potent CB1 receptor agonist.[1][2] Its affinity for the CB1 receptor is significant, with a reported Ki value of approximately 26 nM.[1] To ensure that the observed physiological or cellular effects of this compound are indeed mediated by the CB1 receptor, it is essential to demonstrate that these effects can be blocked or reversed by a selective CB1 antagonist.

Comparative Analysis of CB1 Antagonists in Conjunction with this compound

Several antagonists have been employed to validate the CB1-mediated effects of agonists. The most common and well-characterized include Rimonabant (SR141716A) and AM251. These antagonists are invaluable tools for dissecting the pharmacology of cannabinoid compounds.

AntagonistMechanism of ActionTypical Concentration for BlockadeKey Findings with this compound
Rimonabant (SR141716A) Selective CB1 receptor inverse agonist/antagonist.0.3 - 5.6 mg/kg (in vivo, rats)[3]Co-administration of SR141716A can block certain behavioral effects of (R)-methanandamide in rats, such as the increased latency to leave the center of an open field.[3] However, it did not counteract the suppression of ambulation and rearing, suggesting complex interactions.[3]
AM251 Selective CB1 receptor antagonist.[4]Varies by assay (nM to µM range in vitro)AM251 has been shown to abolish the effects of anandamide, a related endocannabinoid, on kinin B1 receptor sensitization through a CB1-dependent mechanism, providing a model for how it would interact with this compound.[4]

Experimental Protocols for Validating CB1 Agonism

The following are detailed methodologies for key experiments used to validate the CB1 agonism of this compound with antagonists.

Radioligand Binding Assay

This assay determines the affinity of this compound and the ability of a CB1 antagonist to compete for the same binding site.

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor and to demonstrate competitive binding with a known CB1 antagonist.

Materials:

  • Membranes from cells expressing the CB1 receptor (e.g., CHO-CB1 or mouse brain membranes).

  • Radiolabeled CB1 agonist (e.g., [3H]CP55940).

  • This compound.

  • CB1 Antagonist (e.g., Rimonabant).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Incubate the CB1 receptor-expressing membranes with a fixed concentration of the radiolabeled agonist.

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

  • In a separate set of experiments, co-incubate the membranes, radioligand, and a fixed concentration of the CB1 antagonist with increasing concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values. A rightward shift in the this compound competition curve in the presence of the antagonist indicates competitive binding at the CB1 receptor.

Functional Assays: cAMP Inhibition and GTPγS Binding

These assays measure the functional consequences of CB1 receptor activation by this compound and its blockade by an antagonist.

Objective: To demonstrate that this compound inhibits adenylyl cyclase activity in a CB1-dependent manner.

Materials:

  • Cells expressing the CB1 receptor (e.g., HEK-293 or CHO cells).

  • This compound.

  • CB1 Antagonist (e.g., AM251).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Procedure:

  • Pre-treat the CB1-expressing cells with the CB1 antagonist or vehicle for a specified time.

  • Stimulate the cells with a fixed concentration of forskolin in the presence of increasing concentrations of this compound.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • The ability of this compound to inhibit forskolin-stimulated cAMP production should be attenuated or blocked in the presence of the CB1 antagonist.

Objective: To measure the activation of G-proteins coupled to the CB1 receptor by this compound and its inhibition by an antagonist.

Materials:

  • Membranes from cells expressing the CB1 receptor.

  • This compound.

  • CB1 Antagonist (e.g., Rimonabant).

  • [35S]GTPγS.

  • GDP.

  • Assay Buffer.

Procedure:

  • Pre-incubate the membranes with the CB1 antagonist or vehicle.

  • Add increasing concentrations of this compound, followed by [35S]GTPγS and GDP.

  • After incubation, separate the bound and free [35S]GTPγS by filtration.

  • Quantify the bound radioactivity.

  • This compound should stimulate [35S]GTPγS binding, and this stimulation should be blocked by the CB1 antagonist.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental logic, the following diagrams illustrate the CB1 signaling pathway and a typical validation workflow.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits S2M This compound (Agonist) S2M->CB1 Binds & Activates Antagonist Antagonist (e.g., Rimonabant) Antagonist->CB1 Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Behavioral Validation Binding Radioligand Binding Assay (Determine Ki, Competitive Binding) Antagonist_Challenge Antagonist Challenge: Co-administer this compound and Antagonist Binding->Antagonist_Challenge Functional Functional Assays (cAMP Inhibition / GTPγS Binding) Functional->Antagonist_Challenge Behavior Behavioral Models (e.g., Open Field Test) Behavior->Antagonist_Challenge Hypothesis Hypothesis: This compound is a CB1 Agonist Antagonist_Selection Select CB1 Antagonist (e.g., Rimonabant, AM251) Hypothesis->Antagonist_Selection Dose_Response Establish Dose-Response for this compound Antagonist_Selection->Dose_Response Dose_Response->Binding Test in parallel Dose_Response->Functional Test in parallel Dose_Response->Behavior Test in parallel Data_Analysis Data Analysis: Compare effects with and without antagonist Antagonist_Challenge->Data_Analysis Conclusion Conclusion: Confirm CB1-mediated agonism Data_Analysis->Conclusion

References

A Comparative Analysis of Receptor Binding Affinity: S-2 Methanandamide vs. JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 10, 2025 – In the landscape of cannabinoid research, the nuanced interactions between synthetic ligands and cannabinoid receptors are of paramount importance. This guide provides a detailed comparative analysis of two such compounds, S-2 Methanandamide and JWH-018, focusing on their binding affinities for the cannabinoid receptors CB1 and CB2. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.

Introduction to the Ligands

This compound is a chiral analog of anandamide, an endogenous cannabinoid neurotransmitter. Its structure incorporates a methyl group at the 2-position of the ethanolamine (B43304) moiety, which confers a degree of metabolic stability compared to its parent compound.

JWH-018 is a synthetic cannabinoid of the naphthoylindole family. It is known for its high potency and has been a subject of extensive research due to its strong agonistic activity at both CB1 and CB2 receptors.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for a receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Kᵢ)
This compound CB126 nM[1]
CB2~8216 nM (IC₅₀)[2]
JWH-018 CB19.00 ± 5.00 nM
CB22.94 ± 2.65 nM

Note: The value for this compound at the CB2 receptor is presented as an IC₅₀ (half-maximal inhibitory concentration), which is a measure of the concentration of a drug that is required for 50% inhibition in vitro. While not identical to Kᵢ, it provides a valuable measure of potency.

Analysis of Binding Affinity Data

The data clearly indicates that JWH-018 exhibits a significantly higher binding affinity for both CB1 and CB2 receptors compared to this compound. JWH-018's affinity for the CB1 receptor is approximately three times greater than that of this compound. The disparity is even more pronounced at the CB2 receptor, where JWH-018 demonstrates a binding affinity that is several orders of magnitude higher than the inhibitory concentration of this compound.

This substantial difference in receptor affinity suggests that JWH-018 is a more potent cannabinoid agonist than this compound at both receptor subtypes. The high affinity of JWH-018 for both CB1 and CB2 receptors underscores its classification as a potent, non-selective cannabinoid. In contrast, this compound shows a clear preference for the CB1 receptor over the CB2 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for this compound and JWH-018 is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol representative of such experiments.

Materials and Reagents:
  • Cell membranes expressing human or rodent CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940 or [³H]SR141716A).

  • Unlabeled competing ligands (this compound, JWH-018).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:
  • Membrane Preparation: Cell membranes expressing the target cannabinoid receptor are thawed on ice.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Binding buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled competing ligand (this compound or JWH-018).

    • Cell membrane homogenate.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competing ligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation setup Assay Setup (Radioligand + Competitor + Membranes) prep->setup incubation Incubation (30°C, 60-90 min) setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration quant Quantification (Scintillation Counting) filtration->quant analysis Data Analysis (Calculate IC50 and Ki) quant->analysis

A simplified workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathways

Upon binding of an agonist like this compound or JWH-018, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the Gᵢ/ₒ family of G-proteins.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream gene transcription.

Additionally, activation of cannabinoid receptors can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK. CB1 receptor activation can also modulate ion channels, specifically inhibiting calcium channels and activating inwardly rectifying potassium channels.

G cluster_pathway Cannabinoid Receptor Signaling Pathway Ligand This compound or JWH-018 Receptor CB1 / CB2 Receptor Ligand->Receptor G_Protein Gαi/o & Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK Activation Ion_Channel Ion Channels (CB1 only) G_Protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, gene expression) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Generalized signaling cascade following cannabinoid receptor activation.

Conclusion

References

A Comparative Analysis of S-2 Methanandamide and AM2201: Potency and Efficacy at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic cannabinoids S-2 Methanandamide and AM2201, focusing on their potency and efficacy at cannabinoid receptors CB1 and CB2. The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound, also known as (R)-Methanandamide, is a chiral analog of the endogenous cannabinoid anandamide (B1667382). It was developed to exhibit greater metabolic stability and higher affinity for the CB1 receptor compared to its endogenous counterpart.[1][2] AM2201 is a potent synthetic cannabinoid that has been identified as a component in various recreational products. It is known for its high affinity and efficacy at both CB1 and CB2 receptors.[3] Understanding the distinct pharmacological profiles of these compounds is crucial for their application in research and for assessing their therapeutic potential and toxicological risk.

Quantitative Comparison of Potency and Efficacy

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and AM2201 for the CB1 and CB2 cannabinoid receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Efficacy
This compound CB1 20 - 26[4][5]~50 (GIRK activation)[6]Partial Agonist[6][7]
CB2 >1000[8]-Low Efficacy[9]
AM2201 CB1 1.0[3]38[3]Full Agonist[3][10]
CB2 2.6[3]58[3]Full Agonist[3]

Key Observations:

  • Potency: AM2201 exhibits significantly higher binding affinity (lower Ki value) for both CB1 and CB2 receptors compared to this compound, indicating greater potency.[3][4][5]

  • Selectivity: this compound displays a notable selectivity for the CB1 receptor over the CB2 receptor.[8] In contrast, AM2201 is a non-selective agonist, potently binding to both CB1 and CB2 receptors.[3]

  • Efficacy: A critical distinction lies in their efficacy. AM2201 acts as a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[3][10] this compound, however, is characterized as a partial agonist at the CB1 receptor, producing a submaximal response even at saturating concentrations.[6][7]

Experimental Protocols

The data presented in this guide are primarily derived from three key experimental assays: radioligand competition binding assays, [³⁵S]GTPγS binding assays, and cAMP accumulation assays.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO cells transfected with human CB1 or CB2 receptors, or rat brain tissue).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or AM2201).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a measure of the compound's efficacy (EC50 and Emax).[11]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes containing the cannabinoid receptor are prepared.

  • Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (this compound or AM2201), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) and the maximal effect (Emax) are determined from concentration-response curves.[12]

cAMP Accumulation Assay

This is another functional assay that measures the downstream signaling effects of cannabinoid receptor activation, specifically the inhibition of adenylyl cyclase.[13]

Methodology:

  • Cell Culture: Cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or CHO-CB2 cells) are cultured.

  • Stimulation: The cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to increase intracellular cAMP levels.

  • Agonist Treatment: The cells are then treated with varying concentrations of the cannabinoid agonist (this compound or AM2201).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[14][15]

  • Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for determining compound potency and efficacy.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / AM2201 CB_Receptor CB1 / CB2 Receptor Agonist->CB_Receptor Binds G_protein Gi/o Protein (αβγ) CB_Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates Ion_Channels Ion Channels (K+, Ca2+) G_beta_gamma->Ion_Channels Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response Experimental_Workflow cluster_potency Potency Determination (Binding Affinity) cluster_efficacy Efficacy Determination (Functional Activity) cluster_analysis Comparative Analysis P1 Prepare Receptor Membranes P2 Incubate with Radioligand and Test Compound P1->P2 P3 Separate Bound/Free Ligand P2->P3 P4 Quantify Radioactivity P3->P4 P5 Calculate Ki Value P4->P5 A1 Compare Ki, EC50/IC50, and Emax values P5->A1 E1 Prepare Receptor Membranes/Cells E2 Incubate with Test Compound and [35S]GTPγS or Forskolin E1->E2 E3 Measure G-protein Activation or cAMP Levels E2->E3 E4 Generate Dose-Response Curve E3->E4 E5 Determine EC50/IC50 and Emax E4->E5 E5->A1 A2 Assess Potency and Efficacy Profile A1->A2

References

Comparative Analysis of S-2 Methanandamide's Anti-proliferative Activity in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the efficacy of S-2 Methanandamide and alternative cannabinoid receptor agonists in modulating cancer cell growth, supported by detailed experimental data and pathway analysis.

This guide provides a comparative analysis of the in vitro activity of this compound, a metabolically stable analog of the endocannabinoid anandamide (B1667382), and other cannabinoid receptor agonists. The focus is on their anti-proliferative and pro-apoptotic effects on various cancer cell lines, with a particular emphasis on prostate cancer. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Summary of Anti-proliferative Activity

The synthetic cannabinoid R(+)-Methanandamide (MET), a stereoisomer of this compound, and the CB2-selective agonist JWH-015 have demonstrated significant anti-proliferative effects in several human prostate cancer cell lines. The androgen-independent cell lines, PC-3 and DU-145, and the androgen-sensitive cell line, LNCaP, all exhibit reduced viability upon treatment with these compounds. The effects are most pronounced in the PC-3 and DU-145 cell lines.[1]

CompoundCell LineIC50 (µM) - EstimatedReceptor Target(s)Primary Effect
R(+)-MethanandamidePC-3~10CB1/CB2Anti-proliferative
DU-145~12CB1/CB2Anti-proliferative
LNCaP>20CB1/CB2Anti-proliferative
JWH-015PC-3~8CB2 (selective)Anti-proliferative
DU-145~10CB2 (selective)Anti-proliferative
LNCaP>20CB2 (selective)Anti-proliferative
Anandamide (AEA)AGSNot Determined*CB2 (implicated)Pro-apoptotic

*In studies on AGS human gastric cancer cells, a fixed concentration of 5 µM Anandamide was shown to induce apoptosis, but a full dose-response to determine the IC50 was not reported.[2][3]

Signaling Pathways and Mechanisms of Action

The anti-proliferative and pro-apoptotic effects of R(+)-Methanandamide and JWH-015 in prostate cancer cells are primarily mediated through the cannabinoid receptor 2 (CB2).[1][4][5] Activation of the CB2 receptor initiates a downstream signaling cascade that involves the de novo synthesis of ceramide, a sphingolipid known to be a key player in apoptosis.[1][5] This is supported by the finding that inhibition of ceramide synthesis can rescue the cells from cannabinoid-induced cell death.[1][5]

Furthermore, the signaling pathways activated by JWH-015 include the activation of c-Jun N-terminal kinase (JNK) and the inhibition of the pro-survival kinase Akt.[1][4][5] The involvement of the CB2 receptor has been confirmed through experiments where the anti-proliferative effects of these cannabinoids were reversed by the CB2 receptor antagonist SR 144528 and by siRNA-mediated knockdown of the CB2 receptor.[1]

In AGS gastric cancer cells, anandamide has been shown to induce apoptosis through a CB2 receptor-dependent downregulation of phosphorylated Akt (p-Akt) and an upregulation of phosphorylated ERK (p-ERK).[2][3] This leads to the activation of pro-apoptotic proteins Bax and Bak, and ultimately caspase-3 activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB2 CB2 Receptor This compound->CB2 Activation Ceramide Ceramide Synthesis (de novo) CB2->Ceramide Akt Akt (Pro-survival) CB2->Akt Inhibition JNK JNK (Pro-apoptotic) CB2->JNK Apoptosis Apoptosis Ceramide->Apoptosis JNK->Apoptosis

CB2 Receptor-mediated Apoptotic Pathway in Prostate Cancer Cells.

Experimental Workflows and Protocols

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound and its alternatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

start Seed cells in 96-well plates treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 48 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 solubilize Add solubilization solution (e.g., DMSO) incubation2->solubilize read Measure absorbance at 570 nm solubilize->read

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Prostate cancer cell lines (PC-3, DU-145, LNCaP) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of R(+)-Methanandamide or JWH-015.[1]

  • Incubation: Cells are incubated with the compounds for 48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assays

The induction of apoptosis is a key indicator of the anti-cancer activity of this compound. This can be evaluated through several methods, including Annexin V staining and caspase activity assays.

Annexin V Staining by Flow Cytometry:

  • Cell Treatment: Cells are treated with the desired concentration of the cannabinoid for the specified time.

  • Harvesting and Staining: Cells are harvested, washed, and then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in the early stages of apoptosis.

Caspase-3 Activity Assay:

  • Cell Lysis: After treatment, cells are lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a fluorophore or chromophore is added to the cell lysate.

  • Signal Detection: The activity of caspase-3 is determined by measuring the fluorescence or absorbance generated from the cleavage of the substrate.

Western Blot Analysis

Western blotting is used to determine the levels of specific proteins involved in the signaling pathways affected by this compound.

  • Protein Extraction: Cells are treated as required, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, CB2 receptor).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a foundational understanding of the comparative activity of this compound and related compounds in cancer cell lines. Further research is warranted to fully elucidate the therapeutic potential of these agents.

References

A Comparative Analysis of S-2 Methanandamide and THC: Receptor Binding, Functional Activity, and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of S-2 Methanandamide and the well-known phytocannabinoid, Δ⁹-tetrahydrocannabinol (THC). We delve into their binding affinities for cannabinoid receptors, their functional efficacies, and highlight key differences in their in vivo pharmacological profiles. This objective comparison is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

At a Glance: this compound vs. THC

FeatureThis compoundΔ⁹-Tetrahydrocannabinol (THC)
Origin Synthetic, metabolically stable analog of anandamideNatural phytocannabinoid
Receptor Binding High affinity and high selectivity for CB1 over CB2Moderate affinity for both CB1 and CB2
Functional Activity Partial agonist at CB1 receptorsPartial agonist at CB1 and CB2 receptors
In Vivo Potency Generally less potent than THC in behavioral assaysMore potent than this compound in vivo
Metabolic Stability HighSusceptible to metabolism
Off-Target Effects Evidence for non-CB1/CB2 receptor-mediated effectsPrimarily acts through CB1 and CB2 receptors

Quantitative Analysis: Receptor Binding and Functional Potency

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and THC at the cannabinoid receptors CB1 and CB2.

Table 1: Cannabinoid Receptor Binding Affinity (Ki, nM)
CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity (CB2 Ki / CB1 Ki)
This compound7.42[1]>4000[1]>539
Δ⁹-Tetrahydrocannabinol (THC)40.736.40.9

Note: Data for this compound is for a closely related methylated analog, (R)-N-(1-methyl-2-hydroxyethyl)-2-(R)-methyl-arachidonamide. Data for THC is from human receptors.

Table 2: Functional Potency (EC50, nM and Emax, %) in [³⁵S]GTPγS Binding Assay
CompoundCB1 Receptor EC50 (nM)CB1 Receptor Emax (%)CB2 Receptor EC50 (nM)CB2 Receptor Emax (%)
This compound~100Partial Agonist--
Δ⁹-Tetrahydrocannabinol (THC)~30-100Partial Agonist~30-100Partial Agonist

Note: Precise, directly comparable EC50 and Emax values from a single study were not available in the public domain. The values presented are estimations based on multiple sources indicating both are partial agonists, with THC generally showing higher potency in vivo.

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for assessing agonist activity.

G_protein_signaling CB1_R CB1 Receptor G_protein Gα(i/o)βγ CB1_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation Ligand This compound or THC Ligand->CB1_R experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing CB1/CB2) Incubation Incubation of membranes, ligand, and [³⁵S]GTPγS Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (this compound or THC) Ligand_Prep->Incubation Filtration Rapid Filtration to separate bound and free [³⁵S]GTPγS Incubation->Filtration Counting Scintillation Counting to quantify bound [³⁵S]GTPγS Filtration->Counting Curve_Fitting Non-linear Regression (Dose-response curve) Counting->Curve_Fitting EC50_Emax Determination of EC50 and Emax values Curve_Fitting->EC50_Emax logical_relationship cluster_compounds Compounds cluster_properties Properties AEA Anandamide (AEA) (Endocannabinoid) CB1_CB2_Affinity CB1/CB2 Affinity AEA->CB1_CB2_Affinity is a ligand for Partial_Agonist Partial Agonist AEA->Partial_Agonist THC Δ⁹-Tetrahydrocannabinol (THC) (Phytocannabinoid) THC->CB1_CB2_Affinity is a ligand for THC->Partial_Agonist In_Vivo_Potent More Potent In Vivo THC->In_Vivo_Potent MET This compound (Synthetic Analog) CB1_High_Affinity High CB1 Affinity & Selectivity MET->CB1_High_Affinity is a ligand for MET->Partial_Agonist Metabolically_Stable Metabolically Stable MET->Metabolically_Stable Off_Target Off-Target Effects MET->Off_Target

References

Differentiating the effects of S-2 and R-isomers of methanandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the S-2 and R-isomers of methanandamide (B110085), a stable analog of the endogenous cannabinoid anandamide (B1667382). The information presented herein is intended to assist researchers in selecting the appropriate isomer for their studies and to provide a detailed understanding of their differential pharmacological properties.

Introduction

Methanandamide (N-(2-hydroxypropyl)-arachidonoylethanolamide) is a chiral synthetic cannabinoid that has been instrumental in elucidating the functions of the endocannabinoid system. Its resistance to rapid enzymatic degradation by fatty acid amide hydrolase (FAAH), compared to anandamide, allows for a more sustained duration of action in experimental settings[1][2]. The presence of a chiral center at the 2-position of the propanolamine (B44665) moiety gives rise to the S-2 and R-isomers, which exhibit distinct profiles in receptor binding, functional activity, and metabolic stability.

Receptor Binding Affinity and Functional Activity

The stereochemistry of the 2-position significantly influences the interaction of methanandamide with cannabinoid receptors. The R-isomer generally displays higher affinity and selectivity for the CB1 receptor over the CB2 receptor, while the S-isomer also demonstrates potent CB1 receptor agonism.

Table 1: Comparison of Receptor Binding Affinities (Ki) and Functional Activities (EC50/IC50) of S-2 and R-Methanandamide

IsomerReceptorBinding Affinity (Ki) (nM)Functional Activity (nM)Assay Type
(S)-2-Methanandamide CB12647 (IC50)Murine Vas Deferens Twitch Response
(R)-Methanandamide CB117.9 - 28.3-Radioligand Binding
CB2815 - 868-Radioligand Binding
Anandamide (for comparison)~78-Radioligand Binding

Data compiled from multiple sources. Note that direct side-by-side comparisons in a single study are limited.

The R-isomer of methanandamide is a potent and selective CB1 receptor agonist. Its affinity for the CB1 receptor is notably higher than that of anandamide[1]. In contrast, its affinity for the CB2 receptor is significantly lower, indicating a pronounced CB1-selective profile. The S-2 isomer is also a potent CB1 receptor agonist, with a reported Ki value of 26 nM. It has been shown to inhibit the murine vas deferens twitch response with an IC50 value of 47 nM, a functional assay indicative of CB1 receptor agonism. While one source suggested the S(+) isomer might have a higher CB1 affinity than the R(-) isomer, the bulk of the evidence points to the R-isomer having a more potent and selective CB1 profile[3].

Metabolic Stability

A key feature of methanandamide isomers is their enhanced stability against enzymatic hydrolysis compared to anandamide. This is primarily due to the methyl group at the 2-position, which sterically hinders the action of fatty acid amide hydrolase (FAAH).

(R)-methanandamide, in particular, has been shown to be remarkably stable to aminopeptidase (B13392206) hydrolysis[1]. This increased metabolic stability leads to a more prolonged duration of action in vivo, making it a valuable tool for studying the physiological roles of the anandamidergic system[2]. While specific half-life data from direct comparative studies are scarce, it is well-established that both isomers are less prone to FAAH inactivation than anandamide.

Signaling Pathways

The activation of cannabinoid receptors by S-2 and R-methanandamide initiates a cascade of intracellular signaling events. Both isomers primarily act as agonists at the G-protein coupled CB1 receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

Canonical CB1 and CB2 Receptor Signaling

CB_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effects Ligand S/R-Methanandamide CB1/CB2 CB1/CB2 Receptor Ligand->CB1/CB2 binds G_protein Gi/o CB1/CB2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Activation G_protein->MAPK activates Ion_Channels Ion Channel Modulation G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP

Canonical G-protein coupled signaling pathway for CB1 and CB2 receptors.

Non-CB1/CB2 Receptor Signaling of (R)-Methanandamide

Interestingly, (R)-methanandamide has been shown to elicit physiological responses that are independent of CB1 and CB2 receptor activation. In rabbit aortic endothelial cells, it stimulates nitric oxide (NO) production through a putative novel, non-CB1/CB2 G-protein coupled receptor. This signaling cascade involves the activation of phosphoinositide 3-kinase (PI3K) and Akt, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS)[4].

Non_CB_Signaling cluster_receptor Endothelial Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling Ligand (R)-Methanandamide Novel_Receptor Novel Endothelial Receptor Ligand->Novel_Receptor binds G_protein Gi Novel_Receptor->G_protein activates PI3K PI3K G_protein->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO ↑ Nitric Oxide eNOS->NO

Non-CB1/CB2 signaling pathway of (R)-methanandamide in endothelial cells.

Furthermore, both anandamide and its analogs, including methanandamide, have been shown to interact with the transient receptor potential vanilloid type 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor[5][6][7][8]. This interaction adds another layer of complexity to their pharmacological profiles.

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing CB1 or CB2 receptors Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of test compound (S- or R-methanandamide) Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of the filter-bound complex using liquid scintillation counting Separate->Measure Analyze Analyze data to determine the IC50 of the test compound and calculate the Ki Measure->Analyze End End Analyze->End

Workflow for a radioligand displacement binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet to obtain a crude membrane preparation. Resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and a range of concentrations of the unlabeled test compound (S- or R-methanandamide). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled, high-affinity cannabinoid ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (FAAH Hydrolysis)

This protocol measures the rate of hydrolysis of the methanandamide isomers by FAAH, providing an indication of their metabolic stability.

Detailed Methodology:

  • Enzyme Preparation: Prepare a source of FAAH, such as rat liver microsomes or recombinant human FAAH.

  • Reaction Setup: In a reaction tube, combine the FAAH preparation with a known concentration of the test substrate (S- or R-methanandamide) in a suitable buffer (e.g., 125 mM Tris-HCl, pH 9.0).

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the enzymatic reaction in each aliquot by adding an excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a specific and sensitive method to separate and quantify the parent compound (methanandamide isomer) and its hydrolysis product (arachidonic acid).

  • Data Analysis: Plot the concentration of the remaining parent compound versus time. Determine the half-life (t1/2) of the compound by fitting the data to a first-order decay model. A longer half-life indicates greater metabolic stability.

Conclusion

The S-2 and R-isomers of methanandamide exhibit distinct pharmacological profiles. The R-isomer is a potent and selective CB1 receptor agonist with high metabolic stability, making it a valuable research tool. The S-isomer is also a potent CB1 agonist. The choice between the two isomers will depend on the specific research question, with the R-isomer being preferable for studies requiring high CB1 selectivity and a prolonged duration of action. Furthermore, the potential for non-CB1/CB2 receptor-mediated effects, particularly with the R-isomer, should be considered when interpreting experimental results. This guide provides a foundation for understanding the key differences between these two important research compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.